2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3-8-1-2-9/h8-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMYJLSBIHSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561177 | |
| Record name | 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-99-3 | |
| Record name | 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
An In-Depth Technical Guide to the Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Introduction
This compound is a fluorinated amino alcohol of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoroethyl group can substantially alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the plausible synthetic strategies for this valuable building block, grounded in established chemical principles and supported by relevant literature.
Physicochemical and Safety Data
A summary of the key properties and hazard information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 371-99-3 | [1][2][3] |
| Molecular Formula | C₄H₈F₃NO | [1][2] |
| Molecular Weight | 143.11 g/mol | [1][2] |
| IUPAC Name | 2-[(2,2,2-trifluoroethyl)amino]ethanol | [2] |
| Physical Form | Liquid | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |
Hazard Summary: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies
The synthesis of this compound can be approached through several established organic chemistry transformations. The two most logical and scientifically sound strategies are Nucleophilic Substitution and Reductive Amination .
Nucleophilic Substitution
This classical approach involves the formation of the central C-N bond through the reaction of an amine nucleophile with an alkyl halide or sulfonate electrophile. Two primary variations of this strategy are feasible.
In this route, the readily available and inexpensive ethanolamine acts as the nucleophile, displacing a suitable leaving group on a 2,2,2-trifluoroethyl electrophile. 2,2,2-Trifluoroethyl triflate is a highly effective alkylating agent for this purpose.[4][5]
Caption: Synthetic route via N-alkylation of ethanolamine.
The primary challenge with this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, bis(2,2,2-trifluoroethyl)aminoethanol. Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product.
Alternatively, 2,2,2-trifluoroethylamine can be used as the nucleophile to displace a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: Synthetic route via reaction of 2,2,2-trifluoroethylamine.
This method may require elevated temperatures to proceed at a reasonable rate, and the choice of solvent can be critical to ensure sufficient solubility of the reactants.
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines.[6] This strategy involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, glycolaldehyde is the appropriate carbonyl compound to react with 2,2,2-trifluoroethylamine.
Caption: Synthetic route via reductive amination of glycolaldehyde.
The high reactivity of glycolaldehyde presents a challenge in controlling selectivity.[7] However, the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can favor the desired transformation. The choice of solvent is also a key parameter for achieving high yields.[7]
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis of this compound based on the strategies discussed above. These protocols are intended for experienced synthetic chemists and should be adapted and optimized as necessary.
Protocol for Route 1b: Reaction of 2,2,2-Trifluoroethylamine with 2-Chloroethanol
Materials:
-
2,2,2-Trifluoroethylamine
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask, followed by 2,2,2-trifluoroethylamine (1.2 equivalents).
-
Add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the desired product.
Protocol for Route 2: Reductive Amination of Glycolaldehyde
Materials:
-
Glycolaldehyde dimer
-
2,2,2-Trifluoroethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add glycolaldehyde dimer (1.0 equivalent) and anhydrous DCM.
-
Add 2,2,2-trifluoroethylamine (1.1 equivalents) to the suspension, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Spectroscopic data for this compound is available for comparison.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and N-H stretching).
Conclusion
This guide has outlined two robust and scientifically sound strategies for the synthesis of this compound: nucleophilic substitution and reductive amination. While both routes are viable, the choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of this valuable fluorinated building block. As with all chemical syntheses, careful planning, adherence to safety protocols, and thorough characterization of the final product are paramount.
References
-
Pelckmans, M., et al. (2019). Glycolaldehyde as a Bio-Based C2 Platform Chemical: Catalytic Reductive Amination of Vicinal Hydroxyl Aldehydes. ACS Catalysis. [Link]
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ResearchGate. Catalyst screening for reductive amination of glycolaldehyde. [Link]
-
MySkinRecipes. Fluorinated Amino Alcohols Building Blocks. [Link]
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. ResearchGate. [Link]
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PubChem. This compound. [Link]
- Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
ResearchGate. Glycolaldehyde as Bio-based C2 Platform Chemical: Catalytic Reductive Amination of vicinal Hydroxyl Aldehydes. [Link]
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
Google Patents. (12) United States Patent. [Link]
-
ChemBK. 2-((2,2,2-三氟乙基)氨基)乙醇. [Link]
- Google Patents.
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents.
-
Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Chemistry LibreTexts. Reductive Amination. [Link]
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MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
- Google Patents. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
-
National Institutes of Health. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]
-
RSC Publishing. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]
-
ETDEWEB. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. [Link]
-
ResearchGate. Surface thermodynamics of 2-chloroethanol with 2-dimethylaminoethanol and 2-diethylaminoethanol at different temperatures. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on a molecule of growing interest within this chemical space: 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol .
With the CAS Number 371-99-3 , this fluorinated amino alcohol presents a compelling structural motif for medicinal chemists. The presence of a trifluoroethyl group can impart increased resistance to oxidative metabolism, a critical attribute for improving a drug candidate's pharmacokinetic profile[1][2]. Furthermore, the amino alcohol functionality provides a versatile handle for further chemical modification and potential interactions with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available data and robust predictive insights. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. We will delve into its structural and physicochemical characteristics, outline established protocols for their experimental determination, and discuss its synthesis, stability, and safety considerations.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, as these parameters profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound in peer-reviewed literature, this section presents a combination of fundamental identifiers and high-quality predicted values from reputable computational models.
Structural and General Properties
The foundational characteristics of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and information retrieval.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 371-99-3 | [3][4] |
| Molecular Formula | C₄H₈F₃NO | [4] |
| Molecular Weight | 143.11 g/mol | [4][5] |
| Chemical Structure | PubChem | |
| SMILES | OCCNCC(F)(F)F | [3] |
| InChI | InChI=1S/C4H8F3NO/c5-4(6,7)3-8-1-2-9/h8-9H,1-3H2 | [4] |
Predicted Physicochemical Data
The following table presents key physicochemical properties predicted by well-established computational algorithms. It is imperative to recognize that these are in silico estimations and should be confirmed by experimental validation for critical applications.
| Property | Predicted Value | Prediction Tool/Source |
| Boiling Point | 165.4 ± 7.0 °C | ACD/Labs Percepta[6][7][8] |
| Melting Point | Not available | - |
| pKa (strongest basic) | 8.3 ± 0.2 | ACD/Labs Percepta[6][7][8] |
| pKa (strongest acidic) | 15.1 ± 0.3 | ACD/Labs Percepta[6][7][8] |
| LogP (Octanol-Water Partition Coefficient) | 0.2 | PubChem (XLogP3)[4] |
| Aqueous Solubility (logS) | -0.5 ± 0.7 g/L | ACD/Labs Percepta[6][7][8] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| Rotatable Bonds | 3 | PubChem[4] |
Experimental Determination of Key Physicochemical Properties
While predicted data offers valuable initial insights, experimental determination of physicochemical parameters is the gold standard in drug development. This section outlines robust, step-by-step methodologies for measuring critical properties of this compound.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and interaction with hydrophobic pockets of proteins.
Caption: Workflow for the experimental determination of LogP.
-
Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and purified water, followed by separation of the two phases after reaching equilibrium.
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol). Analyze these standards by High-Performance Liquid Chromatography (HPLC) with UV detection to generate a standard curve of peak area versus concentration.
-
Partitioning Experiment:
-
Add a known volume of a stock solution of the test compound to a vial containing known volumes of the pre-saturated octanol and aqueous phases.
-
Securely cap the vial and shake it for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete separation of the two phases.
-
-
Concentration Measurement: Carefully sample both the octanol and aqueous phases. Analyze these samples by HPLC-UV, using the previously generated standard curve to determine the concentration of the compound in each phase.
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Causality Behind Experimental Choices: The use of pre-saturated phases is critical to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. HPLC-UV is a robust and widely used analytical technique for quantifying the concentration of organic molecules in solution.
Determination of Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug's oral bioavailability and its suitability for parenteral formulations.
Caption: Workflow for thermodynamic aqueous solubility determination.
-
Suspension Preparation: Add an excess amount of solid this compound to a vial containing a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A pre-established standard curve is used for this quantification.
-
Solubility Determination: The measured concentration of the compound in the filtrate represents its thermodynamic solubility at that specific pH and temperature.
Trustworthiness of the Protocol: This "shake-flask" method is considered the gold standard for determining thermodynamic solubility because it measures the equilibrium state between the solid and dissolved forms of the compound, providing a highly reliable value.
Synthesis of this compound
The synthesis of fluorinated amino alcohols like this compound can be approached through several synthetic routes. A common and effective strategy involves the nucleophilic substitution reaction between 2,2,2-trifluoroethylamine and a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection.
Caption: A plausible synthetic route to the target compound.
A plausible synthetic approach involves the reaction of 2,2,2-trifluoroethylamine with 2-bromoethanol in the presence of a base to scavenge the hydrobromic acid formed during the reaction. The choice of solvent and base is critical to optimize the reaction yield and minimize side products.
Stability and Storage
The stability of a compound under various conditions is a critical factor in its handling, formulation, and long-term viability as a drug candidate.
-
pH Stability: The stability of fluorinated amines can be influenced by pH. While the trifluoroethyl group generally enhances metabolic stability, the amino alcohol moiety may be susceptible to degradation under strongly acidic or basic conditions. Formal stability studies at different pH values and temperatures are recommended.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
-
Storage Conditions: Based on supplier recommendations, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][10].
Safety and Toxicology
A comprehensive understanding of a compound's safety profile is non-negotiable in drug development.
-
General Hazards: Based on available safety data sheets for this compound, it is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also indicated to cause severe skin burns and eye damage, and may cause respiratory irritation[4].
-
Toxicity of Fluorinated Compounds: The toxicology of fluorinated compounds is an active area of research. While the C-F bond is generally stable, metabolic processes can sometimes lead to the release of fluoride ions, which can have toxic effects at high concentrations. The specific metabolic pathways and potential for defluorination of this compound have not been extensively studied in the public domain. General studies on fluorinated alcohols suggest that they can possess significant irritating effects and may affect the central nervous system.
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery, offering the potential benefits of fluorine incorporation for improved metabolic stability and other desirable properties. While a comprehensive set of experimental physicochemical data is not yet widely available, this guide has provided a robust foundation of its known and predicted properties. The outlined experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. As with any novel compound, a thorough experimental evaluation of its physicochemical and biological properties, as well as its safety profile, is essential for its successful application in the development of new therapeutics.
References
-
ACD/Labs. Percepta Platform. [Link]
- Nikitenko, T. K., & Tolgskaya, M. S. (1969). The toxicity and the nature of the action of fluorinated alcohols (trifluoroethanol and 1,1-dihydroperfluorobutanol). Gigiena Truda i Professional'nye Zabolevaniia, 13(10), 29–33.
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PubChem. This compound. [Link]
- Google Patents. Preparation method of 2,2,2-trifluoroethylamine.
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ChemRxiv. A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
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Ataman Kimya. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. [Link]
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PubChem. 2-(2,2,2-Trifluoroethoxy)ethan-1-ol. [Link]
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Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Journal of Cheminformatics. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]
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YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]
-
Alpha Chemika. 2 2 2-TRIFLUOROETHANOL For Synthesis. [Link]
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PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. [Link]
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PubChem. 2,2,2-Trifluoroethanol. [Link]
-
PubMed. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. [Link]
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-
ChemAxon. Calculators & Predictors. [Link]
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NIST. Ethanol, 2,2,2-trifluoro-. [Link]
-
chemeurope.com. 2,2,2-Trifluoroethanol. [Link]
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MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
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An In-depth Technical Guide to the Characterization of Difluorobenzylamine Isomers for Pharmaceutical Applications
Abstract
This technical guide provides a comprehensive characterization of difluorobenzylamine isomers, crucial building blocks in modern pharmaceutical synthesis. While the initial query referenced CAS number 371-99-3, which correctly identifies 2-((2,2,2-Trifluoroethyl)amino)ethanol, the broader context of drug development strongly indicates a focused interest in the difluorobenzylamine series. This guide will, therefore, concentrate on the isomeric forms of difluorobenzylamine, with a particular emphasis on 2,4-difluorobenzylamine (CAS 72235-52-0) and 3,4-difluorobenzylamine (CAS 72235-53-1). These isomers are pivotal intermediates, most notably in the synthesis of antiviral medications. We will delve into their physicochemical properties, detailed synthetic routes, and robust analytical characterization methodologies, including NMR, FT-IR, and mass spectrometry. The causality behind experimental choices and the logic of self-validating protocols are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorination in Drug Design
The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The difluorobenzylamine moiety, in its various isomeric forms, serves as a prime example of a fluorinated building block that imparts these desirable properties.[2] The 2,4- and 3,4-isomers, in particular, are of significant industrial importance. For instance, 2,4-difluorobenzylamine is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[2][3] A thorough understanding and characterization of these isomers are therefore paramount for ensuring the quality, efficacy, and safety of the final drug product.
Physicochemical Properties of Difluorobenzylamine Isomers
The position of the fluorine atoms on the benzene ring significantly influences the physicochemical properties of the molecule. These differences are critical for reaction optimization, purification, and handling. A summary of the key properties for the 2,4-, 3,4-, and 3,5-isomers is presented below.
| Property | 2,4-Difluorobenzylamine | 3,4-Difluorobenzylamine | 3,5-Difluorobenzylamine |
| CAS Number | 72235-52-0 | 72235-53-1 | 90390-27-5[4] |
| Molecular Formula | C₇H₇F₂N | C₇H₇F₂N | C₇H₇F₂N[4] |
| Molecular Weight | 143.13 g/mol | 143.13 g/mol | 143.13 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] | Clear light yellow liquid[5] | - |
| Boiling Point | 129-130°C[3]; 57°C at 8 mmHg[6] | - | 184°C (lit.)[4] |
| Melting Point | 19-21°C[3] | - | - |
| Density | 1.204 g/mL at 25°C (lit.) | 1.21 g/mL at 25°C (lit.) | 1.21 g/mL at 25°C (lit.)[4] |
| Refractive Index (n20/D) | 1.49 (lit.) | 1.493 (lit.) | 1.491 (lit.)[4] |
| Flash Point | 68°C (closed cup)[1] | 79°C (closed cup) | 74°C (closed cup)[4] |
Synthesis of Difluorobenzylamine Isomers: A Focus on 2,4-Difluorobenzylamine
Several synthetic routes to difluorobenzylamine isomers have been developed. A common and industrially scalable method for producing 2,4-difluorobenzylamine involves a multi-step process starting from m-difluorobenzene.[3][7] This pathway is advantageous due to the availability of the starting material and the robustness of the reaction conditions.
Synthetic Workflow: From m-Difluorobenzene to 2,4-Difluorobenzylamine
The overall synthetic strategy involves the initial formation of a 2,4-difluorobenzyl halide, followed by the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), and subsequent hydrolysis to yield the desired primary amine.[7]
Caption: Synthetic workflow for 2,4-Difluorobenzylamine from m-Difluorobenzene.
Detailed Experimental Protocol for 2,4-Difluorobenzylamine Synthesis
The following protocol is a representative example of the synthesis of 2,4-difluorobenzylamine.[7]
Step 1: Synthesis of 2,4-Difluorobenzyl Chloride
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 250 mL of acetonitrile, 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.
-
While stirring, slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid.
-
Add 21 g (0.16 mol) of zinc chloride to the mixture.
-
Slowly heat the mixture to reflux and maintain the reaction for 8 hours, or until the reaction completion is confirmed by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure at 45°C to obtain a two-phase mixture.
-
Extract the product with dichloromethane (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluorobenzyl chloride.
-
Purify the crude product by vacuum distillation.
Step 2: Formation of the Quaternary Ammonium Salt
-
In a 2 L four-necked flask, dissolve 252 g (1.56 mol) of the purified 2,4-difluorobenzyl chloride in 1000 mL of toluene.
-
Add 298.8 g (2.13 mol) of methenamine (hexamethylenetetramine).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, which will result in the precipitation of a white solid.
-
Collect the white solid by vacuum filtration and wash with 100 mL of toluene to obtain the quaternary ammonium salt.
Step 3: Hydrolysis to 2,4-Difluorobenzylamine
-
Transfer the quaternary ammonium salt to a 5 L four-necked flask.
-
Add 1000 mL of methanol and 800 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
After cooling to 0°C, remove the methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 8 with aqueous ammonia.
-
Extract the product with dichloromethane (3 x 700 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and recover the solvent under reduced pressure.
-
Purify the final product by vacuum distillation to obtain 2,4-difluorobenzylamine as a colorless to light yellow liquid.
Analytical Characterization of Difluorobenzylamine Isomers
The unambiguous identification and differentiation of difluorobenzylamine isomers are critical for quality control in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. In 2,4-difluorobenzylamine, the aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The benzylic protons (CH₂) typically appear as a singlet or a triplet (if coupled to the amine protons) in the range of 3.8-4.0 ppm. The amine protons (NH₂) are often observed as a broad singlet.
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum can help distinguish between isomers. The carbon atoms directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which is a characteristic feature.
-
¹⁹F NMR Spectroscopy: This technique is particularly useful for fluorinated compounds. The chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring, providing a clear distinction between the 2,4-, 3,4-, and 3,5-isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] The IR spectrum of difluorobenzylamine isomers will show characteristic absorption bands:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching of the benzylic CH₂ group appears just below 3000 cm⁻¹.
-
C-F Stretching: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are characteristic of C-F stretching vibrations. The exact position of these bands can help differentiate between isomers.[10]
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For difluorobenzylamine isomers, electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Molecular Ion Peak: All isomers will exhibit a molecular ion peak (M⁺) at m/z 143, corresponding to the molecular weight of C₇H₇F₂N.
-
Fragmentation Pattern: While the isomers may have similar fragmentation patterns, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can reveal subtle differences in the relative abundances of fragment ions, aiding in their differentiation.[11][12] A common fragmentation pathway involves the loss of the amino group or cleavage of the benzylic C-N bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of difluorobenzylamine isomers and for separating them from related impurities.[13]
-
Stationary Phase: A reversed-phase C18 column is commonly used for the analysis of these relatively polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection is suitable, as the aromatic ring provides strong chromophores. The detection wavelength is usually set around 220-280 nm.
The development of a robust HPLC method is crucial for monitoring the progress of synthesis reactions and for the quality control of the final product.
Application in Drug Synthesis: The Case of Dolutegravir
The most prominent application of 2,4-difluorobenzylamine is as a key starting material in the synthesis of Dolutegravir, a potent antiretroviral drug used for the treatment of HIV infection.[2][3]
Dolutegravir Synthesis Pathway
The synthesis of Dolutegravir involves the coupling of 2,4-difluorobenzylamine with a complex tricyclic carboxylic acid intermediate. This amidation step is critical for the formation of the final drug molecule.[3]
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An In-depth Technical Guide to the Spectroscopic Data of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol, with the chemical formula C4H8F3NO, is a fluorinated amino alcohol of interest in medicinal chemistry and drug development.[1][2] The presence of the trifluoroethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and structural confirmation. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals:
-
An ethanolamine backbone.
-
A secondary amine .
-
A primary alcohol .
-
A trifluoroethyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the different hydrogen environments in the molecule. The integration of these signals will correspond to the number of protons in each environment.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |
| ~ 3.7 | Triplet (t) | -CH₂-OH | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. They are coupled to the adjacent -CH₂-NH- protons. |
| ~ 2.9 | Triplet (t) | -CH₂-NH- | Protons on the carbon adjacent to the nitrogen are deshielded. They are coupled to the protons of the -CH₂-OH group. |
| ~ 3.2 | Quartet (q) | -NH-CH₂-CF₃ | Protons on the carbon adjacent to the trifluoromethyl group are strongly deshielded by the fluorine atoms and coupled to them, resulting in a quartet. |
| Variable | Broad Singlet (br s) | -OH, -NH | The chemical shifts of the hydroxyl and amine protons are variable and depend on solvent, concentration, and temperature. These protons may also exchange with each other or with the solvent, leading to broad signals. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the different carbon environments.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~ 60 | -CH₂-OH | The carbon attached to the hydroxyl group is deshielded by the oxygen atom.[3] |
| ~ 50 | -CH₂-NH- | The carbon adjacent to the amine nitrogen is also deshielded. |
| ~ 55 (quartet) | -NH-CH₂-CF₃ | This carbon is significantly influenced by the attached nitrogen and the trifluoromethyl group. The coupling to the three fluorine atoms will split this signal into a quartet. |
| ~ 125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear at a high chemical shift due to the strong deshielding effect of the fluorine atoms and will be split into a quartet by the three attached fluorine atoms.[4] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a sensitive technique for observing fluorine atoms in a molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |
| ~ -74 | Triplet (t) | -CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group will couple to the two adjacent protons of the -CH₂- group, resulting in a triplet. The chemical shift is typical for a CF₃ group attached to a carbon.[5][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Justification |
| 3400-3200 (broad) | O-H stretch | Alcohol | The broadness of the peak is due to hydrogen bonding.[7] |
| 3350-3310 (medium) | N-H stretch | Secondary Amine | This peak may be overlapped with the O-H stretch. |
| 2960-2850 (medium) | C-H stretch | Alkane | These peaks are characteristic of sp³ C-H bonds. |
| 1350-1000 (strong) | C-F stretch | Trifluoromethyl | The C-F bonds give rise to strong absorptions in this region. |
| 1150-1050 (strong) | C-O stretch | Primary Alcohol | This peak is characteristic of the carbon-oxygen single bond in an alcohol.[7] |
| 1100-1020 (medium) | C-N stretch | Amine | This peak corresponds to the stretching vibration of the carbon-nitrogen bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 143.0558, corresponding to its exact mass.[1]
Expected Fragmentation Pattern:
-
Loss of a hydroxyl radical (•OH): [M - 17]⁺
-
Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺
-
Alpha-cleavage adjacent to the nitrogen: This can lead to the formation of several characteristic fragment ions.
-
Cleavage of the C-C bond in the ethanolamine backbone.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and a sufficient number of scans.
-
For ¹⁹F NMR, use an appropriate reference standard (e.g., CFCl₃).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the salt plates or the solvent.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
The instrument will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
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An In-depth Technical Guide to 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. The incorporation of a trifluoroethyl group into an ethanolamine scaffold presents a unique combination of functionalities that are of significant interest to researchers in drug discovery and materials science. This document delves into the predicted spectroscopic characteristics of the molecule, proposes a robust synthetic protocol, and explores the strategic advantages imparted by the fluorinated moiety in the context of medicinal chemistry. Safety and handling considerations for this class of compounds are also discussed.
Introduction: The Strategic Value of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of fluorine, particularly its high electronegativity, can profoundly influence the physicochemical and pharmacological properties of a drug candidate.[3] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, which can in turn enhance binding affinity to biological targets.[4]
This compound is a bifunctional molecule that combines the structural features of an amino alcohol with the electronic benefits of a trifluoroethyl group. As a synthetic building block, it offers reactive handles—a primary alcohol and a secondary amine—for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound, with the chemical formula C₄H₈F₃NO, features a central nitrogen atom bonded to both an ethyl alcohol fragment and a 2,2,2-trifluoroethyl group.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 143.11 g/mol | |
| Molecular Formula | C₄H₈F₃NO | |
| CAS Number | 371-99-3 | |
| IUPAC Name | 2-(2,2,2-trifluoroethylamino)ethanol | |
| Predicted LogP | 0.2 |
The presence of the highly electronegative trifluoromethyl group is expected to lower the pKa of the secondary amine compared to its non-fluorinated analog, ethanolamine. This has implications for its behavior in physiological environments and its nucleophilicity in chemical reactions.
Logical Relationships of Structural Features
Caption: Key structural features and their resulting chemical properties.
Predicted Spectroscopic Profile
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals, corresponding to the different chemical environments of the protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | Triplet | 2H | -CH₂-OH | Protons adjacent to the electron-withdrawing hydroxyl group. |
| ~ 3.20 | Quartet | 2H | CF₃-CH₂- | Protons on the carbon adjacent to the CF₃ group, showing coupling to the fluorine atoms. |
| ~ 2.85 | Triplet | 2H | -NH-CH₂- | Protons adjacent to the secondary amine. |
| Variable (Broad) | Singlet | 2H | -OH, -NH | Chemical shifts are concentration and solvent dependent; protons are exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is anticipated to display four signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 125 (Quartet) | -CF₃ | The carbon of the trifluoromethyl group, split by the three fluorine atoms. |
| ~ 60 | -CH₂-OH | Carbon bearing the hydroxyl group. |
| ~ 52 (Quartet) | CF₃-CH₂- | Carbon adjacent to the trifluoromethyl group, showing coupling to fluorine. |
| ~ 50 | -NH-CH₂- | Carbon adjacent to the secondary amine. |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the presence of O-H and N-H stretching frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | O-H stretch | Broad and strong, indicative of hydrogen bonding.[5] |
| 3350 - 3300 | N-H stretch | Medium to weak, sharper than the O-H stretch.[6] |
| 2960 - 2850 | C-H stretch | Aliphatic C-H stretching. |
| 1350 - 1150 | C-F stretch | Strong, characteristic of trifluoromethyl groups. |
| 1150 - 1050 | C-O stretch | Strong, characteristic of a primary alcohol.[7] |
Predicted Mass Spectrum Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 143 would be expected. Key fragmentation patterns for amino alcohols include alpha-cleavage and dehydration.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[8] This would result in fragments corresponding to the loss of an ethyl radical or a trifluoroethyl radical.
-
Loss of Water: A peak at M-18 (m/z = 125) would indicate the loss of a water molecule from the molecular ion.[9]
-
Cleavage adjacent to the alcohol: Alpha-cleavage next to the oxygen atom could lead to a fragment at m/z 31 ([CH₂OH]⁺), which is characteristic of primary alcohols.[10]
Proposed Synthesis Protocol
A robust and high-yielding synthesis of this compound can be achieved through the nucleophilic ring-opening of ethylene oxide with 2,2,2-trifluoroethylamine. This method is a common and efficient way to produce β-amino alcohols.[11][12]
Reaction Scheme
CF₃CH₂NH₂ + (CH₂)₂O → CF₃CH₂NHCH₂CH₂OH
Step-by-Step Methodology
-
Reaction Setup: A solution of 2,2,2-trifluoroethylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a pressure-rated reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
Addition of Ethylene Oxide: Ethylene oxide (1.1 equivalents), either as a gas or a cooled solution in the reaction solvent, is slowly added to the amine solution at a temperature maintained between 0 and 10 °C.
-
Causality: The reaction is exothermic, and slow addition at low temperature is crucial to control the reaction rate and prevent unwanted side reactions, such as the polymerization of ethylene oxide.[13]
-
-
Reaction Progression: After the addition is complete, the reaction vessel is sealed and allowed to warm to room temperature. The mixture is then stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block for the synthesis of pharmacologically active compounds. The trifluoroethyl moiety is of particular interest for its ability to fine-tune molecular properties.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this group can increase the half-life of a drug molecule.[4]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the adjacent secondary amine. This can be advantageous for improving oral bioavailability, as a less basic amine will be less protonated at physiological pH, facilitating passage through cell membranes.[1]
-
Increased Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[14]
-
Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3]
Safety and Handling
As with all fluorinated organic compounds, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a reactive amino alcohol scaffold and a property-modulating trifluoroethyl group makes it an attractive building block for the development of novel therapeutics. This guide has provided a detailed overview of its predicted molecular structure, a plausible and robust synthesis protocol, and a discussion of its strategic applications. By understanding the fundamental properties and handling requirements of this compound, researchers can effectively leverage its potential in their synthetic endeavors.
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The Trifluoroethylamino Moiety: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated functionalities, the trifluoroethylamino group stands out for its unique electronic characteristics and steric profile. This guide provides a comprehensive exploration of the biological activities of trifluoroethylamino compounds, delving into the mechanistic underpinnings of their efficacy. We will examine how this moiety influences metabolic stability, receptor engagement, and enzyme inhibition, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the Trifluoroethylamino Group in Medicinal Chemistry
The introduction of a trifluoroethylamino group (-NHCH₂CF₃) into a molecule imparts a unique constellation of properties that can be leveraged to overcome common challenges in drug development. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly influencing the basicity of the adjacent nitrogen atom.[1] This reduction in basicity is a critical feature, as it can prevent unwanted interactions with acidic cellular components and mitigate off-target effects.
Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of molecules containing this group.[1] This inherent stability often translates to enhanced metabolic resistance, a crucial factor in improving a drug's pharmacokinetic profile.[1][2][3][4] The trifluoroethylamino moiety is also recognized as a valuable bioisostere for amide and peptide bonds.[5][6][7] Its tetrahedral geometry, in contrast to the planar nature of an amide bond, can lead to novel binding interactions and improved target specificity.[5]
Impact on Physicochemical Properties and Metabolic Stability
The decision to incorporate a trifluoroethylamino group is often driven by the desire to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Modulating Basicity and Lipophilicity
The strong inductive effect of the trifluoromethyl group significantly lowers the pKa of the amine, rendering it less basic than its non-fluorinated counterparts. This can be advantageous in several ways:
-
Reduced Off-Target Ionic Interactions: Highly basic amines are prone to non-specific binding to acidic phospholipids in membranes and various biological macromolecules, which can lead to toxicity.
-
Improved Cell Permeability: By reducing the extent of protonation at physiological pH, the overall lipophilicity of the molecule can be increased, potentially enhancing its ability to cross cellular membranes.
Enhancing Metabolic Stability
One of the most significant advantages of the trifluoroethylamino group is its ability to block metabolic pathways. The C-F bond's strength makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[2] By replacing a metabolically labile group (like a methyl or ethyl group) with a trifluoroethylamino moiety, medicinal chemists can protect the molecule from degradation, thereby increasing its half-life and bioavailability.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | Alkylamino Group (e.g., -NHCH₂CH₃) | Trifluoroethylamino Group (-NHCH₂CF₃) | Rationale for Change |
| Basicity (pKa) | Higher | Lower | Strong electron-withdrawing effect of the CF₃ group.[5] |
| Lipophilicity (logP) | Lower | Higher | The fluorinated group increases the molecule's hydrophobicity.[1] |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation | More resistant to oxidative metabolism | The high strength of the C-F bond prevents CYP-mediated oxidation.[2] |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | Primarily a hydrogen bond donor; weaker acceptor capacity.[6] | The reduced basicity of the nitrogen diminishes its ability to accept a hydrogen bond.[6] |
Key Biological Activities and Mechanisms of Action
The unique properties of the trifluoroethylamino group translate into a wide range of biological activities, making compounds containing this moiety valuable in various therapeutic areas.
Enzyme Inhibition
Trifluoroethylamino compounds have emerged as potent inhibitors of several classes of enzymes.
The trifluoroethylamine group can serve as a non-hydrolyzable mimic of a peptide bond, making it an excellent scaffold for designing protease inhibitors.[5][6] For instance, in the development of cathepsin K inhibitors, replacing a P2-P3 amide with a trifluoroethylamine group resulted in compounds that were 10- to 20-fold more potent.[6] The non-basic nature of the nitrogen in this moiety allows for a crucial hydrogen bond interaction with Gly66 in the enzyme's active site.[6]
Similarly, trifluoromethyl-containing compounds have shown potent inhibitory activity against caspase-1, an enzyme involved in inflammation.[8] The ethylene-linked 4-CF₃ phenyl derivative of a triaminopyrimidine scaffold was found to be a particularly potent inhibitor, with an IC₅₀ of 13 nM.[8]
The broader class of fluoro-organic compounds includes the widely used fluoroquinolone antibiotics. These agents target bacterial DNA gyrase and topoisomerase IV.[9][10] The mechanism involves stabilizing the enzyme-DNA complex, which leads to double-strand breaks in the bacterial DNA and ultimately cell death.[9][10] While not all trifluoroethylamino compounds are antibiotics, the principles of fluorine's role in enhancing binding and activity are relevant.
Receptor Modulation
The introduction of a trifluoroethylamino group can significantly alter a ligand's affinity and selectivity for its receptor target.
Studies on dopamine analogs have shown that N-trifluoroethyl substitution can impact activity at dopamine receptors. For example, N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine was synthesized and evaluated for its effect on adenylate cyclase activity in the rat striatum, a measure of dopamine receptor activation.[11] While it showed a weak effect compared to dopamine and its N-ethyl analog, this highlights the sensitivity of receptor-ligand interactions to substitutions on the amine.[11]
In the synthesis of narcotic analgesic derivatives, N-(2,2,2-trifluoroethyl)-substituted normeperidine and normetazocine were prepared and evaluated.[12] The study found that in vivo agonist activity was lost with these weakly basic derivatives, demonstrating a direct link between the pKa of the amine and the pharmacological response at opioid receptors.[12]
Experimental Protocols for Biological Evaluation
A thorough evaluation of trifluoroethylamino compounds requires a suite of well-designed experiments. The following protocols provide a framework for assessing their key biological activities.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a trifluoroethylamino compound by liver microsomes.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[2]
Materials:
-
Test compound and a positive control (a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound. Dilute the liver microsomes in phosphate buffer.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a trifluoroethylamino compound that inhibits 50% of the activity of a target enzyme.
Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. The data is then used to calculate the IC₅₀ value.
Materials:
-
Target enzyme
-
Enzyme substrate (often fluorogenic or chromogenic)
-
Assay buffer
-
Test compound (inhibitor)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Reaction Setup: In a microplate, add the enzyme, assay buffer, and the test compound at different concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Measurement: Monitor the production of the product over time using a microplate reader.
-
Data Analysis: Plot the enzyme activity (or reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Receptor Binding Assay
Objective: To determine the affinity of a trifluoroethylamino compound for a specific receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity
-
Test compound
-
Assay buffer
-
Filtration apparatus and filters
-
Scintillation counter or fluorescence detector
Procedure:
-
Incubation: Incubate the receptor preparation with the labeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound labeled ligand by rapid filtration.
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The trifluoroethylamino group has firmly established itself as a valuable component in the medicinal chemist's toolkit. Its ability to enhance metabolic stability, modulate basicity, and serve as a peptide bond isostere provides a rational basis for its inclusion in drug design.[1][2][5][7] The diverse biological activities of compounds containing this moiety, from enzyme inhibition to receptor modulation, underscore its broad applicability across numerous therapeutic areas.[6][11][12][13]
Future research will likely focus on the development of novel synthetic methods for the efficient and stereoselective introduction of the trifluoroethylamino group into complex molecules.[14] Furthermore, a deeper understanding of the structural and conformational effects of this group will enable more precise in silico modeling and prediction of its impact on biological activity. As our comprehension of the intricate interplay between molecular structure and pharmacological function continues to grow, the strategic application of the trifluoroethylamino moiety is poised to play an even more significant role in the development of next-generation therapeutics.
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The Role of 2,2,2-Trifluoroethylamine in Pharmaceutical and Agrochemical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Whitepaper: The Emerging Potential of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol in Modern Medicinal Chemistry
Executive Summary
The relentless pursuit of novel therapeutic agents requires the strategic design of molecular scaffolds that confer superior pharmacological properties. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol emerges as a compelling, yet underexplored, building block in medicinal chemistry. This molecule uniquely combines two powerful structural motifs: the 2,2,2-trifluoroethyl group and the ethanolamine backbone. The trifluoroethyl moiety is renowned for its ability to enhance metabolic stability, modulate basicity (pKa), and improve ligand-target interactions through favorable lipophilic and electronic effects.[1][2] Concurrently, the ethanolamine scaffold is a ubiquitous pharmacophore found in numerous approved drugs and is a key precursor in vital cellular processes, including the synthesis of membrane phospholipids.[3][4] This guide provides a comprehensive technical overview of the potential applications of this hybrid scaffold, grounded in mechanistic reasoning and supported by actionable experimental protocols for researchers in drug discovery and development. We will explore its utility as a metabolically robust amide bioisostere, a scaffold for novel neuroactive and anti-infective agents, and a potential modulator of cellular autophagy, thereby highlighting its significant promise for developing next-generation therapeutics.
Introduction: A Synthesis of Stability and Bioactivity
The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside its target affinity and selectivity. The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry for precisely this reason. The trifluoromethyl group (CF3), in particular, is a powerful tool for enhancing metabolic stability by blocking sites of oxidative metabolism and increasing lipophilicity, which can improve membrane permeability.[5] Furthermore, the strong electron-withdrawing nature of the CF3 group significantly lowers the pKa of adjacent amines, reducing their basicity from a typical pKa of >10 for an ethylamine to approximately 5.7 for a β,β,β-trifluoroethylamine.[2] This modulation can be crucial for optimizing target engagement and reducing off-target effects associated with highly basic centers.
Complementing these advantages is the ethanolamine moiety. As a fundamental component of phosphatidylethanolamine (PE), a major constituent of cell membranes, it plays a critical role in cellular structure and signaling.[3] Its presence in a drug molecule provides key hydrogen bonding donors (amine and hydroxyl) and a flexible linker, making it a versatile scaffold for engaging a wide array of biological targets. The combination of these two motifs in this compound presents a unique opportunity to design drug candidates with pre-optimized metabolic stability and versatile pharmacophoric features.
Physicochemical Properties
A summary of the core physicochemical properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 371-99-3 | [6][7] |
| Molecular Formula | C₄H₈F₃NO | [6][7] |
| Molecular Weight | 143.11 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | N-(2,2,2-trifluoroethyl)-glycinol | [6] |
Conceptual Synthesis Pathway
While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for analog design and scale-up. A robust and common method for its preparation is the nucleophilic substitution of a suitable trifluoroethyl synthon with ethanolamine.
Caption: Conceptual synthesis via nucleophilic substitution.
This pathway involves the reaction of ethanolamine with a 2,2,2-trifluoroethylating agent, such as trifluoroethyl iodide or bromide, in the presence of a non-nucleophilic base to scavenge the resulting acid. The choice of solvent and temperature is critical to manage reactivity and minimize the formation of the di-substituted byproduct.
Potential Therapeutic Applications: A Mechanistic Exploration
The unique structure of this compound makes it a valuable scaffold for several therapeutic areas.
Amide Bioisostere for Metabolically Robust Enzyme Inhibitors
A significant challenge in peptide-based drug design is the metabolic liability of the amide bond to protease cleavage. The trifluoroethylamine group has been successfully employed as a stable, non-basic isostere for the P2-P3 amide bond in cathepsin K inhibitors.[8] This substitution not only prevented cleavage but also increased potency by 10- to 20-fold by maintaining a crucial hydrogen bond with the target enzyme.[8][9]
The this compound scaffold can be used to replace a hydrolytically susceptible amide or carbamate linkage, tethering a recognition motif (R1) to a pharmacophore (R2) while introducing the benefits of the ethanolamine linker.
Caption: Proposed pathway from scaffold to therapeutic autophagy.
Precursor for Novel Anti-Infective Agents
The ethanolamine scaffold has been used to create metal-based compounds with significant antibacterial and antifungal properties. [10]Chelation of metals like Zinc(II) or Cobalt(II) to ethanolamine-derived ligands can dramatically enhance their antimicrobial activity compared to the ligands alone. The nitrogen and oxygen atoms of this compound provide ideal coordination sites for metal ions. Synthesizing and screening metal complexes of this scaffold could yield novel anti-infective agents with unique mechanisms of action, potentially overcoming existing resistance pathways.
Experimental Protocols
To validate the potential applications described, the following experimental workflows are proposed.
Protocol 1: Workflow for Screening as a Bioisostere in a Protease Inhibitor
This protocol outlines a general strategy to test the scaffold as an amide replacement.
-
Design & Synthesis:
-
Identify a known peptide-based protease inhibitor with a metabolically labile amide bond.
-
Synthesize two versions: the original peptide and an analog where the target amide is replaced by the 2-[(2,2,2-Trifluoroethyl)amino] moiety. This can be achieved via reductive amination of an aldehyde-bearing fragment with the scaffold.
-
-
In Vitro Potency Assay:
-
Perform a dose-response inhibition assay using the purified target protease and a fluorogenic substrate.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for both the original inhibitor and the new analog.
-
-
Metabolic Stability Assay:
-
Incubate both compounds with liver microsomes or S9 fractions.
-
Monitor the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) for each compound to compare metabolic stability.
-
-
Data Analysis:
-
Compare the IC₅₀ and t₁/₂ values. A successful outcome would be the new analog showing a comparable or improved IC₅₀ with a significantly longer t₁/₂.
-
Caption: Workflow for bioisostere validation.
Protocol 2: In Vitro Autophagy Induction Assay
This protocol measures the ability of the compound to induce autophagy in a cell culture model.
-
Cell Culture:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies) in standard conditions.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin).
-
-
Protein Extraction:
-
Lyse the cells and collect total protein. Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3-I/II and a loading control (e.g., β-actin or GAPDH). The conversion of LC3-I to the lipidated LC3-II form (a lower molecular weight band) is a hallmark of autophagy.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio indicates autophagy induction.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol assesses the antimicrobial activity of metal complexes of the scaffold.
-
Synthesis of Complex:
-
Synthesize a metal complex by reacting this compound with a metal salt (e.g., ZnCl₂, CuSO₄) in a suitable solvent like ethanol. Purify and characterize the resulting complex.
-
-
Preparation of Microplates:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the metal complex, the free ligand (scaffold alone), and the metal salt alone in appropriate microbial growth media.
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans). Include a positive control (no compound) and a negative control (no microbes).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.
-
Conclusion and Future Directions
This compound is a strategically designed scaffold that offers a compelling combination of metabolic stability, modulated basicity, and versatile pharmacophoric features. Its potential extends across multiple therapeutic modalities, including the development of robust enzyme inhibitors, novel CNS agents, autophagy inducers for treating degenerative diseases, and new classes of anti-infectives. The true potential of this building block will be realized through its incorporation into diverse chemical libraries and subsequent screening against a wide range of biological targets. Future research should focus on developing efficient and stereoselective syntheses of derivatives, exploring its metabolic fate in cellular systems, and expanding the scope of its application in structure-activity relationship (SAR) studies. This simple yet powerful molecule represents a significant opportunity for medicinal chemists to address long-standing challenges in drug design.
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Chen, Z., et al. (2019). Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies. International Journal of Molecular Sciences. [Link]
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Ataman Kimya. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. [Link]
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An In-Depth Technical Guide to 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL: A Key Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL, a valuable fluorinated building block in modern organic synthesis. We will delve into its various names and identifiers, physicochemical properties, synthesis protocols, and its applications in the pharmaceutical and agrochemical industries. This document is intended to be a practical resource for scientists and researchers, offering field-proven insights and detailed methodologies.
Compound Identification and Synonyms
Effective research and sourcing of chemical compounds begin with a clear understanding of their nomenclature and identifiers. This compound is known by several alternative names and is cataloged in major chemical databases under specific registry numbers.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(2,2,2-Trifluoroethylamino)ethanol | [1][2] |
| CAS Number | 371-99-3 | [1][2][3] |
| Molecular Formula | C4H8F3NO | [2][3] |
| Molecular Weight | 143.11 g/mol | [1][3] |
| PubChem CID | 14513794 | [1] |
| EC Number | 861-524-0 | [2] |
Common Synonyms:
-
N-(2-Hydroxyethyl)-2,2,2-trifluoroethylamine
-
2-((2,2,2-Trifluoroethyl)amino)ethan-1-ol
-
2-[(2,2,2-Trifluoroethyl)amino]ethanol
-
N-(2,2,2-Trifluoroethyl)glycinol[2]
The presence of the trifluoroethyl group significantly influences the compound's properties, imparting increased lipophilicity and metabolic stability to molecules that incorporate this moiety. This makes it a desirable building block in the design of novel bioactive compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.
Table of Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 143.11 g/mol | [1][3] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 143.05579836 Da | [1] |
| Monoisotopic Mass | 143.05579836 Da | [1] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Spectroscopic Data:
Spectroscopic data is crucial for the identification and characterization of this compound. 1H NMR spectral data is available for this compound, which is instrumental in confirming its structure during and after synthesis.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution reaction between 2,2,2-trifluoroethylamine and a suitable two-carbon electrophile bearing a hydroxyl or protected hydroxyl group. Two plausible and industrially relevant methods are outlined below.
Method 1: Reaction with Ethylene Oxide
This method provides a direct and atom-economical route to the desired product.
Figure 1: Synthesis of this compound via ring-opening of ethylene oxide.
Experimental Protocol:
-
Reaction Setup: In a pressure-rated reactor, dissolve 2,2,2-trifluoroethylamine in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C and slowly bubble ethylene oxide gas through the solution or add it as a pre-condensed liquid. The reaction is exothermic and requires careful temperature control.
-
Reaction Conditions: Seal the reactor and allow the mixture to warm to room temperature, followed by heating to 40-60 °C for several hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully vent any unreacted ethylene oxide. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices: The use of a pressure reactor is necessary due to the low boiling point and gaseous nature of ethylene oxide. The reaction is typically carried out in a protic solvent to facilitate the protonation of the alkoxide intermediate formed during the ring-opening.
Method 2: Reaction with 2-Bromoethanol
This method involves a standard SN2 reaction and is a reliable alternative to the use of ethylene oxide.
Sources
An In-depth Technical Guide to the Reaction Mechanisms of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol with Electrophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol toward various electrophiles. As a crucial building block in medicinal chemistry and materials science, understanding its reaction mechanisms is paramount for the strategic design of novel molecular entities. This document delves into the electronic effects of the trifluoroethyl group, the nucleophilicity of the amino and hydroxyl moieties, and the subsequent mechanistic pathways in reactions with alkylating agents, acylating agents, and carbonyl compounds. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of the underlying chemical principles are presented to equip researchers, scientists, and drug development professionals with the necessary insights for leveraging this versatile molecule in their synthetic endeavors.
Introduction: The Significance of this compound
This compound, a structurally unique bifunctional molecule, has garnered significant interest in synthetic chemistry. Its importance is underscored by the prevalence of the trifluoroethyl moiety in numerous pharmaceuticals and agrochemicals, where it can enhance metabolic stability, lipophilicity, and binding affinity. The presence of both a secondary amine and a primary alcohol offers two distinct points for nucleophilic attack, allowing for a diverse range of chemical transformations.
The core of this molecule's reactivity lies in the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This electronic influence modulates the basicity and nucleophilicity of the adjacent nitrogen atom, which in turn dictates the reaction pathways with various electrophiles. This guide will explore these intricacies in detail.
Electronic Profile and Nucleophilicity
The trifluoromethyl group exerts a powerful negative inductive effect (-I effect), withdrawing electron density from the ethyl chain and, consequently, from the nitrogen atom. This has two primary consequences:
-
Reduced Basicity: The lone pair of electrons on the nitrogen atom is less available for protonation, making this compound a weaker base compared to its non-fluorinated analog, N-ethylethanolamine.
-
Modulated Nucleophilicity: While the nucleophilicity of the amine is reduced, it remains a viable nucleophile for reactions with sufficiently strong electrophiles. The hydroxyl group, being further removed from the -CF₃ group, experiences a less pronounced electronic effect and retains its nucleophilic character.
This dual nucleophilicity presents both a challenge and an opportunity in synthesis. Reaction conditions can be tailored to favor either N- or O-functionalization, or in some cases, cyclization involving both functional groups.
Reaction with Alkylating Agents: N-Alkylation
The reaction of this compound with alkyl halides, such as alkyl bromides or iodides, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom acts as the primary nucleophile, attacking the electrophilic carbon of the alkyl halide.
Proposed Mechanism: SN2 N-Alkylation
The reaction is initiated by the nucleophilic attack of the nitrogen's lone pair on the alkyl halide. This is a concerted step where the N-C bond is formed simultaneously with the cleavage of the C-X (where X is a halogen) bond. A base, such as potassium carbonate or a non-nucleophilic amine like triethylamine, is typically required to neutralize the hydrogen halide byproduct.
Caption: Proposed SN2 mechanism for N-alkylation.
Experimental Protocol: N-Alkylation
The following is a representative protocol for the N-alkylation of an ethanolamine derivative, which can be adapted for this compound.[1]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base such as anhydrous potassium carbonate (2.0 eq.).
-
Addition of Alkyl Halide: The alkyl halide (1.1 eq.) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The mixture is heated to 60-80 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Typical Range | Notes |
| Temperature | 25 - 80 °C | Higher temperatures may be needed for less reactive alkyl halides. |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the alkyl halide. |
| Solvent | Acetonitrile, DMF, THF | Aprotic polar solvents are generally preferred. |
| Base | K₂CO₃, Et₃N, DIPEA | To scavenge the HX byproduct. |
Reaction with Acylating Agents: N-Acylation
Acylation with agents like acyl chlorides or acid anhydrides is a common transformation for amines. With this compound, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine under neutral or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism.
Proposed Mechanism: Nucleophilic Addition-Elimination
The reaction begins with the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton transfer step, often facilitated by a second equivalent of the amine or an added base, yields the final N-acyl product.
Caption: Proposed mechanism for N-acylation.
Experimental Protocol: N-Acylation
The following is a general procedure for the N-acylation of an amine, adaptable for the target molecule.
-
Reactant Preparation: this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) are dissolved in a dry aprotic solvent (e.g., dichloromethane or THF) and cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: The acyl chloride (1.1 eq.) is dissolved in the same solvent and added dropwise to the cooled amine solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. Reaction progress is monitored by TLC.
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization.
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to Room Temp. | The reaction is often exothermic and requires initial cooling. |
| Reaction Time | 1 - 4 hours | Typically a rapid reaction. |
| Solvent | CH₂Cl₂, THF, Ethyl Acetate | Dry solvents are essential to prevent hydrolysis of the acyl chloride. |
| Base | Et₃N, Pyridine | To neutralize the HCl byproduct. |
Reaction with Carbonyl Compounds: Formation of Oxazolidines
The reaction of 1,2-amino alcohols with aldehydes or ketones is a classic method for the synthesis of oxazolidine rings. In the case of this compound, this intramolecular cyclization is highly probable. The reaction is typically acid-catalyzed and involves the formation of an iminium ion intermediate.
Proposed Mechanism: Iminium Ion Cyclization
The reaction is initiated by the nucleophilic attack of the amine on the protonated carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under acidic conditions, the hemiaminal dehydrates to form a reactive iminium ion. The hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon to form the five-membered oxazolidine ring.
Sources
An In-depth Technical Guide to the Thermal Stability of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Foreword: Proactive Thermal Hazard Assessment in Drug Development
In the landscape of pharmaceutical development, the imperative to ensure the safety and stability of novel chemical entities cannot be overstated. The journey from discovery to a viable drug product is fraught with challenges, among which is the inherent chemical reactivity and thermal stability of the active pharmaceutical ingredient (API). For molecules such as 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry, a thorough understanding of its behavior under thermal stress is a critical, non-negotiable aspect of process safety and drug formulation.
This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for a robust thermal hazard assessment. We will delve into the predictive value of the molecular structure, detail essential analytical techniques, and provide a model for interpreting the resulting data to ensure safe handling, storage, and processing of this and structurally related compounds.
Molecular Structure and Predicted Thermal Liabilities
The thermal stability of a molecule is intrinsically linked to its structure. In this compound, several key features warrant careful consideration:
-
The Amino Alcohol Moiety: The presence of both an amine and a hydroxyl group introduces the potential for intramolecular reactions, such as cyclization or elimination, particularly at elevated temperatures. These functional groups can also act as catalysts for decomposition.
-
The Trifluoroethyl Group: The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the adjacent amino group. While the C-F bonds themselves are very strong, the overall electronic environment can impact the stability of the entire molecule.
-
Potential for Hydrogen Fluoride (HF) Formation: A primary concern with fluorinated organic compounds is the potential for the elimination of hydrogen fluoride, a highly corrosive and toxic gas, during thermal decomposition.
A preliminary assessment suggests that the decomposition of this compound could be initiated by the interaction between the amine and alcohol functionalities, potentially leading to the formation of volatile and hazardous byproducts.
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing several complementary analytical techniques is essential for a comprehensive thermal stability profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is a fundamental tool for determining the onset of decomposition and identifying the number of decomposition steps.[1]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[1]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occur (T5% and T10%).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, boiling, and decomposition.[2]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Identify the onset temperature of any exothermic or endothermic events and calculate the enthalpy (ΔH) of these transitions. A sharp exotherm is a strong indicator of a potentially hazardous decomposition.
Accelerating Rate Calorimetry (ARC)
ARC is a highly sensitive technique used to simulate a "worst-case" thermal runaway scenario under adiabatic conditions (no heat loss to the surroundings).[3][4][5][6] It provides critical data on the time, temperature, and pressure relationships of an exothermic decomposition reaction, which is essential for process safety design.[5][7]
-
Instrument Setup: The ARC instrument consists of a small, robust sample bomb (e.g., titanium or Hastelloy C) housed within a larger, heated chamber.[3]
-
Sample Preparation: A precisely known mass of this compound is loaded into the sample bomb.
-
Heat-Wait-Search (HWS) Mode: The instrument operates in a stepwise heating mode.[3]
-
Heat: The sample is heated by a small temperature increment (e.g., 5 °C).
-
Wait: The system holds the temperature constant to allow for thermal equilibrium.
-
Search: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined threshold (typically 0.02 °C/min), an exothermic reaction is detected.[7]
-
-
Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The surrounding heaters track the sample temperature precisely, ensuring that all the heat generated by the decomposition is retained by the sample.[4][6] This allows for the measurement of the self-accelerating decomposition.
-
Data Acquisition: Temperature and pressure are continuously recorded as a function of time until the reaction is complete.
-
Data Analysis: The ARC data provides key safety parameters:
-
Onset Temperature (Tonset): The temperature at which self-heating begins.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate of temperature rise from a given starting temperature.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.
-
Final Pressure (Pfinal): The maximum pressure generated by the decomposition.
-
Hypothetical Data and Interpretation
While specific experimental data for this compound is not publicly available, we can present a plausible set of results based on the analysis of similar compounds.
Table 1: Summary of Hypothetical Thermal Analysis Data for this compound
| Parameter | TGA | DSC | ARC |
| Onset Temperature (Tonset) | ~210 °C (in N2) | ~205 °C | ~185 °C |
| Enthalpy of Decomposition (ΔHd) | N/A | -350 J/g | N/A |
| Mass Loss | ~85% in a single step | N/A | N/A |
| Adiabatic Temperature Rise (ΔTad) | N/A | N/A | ~250 °C |
| Time to Maximum Rate (TMR) from 185°C | N/A | N/A | ~30 minutes |
| Final Pressure (Pfinal) | N/A | N/A | >50 bar |
Interpretation:
-
The TGA data suggests a single-step decomposition with an onset around 210 °C, indicating a relatively clean breakdown of the molecule. The significant mass loss points to the formation of volatile products.
-
The DSC analysis corroborates the TGA onset temperature and reveals a highly exothermic decomposition (ΔHd = -350 J/g). This is a critical finding, as it indicates a significant amount of energy is released during decomposition, which can lead to a thermal runaway.
-
The ARC data provides the most critical safety information. The lower onset temperature compared to TGA and DSC is expected due to the higher sensitivity of the ARC technique.[7] A TMR of only 30 minutes from the onset of decomposition highlights the rapidity of the runaway reaction. The substantial adiabatic temperature rise and high final pressure underscore the severe potential hazards associated with the thermal decomposition of this compound.
Postulated Decomposition Pathway
Based on the structure of this compound and general principles of organic chemistry, a plausible decomposition pathway can be proposed.
Caption: Integrated workflow for thermal stability assessment.
Safety and Handling Recommendations
Given the potential for a highly exothermic and gas-generating decomposition, strict safety protocols are mandatory when handling this compound, especially at elevated temperatures.
-
Engineering Controls: All work should be conducted in a well-ventilated fume hood. [8][9][10]For larger scale operations, consider a blast shield.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. [9][11]* Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [8][11]* Scale-up Precautions: Due to the potential for a thermal runaway, extreme caution must be exercised during any scale-up of reactions involving this compound. A thorough process hazard analysis (PHA) is essential.
Conclusion
The thermal stability assessment of this compound reveals a significant potential for a hazardous thermal runaway decomposition. The combination of TGA, DSC, and ARC provides a comprehensive picture of the thermal behavior, from initial screening to detailed hazard characterization. The insights gained from this systematic approach are fundamental for the design of safe manufacturing processes, the establishment of appropriate storage and handling conditions, and the overall risk mitigation strategy in the development of drug candidates containing this or similar structural motifs. Proactive and thorough thermal stability testing is not merely a regulatory hurdle but a cornerstone of responsible and successful pharmaceutical development.
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Understanding the Reactivity of the Trifluoroethylamino Group: A Technical Guide for Drug Discovery and Synthesis
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoroethylamino (-CH₂CF₃) group has emerged as a uniquely powerful moiety. Its profound impact on a molecule's physicochemical and pharmacological properties stems from a delicate interplay of electronic effects and steric demands. This guide provides an in-depth analysis of the core principles governing the reactivity of the trifluoroethylamino group. We will explore its fundamental electronic nature, its attenuated yet synthetically useful nucleophilicity, and its strategic deployment as a metabolic stabilizer and amide bioisostere—a field-proven insight critical for researchers, medicinal chemists, and professionals in drug development.
Core Physicochemical Properties: The "Why" Behind the Reactivity
The reactivity of the trifluoroethylamino group is dictated by the powerful electron-withdrawing nature of the terminal trifluoromethyl (CF₃) moiety. Understanding this electronic influence is paramount to predicting and controlling its chemical behavior.
The Inductive Effect: An Electronic Sink
The three fluorine atoms on the terminal carbon create an intense electron-withdrawing inductive effect (-I effect). Fluorine's high electronegativity polarizes the C-F bonds, which in turn polarizes the adjacent C-C bond, drawing electron density away from the nitrogen atom.[1] This severe reduction in electron density on the nitrogen is the primary determinant of the group's characteristic properties.
Caption: Inductive Electron Withdrawal by the CF₃ Group.
Attenuated Basicity and Nucleophilicity
A direct consequence of the inductive effect is a dramatic reduction in the basicity of the nitrogen atom. The lone pair of electrons is held more tightly and is less available for protonation. This is quantitatively reflected in its pKa value.[2][3]
| Compound | Structure | pKa of Conjugate Acid |
| Ethylamine | CH₃CH₂NH₂ | ~10.7 |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | ~5.7 [3] |
This ~5 pKa unit drop signifies that trifluoroethylamine is approximately 100,000 times less basic than its non-fluorinated counterpart. This reduced basicity directly correlates with reduced nucleophilicity.[4] While it can still participate in nucleophilic reactions, it is significantly less reactive than alkylamines, a critical consideration for reaction design. According to Mayr's nucleophilicity scale, the N parameter for 2,2,2-trifluoroethylamine in DMSO is 12.15, which is substantially lower than that of more common amines like piperidine.[4][5]
Metabolic Stability: The Power of the C-F Bond
The trifluoroethylamino group is a powerful tool for enhancing a drug candidate's metabolic stability.[6][7] This robustness arises from the exceptional strength of the carbon-fluorine bond.
-
Bond Dissociation Energy (BDE): The C-F bond has a BDE of approximately 485 kJ/mol, significantly higher than the C-H bond's BDE of about 414 kJ/mol.[8][9]
-
Resistance to Oxidation: This high bond energy makes the C-F bond, and thus the entire CF₃ group, highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[6][10]
By strategically replacing a metabolically labile group (like a methyl or ethyl group) with a trifluoroethylamino moiety, chemists can block common metabolic pathways, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[6]
Caption: Blocking Metabolic Pathways with a CF₃ Group.
The Trifluoroethylamino Group as a Nucleophile
Despite its attenuated reactivity, the trifluoroethylamino group is a viable nucleophile in several important synthetic transformations, most notably in the formation of C-N bonds with electrophilic carbon centers.
N-Arylation Reactions
A common and powerful method for creating aryl amines is the copper-catalyzed Chan-Lam coupling reaction.[11][12][13] This reaction is advantageous as it often proceeds under mild conditions, open to the air, and tolerates a wide range of functional groups. The trifluoroethylamino group can be effectively coupled with aryl boronic acids to furnish N-(trifluoroethyl)anilines.[14]
Caption: General Scheme for Chan-Lam N-Arylation.
Experimental Protocol: Copper-Catalyzed N-Arylation of 2,2,2-Trifluoroethylamine
This protocol is a representative example based on methodologies described in the literature for Chan-Lam couplings involving fluoroalkylamines.[14]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv.), Cu(OAc)₂ (0.2 equiv.), and 4 Å molecular sieves.
-
Solvent and Reagents: Add acetonitrile (CH₃CN) as the solvent, followed by 2,2,2-trifluoroethylamine (2.0 equiv.) and a suitable base such as pyridine (2.0 equiv.). An additive like AgNO₃ (0.2 equiv.) may be beneficial.[14]
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air, as O₂ is often the terminal oxidant in the catalytic cycle.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated trifluoroethylamine product.
Synthetic Strategies: The Trifluoroethylamino Group as a Synthon
Beyond its direct use as a nucleophile, trifluoroethylamine is a valuable building block for constructing more complex fluorinated molecules. A prominent strategy involves its conversion into N-trifluoroethyl imines or ketimines, which serve as versatile intermediates in cycloaddition chemistry.[15][16][17]
N-2,2,2-Trifluoroethylisatin Ketimines in Cycloaddition Reactions
Since their development, N-2,2,2-trifluoroethylisatin ketimines have been widely used as potent synthons.[16][18] These compounds, readily prepared from isatin and trifluoroethylamine, can act as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions to generate complex, chiral spirooxindole scaffolds—a privileged structure in medicinal chemistry.[15][17]
Caption: Workflow for Spirooxindole Synthesis.
The Trifluoroethylamino Group in Medicinal Chemistry
The unique electronic and stability profile of the trifluoroethylamino group makes it an invaluable asset in drug design, primarily for its role as a metabolically robust amide bioisostere.[19][20][21][22]
An Effective Amide Bioisostere
Amide bonds are ubiquitous in pharmaceuticals but are often susceptible to enzymatic hydrolysis by proteases, leading to poor metabolic stability. The trifluoroethylamine linkage [-CH(R)-NH-CH₂CF₃] serves as an excellent bioisostere for the peptide bond [-C(=O)-NH-CH(R)-].[19][23]
Key Advantages:
-
Metabolic Stability: It is resistant to proteolytic cleavage.[21]
-
Geometric Mimicry: The nitrogen atom retains its hydrogen bond donating capability, which is often crucial for target binding.[21][23]
-
Altered Conformation: Unlike the planar amide bond, the tetrahedral carbon of the trifluoroethyl group introduces a three-dimensional kink, which can be exploited to fine-tune binding conformations.[24]
-
Low Basicity: The reduced basicity of the nitrogen ensures it remains largely unprotonated at physiological pH, mimicking the neutral nature of an amide nitrogen.[19]
A prime example of this strategy is in the development of Odanacatib, a cathepsin K inhibitor, where a trifluoroethylamine group replaced a key amide bond to enhance metabolic stability and potency.[19][23]
Caption: Comparison of Amide and Bioisostere.
Conclusion and Future Perspectives
The reactivity of the trifluoroethylamino group is a classic example of structure-function relationships in organic chemistry. Its behavior is overwhelmingly governed by the potent inductive effect of the CF₃ group, which attenuates basicity and nucleophilicity while conferring exceptional metabolic stability. This duality makes it a powerful tool for chemists. As a nucleophile, it enables the construction of robust C-N bonds, and as a synthetic building block, it provides access to complex fluorinated scaffolds. In drug discovery, its role as a metabolically stable amide bioisostere is a field-proven strategy to overcome pharmacokinetic challenges. Future research will likely focus on developing novel catalytic methods for its even more efficient and selective installation and exploring its incorporation into new chemical modalities to further expand the toolkit of medicinal chemistry.
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A Comprehensive Technical Guide to 2-Aminoethanol Derivatives: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
2-Aminoethanol, a foundational bifunctional molecule, serves as a versatile scaffold in synthetic chemistry, giving rise to a vast array of derivatives with significant applications across multiple scientific domains.[1] Possessing both a primary amine and a primary alcohol, its unique structure allows for targeted modifications, leading to compounds with finely tuned physicochemical properties and biological activities.[1] This technical guide provides an in-depth literature review for researchers, scientists, and drug development professionals, exploring the core facets of 2-aminoethanol derivatives. We will delve into prevalent synthetic methodologies, critical spectroscopic characterization techniques, and the broad spectrum of their applications, with a particular focus on their burgeoning role in medicinal chemistry—from anticancer agents to adrenergic receptor modulators. This document is designed not merely as a recitation of facts but as a field-proven guide, explaining the causality behind experimental choices and providing validated protocols to empower further research and development.
The 2-Aminoethanol Core: A Privileged Starting Point
2-Aminoethanol (also known as monoethanolamine, MEA) is a colorless, viscous organic compound with the formula HOCH₂CH₂NH₂.[2][3] Its miscibility with water and the presence of two reactive functional groups make it an ideal starting material for chemical synthesis.[2] Industrially, it is widely used in gas scrubbing to remove acidic gases like CO₂ and H₂S from gas streams.[1][2] In biology, ethanolamine is a crucial component of phospholipids, such as phosphatidylethanolamine, which are essential constituents of all cell membranes, highlighting its fundamental role in life.[1][2] This inherent biological relevance and synthetic versatility are the primary drivers for its extensive exploration in drug discovery. The ability to independently modify the amine and hydroxyl moieties allows for the systematic development of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.
Synthetic Pathways to 2-Aminoethanol Derivatives
The generation of a diverse library of 2-aminoethanol derivatives hinges on a few robust and high-yielding chemical transformations. The choice of synthetic route is dictated by the desired final structure and its intended application.
Schiff Base Formation: The Gateway to Bioactive Imines
The most common derivatization of 2-aminoethanol involves the condensation of its primary amine with an aldehyde or ketone to form a Schiff base, or imine.[4][5] This reaction is typically straightforward, often requiring simple mixing of reactants in an appropriate solvent like ethanol, and proceeds via a hemiaminal intermediate followed by dehydration.[4] The resulting azomethine group (–C=N–) is a critical pharmacophore in its own right, implicated in a wide range of biological activities.[5]
Caption: General synthesis of a 2-aminoethanol Schiff base.
Metal complexes of these Schiff base ligands often exhibit enhanced biological activity compared to the ligands alone, a principle widely exploited in the design of novel therapeutic agents.[4][6]
N-Substitution and Cyclization
Modification of the amine group through alkylation, arylation, or incorporation into a heterocyclic ring system can dramatically alter a derivative's pharmacological profile. For instance, converting the primary amine to a secondary or tertiary amine changes its basicity, hydrogen bonding capability, and lipophilicity.
A compelling example is found in the study of 1-aryl-2-aminoethanol derivatives, which are analogues of biogenic amines like norepinephrine.[7][8] Research has shown that N-substitution and cyclization into morpholine analogues directly impact adrenergic activity. The transformation from an open-chain amino alcohol to a cyclic morpholine can switch a compound's effect from alpha-stimulating to purely alpha-blocking, demonstrating how conformational rigidity imposed by cyclization influences receptor interaction.[7]
Reactions at the Hydroxyl Group
While less common in the context of the reviewed biological activities, the hydroxyl group offers another handle for modification. Esterification or etherification can be used to append different chemical moieties, often to improve properties like membrane permeability or to act as a prodrug that is cleaved in vivo to release the active amino alcohol.
Structural Elucidation: A Spectroscopic Toolkit
Unambiguous characterization of newly synthesized derivatives is a prerequisite for any further biological evaluation. A combination of spectroscopic methods provides a complete picture of the molecular structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides detailed information about the hydrogen framework. For a typical Schiff base derivative, the formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (–HC=N) in the 8-9 ppm region.[6] The methylene protons adjacent to the nitrogen (–N-CH₂–) and oxygen (–O-CH₂–) typically appear as triplets around 3.5-4.5 ppm.[6]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The azomethine carbon gives a signal in the 160-170 ppm range, while the methylene carbons next to the nitrogen and oxygen appear around 60-70 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the carbonyl reactant, coupled with the appearance of a strong C=N stretching band around 1600-1650 cm⁻¹, is definitive evidence of Schiff base formation.[6] A broad O-H stretching band is retained, typically around 3300-3450 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the derivative, providing crucial validation of the intended structure.[6]
Table 1: Representative Spectroscopic Data for an Exemplary Schiff Base Derivative
(E)-2-(((2-hydroxyethyl)imino)methyl)phenol[6]
| Technique | Key Signal | Observed Value | Interpretation |
| ¹H NMR | Azomethine (C₁₃–H) | δ 8.50 ppm (s, 1H) | Formation of C=N bond |
| Aryl-OH | δ 9.91 ppm (s, 1H) | Phenolic hydroxyl proton | |
| Aliphatic-OH | δ 3.63 ppm (s, 1H) | Ethanolamine hydroxyl proton | |
| C₁₁–H (N-CH₂) | δ 5.85 ppm (t, 2H) | Methylene group adjacent to Nitrogen | |
| C₁₂–H (O-CH₂) | δ 4.50 ppm (t, 2H) | Methylene group adjacent to Oxygen | |
| ¹³C NMR | Azomethine (C₁₃) | δ 162.5 ppm | Imine carbon |
| C₁₁ (N-CH₂) | δ 69.7 ppm | Methylene carbon adjacent to Nitrogen | |
| C₁₂ (O-CH₂) | δ 59.4 ppm | Methylene carbon adjacent to Oxygen | |
| IR (cm⁻¹) | Aryl-OH | 3450 (broad) | Phenolic O-H stretch |
| Aliphatic-OH | 3380 (broad) | Aliphatic O-H stretch | |
| C=N | 1625 (strong) | Azomethine C=N stretch | |
| MS (ESI) | [M]⁺ | 165.19 | Molecular Ion Peak |
Applications in Drug Discovery and Beyond
The true value of 2-aminoethanol derivatives lies in their diverse and potent biological activities. Their structural similarity to endogenous molecules allows them to interact with a wide range of biological targets.[8]
Anticancer Activity
A significant body of research highlights the potential of 2-aminoethanol derivatives as anticancer agents.[10][11][12] These compounds can exert their effects through various mechanisms, including microtubule destabilization and inhibition of key signaling pathways.
-
2-Aminothiazole Derivatives: This class has emerged as a promising scaffold in oncology.[11] Some derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[11] For example, certain 2-aminothiazole derivatives have exhibited IC₅₀ values in the low micromolar range against HeLa and A549 cell lines.[11][12]
-
Benzimidazole and Quinoxaline Derivatives: Novel compounds incorporating these heterocyclic systems linked to a 2-aminoethanol-derived moiety have been synthesized and evaluated. Several compounds showed significant growth inhibition activity against the human liver cancer cell line HepG2.[10]
Table 2: Selected 2-Aminoethanol Derivatives and their Anticancer Activity
| Derivative Class | Target Cell Line | Reported IC₅₀ (µM or µg/mL) | Mechanism of Action (if known) | Reference |
| 2-Substituted Benzimidazole | HepG2 (Liver) | 4.79 µg/mL | Growth Inhibition | [10] |
| 2-Amino-1-arylidenaminoimidazole | P388 (Murine Leukemia) | In vivo activity | Microtubule Destabilization | |
| 2-Aminothiazole | A549 (Lung), HeLa (Cervical) | 0.63 - 13.87 µM | Antiproliferative | [11] |
| 2-Amino-pyran | MCF-7 (Breast) | IC₅₀ = 161.4 µg/mL | Cytotoxicity | [13] |
Antimicrobial and Antifungal Activity
Schiff bases derived from 2-aminoethanol and their metal complexes are well-documented for their antimicrobial properties.[4][6] The imine group is crucial for this activity, and chelation with metal ions like Cu(II), Ni(II), and Zn(II) often enhances their potency.[4][6] These compounds have shown efficacy against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[6]
Adrenergic Receptor Modulation
As previously mentioned, the 2-amino-1-phenylethanol scaffold is a classic template for adrenergic receptor ligands.[14][15] Subtle structural modifications can shift the activity profile between agonist and antagonist at both α- and β-adrenergic receptors. This tunability is of paramount importance in developing drugs for cardiovascular conditions like hypertension and heart failure, as well as respiratory diseases like asthma.[7][14]
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The Advent of the Fluoroalkylamine: A Journey from Chemical Curiosity to Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Introduction of Fluorine in Amine Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of new pharmaceuticals containing this unique halogen.[1] Fluoroalkylamines, in particular, represent a class of compounds that has transitioned from a niche area of organofluorine chemistry to a critical component in the design of metabolically robust and effective therapeutic agents. The strong electron-withdrawing nature of the fluoroalkyl group profoundly alters the physicochemical properties of the parent amine, influencing its basicity (pKa), lipophilicity, and metabolic stability.[2][3] This guide provides an in-depth exploration of the discovery and history of fluoroalkylamines, tracing their origins from early, challenging syntheses to the sophisticated and highly selective methods employed today. We will delve into the causality behind the evolution of synthetic strategies, offering field-proven insights for the modern researcher.
Part 1: Early Encounters and the Dawn of Fluoroalkylamine Synthesis
The story of fluoroalkylamines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the development of methods to create the C-F bond in the presence of a nitrogen atom presented significant challenges.[4] The inherent instability of many early α-fluoroamines, which are prone to intramolecular elimination, hindered their isolation and study.[5]
A pivotal moment in the history of fluoroalkylamines arrived in 1959 with the work of Yarovenko and his colleagues. They described the preparation and application of 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine, which would come to be known as the Yarovenko reagent .[4] This discovery was a landmark, not for the synthesis of a simple fluoroalkylamine, but for the creation of a shelf-stable α-fluoroalkylamine that also served as a powerful deoxyfluorinating agent.[4][6] The Yarovenko reagent, and the closely related Ishikawa's reagent developed later, were synthesized by the addition of a secondary amine to a fluoro-olefin.[4][6][7] These reagents were instrumental in converting alcohols to alkyl fluorides, a transformation that was previously difficult to achieve under mild conditions.[7]
The early synthesis of these reagents was not without its hazards. The fluoro-olefin precursors were often gaseous and difficult to handle, and the reactions required careful control of conditions. The reagents themselves, while more manageable than previous fluorinating agents like sulfur tetrafluoride, were still moisture-sensitive and could release corrosive hydrogen fluoride.[8]
The Pioneering Work of I.L. Knuniantz
In the late 1970s, the Soviet chemist I.L. Knuniantz and his group began a systematic investigation into the properties of α-fluoroalkylamines. Knuniantz recognized that the C-F bond in these compounds was uniquely labile due to the presence of the adjacent nitrogen atom. His research demonstrated that α-fluorotrimethylamine could serve as a soluble and highly effective source of fluoride ions in polar organic solvents, a significant advancement over the poorly soluble inorganic fluorides like potassium fluoride that were commonly used at the time. This discovery opened up new avenues for the synthesis of a wide range of fluorinated organic compounds.
Part 2: The Evolution of Synthetic Methodologies: A Tale of Increasing Selectivity and Safety
The initial utility of fluoroalkylamines as reagents spurred the development of more refined and safer synthetic methods. A major breakthrough in this area was the application of deoxyfluorination of alcohols using aminosulfur trifluorides.
The DAST Era and Its Successors
Introduced in the 1970s, diethylaminosulfur trifluoride (DAST) became the workhorse for deoxyfluorination for many years.[9] It offered a broader substrate scope than earlier reagents and could be used in standard laboratory glassware.[10] However, DAST is notoriously hazardous, with a propensity for explosive decomposition at elevated temperatures, and its reactions often produce elimination byproducts that complicate purification.[9]
These safety and selectivity concerns drove the development of a new generation of deoxyfluorinating reagents.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a more thermally stable alternative to DAST, Deoxo-Fluor offers similar reactivity but with a significantly improved safety profile.[8][11] While still moisture-sensitive, it represents a crucial step forward in making deoxyfluorination a more routine laboratory procedure.[8]
-
PyFluor (2-pyridinesulfonyl fluoride): This crystalline, shelf-stable reagent offers excellent chemoselectivity, significantly reducing the formation of elimination byproducts that plague DAST.[9] Its enhanced stability and selectivity make it a preferred choice for many modern applications.[9]
-
AlkylFluor: A derivative of the PhenoFluor class of reagents, AlkylFluor is another bench-stable reagent that provides high yields and stereospecificity in the deoxyfluorination of alcohols.
The evolution from DAST to PyFluor and other modern reagents showcases a clear trend in chemical synthesis: the drive for greater safety, selectivity, and operational simplicity.
Caption: The evolution of deoxyfluorination reagents for fluoroalkylamine synthesis.
Modern Innovations in Fluoroalkylamine Synthesis
Recent years have witnessed a surge in innovative methods for synthesizing fluoroalkylamines, moving beyond traditional deoxyfluorination. These approaches often leverage catalysis and novel starting materials to achieve unprecedented efficiency and scope.
-
From CO2 and CS2: Modern protocols have been developed that utilize carbon dioxide (CO2) and carbon disulfide (CS2) as C1 sources to form carbamoyl and thiocarbamoyl fluorides, respectively.[12] These intermediates can then be converted to valuable trifluoromethylamines.[12]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of α-fluoro-α-amino acids.[13] This metal-free approach allows for the mild and regioselective carbofluorination of dehydroalanine derivatives.[13]
Part 3: The Impact of Fluoroalkylamines on Drug Discovery
The unique properties conferred by the fluoroalkyl group have made these amines highly sought-after building blocks in pharmaceutical research. The strategic incorporation of a fluoroalkyl moiety can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, increasing the in vivo half-life of a drug.[2]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the amine, which can be crucial for optimizing drug-receptor interactions and improving cell permeability.[2]
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]
-
Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
An early example of the application of fluoroalkylamines in medicinal chemistry can be found in the development of narcotic analgesic derivatives in the 1980s. More recently, the use of fluoroalkylamines has become widespread across numerous therapeutic areas, including oncology, antivirals, and central nervous system disorders.
Quantitative Data Summary
The following table provides a comparative overview of the performance of DAST and PyFluor in the deoxyfluorination of a model alcohol, highlighting the superior selectivity of the modern reagent.
| Reagent | Substrate | Product Yield | Elimination Byproduct | Selectivity (Fluorination:Elimination) | Reference |
| DAST | Cyclooctanol | 47% | 44% | ~1:1 | [14] |
| PyFluor | Cyclooctanol | 79% | <4% | >20:1 | [14] |
Experimental Protocols
Protocol 1: Early Deoxyfluorination using the Yarovenko Reagent (Conceptual)
This protocol is a generalized representation based on historical descriptions and should be adapted with caution and appropriate safety measures.
-
Reagent Preparation: In a cooled, inert atmosphere reaction vessel, slowly add diethylamine to an excess of chlorotrifluoroethylene condensed at low temperature.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the alcohol substrate in a dry, aprotic solvent (e.g., diethyl ether).
-
Fluorination: Slowly add the prepared Yarovenko reagent to the alcohol solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Caption: General mechanism of alcohol deoxyfluorination using DAST.
Protocol 2: Modern Deoxyfluorination using PyFluor
This protocol is adapted from Doyle and coworkers' publication and should be performed with appropriate safety precautions.[14]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alcohol substrate (1.0 equiv), PyFluor (1.5 equiv), and a suitable solvent (e.g., toluene).
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50 °C if necessary, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with diethyl ether and wash with a 1 M aqueous solution of hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a modern deoxyfluorination using PyFluor.
Conclusion
The journey of fluoroalkylamines from their early discovery as reactive chemical curiosities to their current status as indispensable tools in drug discovery is a testament to the relentless pursuit of safer, more efficient, and more selective synthetic methodologies. The evolution from hazardous reagents like DAST to stable and highly selective alternatives like PyFluor has not only made the synthesis of these valuable compounds more accessible but has also expanded the horizons of what is possible in medicinal chemistry. As our understanding of the subtle yet profound effects of fluorine on molecular properties continues to grow, so too will the importance and application of fluoroalkylamines in the development of the next generation of therapeutics.
References
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Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]
-
Oh, D., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. NIH Public Access. [Link]
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Wikipedia. (n.d.). Fluorination with aminosulfuranes. Wikipedia. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]
-
Scott, D. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis. [Link]
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Xeno Chem. (2026). The Role of 2-Fluoroethylamine Hydrochloride in Modern Synthesis. Xeno Chem. [Link]
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Tlili, A., et al. (2022). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules. [Link]
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Xeno Chem. (n.d.). Advanced Synthesis with 2-Fluoroethylamine Hydrochloride: A Manufacturer's Perspective. Xeno Chem. [Link]
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-
Organic Chemistry Portal. (2026). Ishikawa's reagent. Organic Chemistry Portal. [Link]
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Billard, T., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
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Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol via column chromatography. This document is intended for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of the unique challenges presented by this fluorinated amino alcohol and offers a detailed, step-by-step protocol for achieving high purity. The causality behind experimental choices is explained, ensuring both scientific integrity and practical applicability.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, with the trifluoroethyl group often incorporated to enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1] However, the very features that make it attractive pharmacologically also present significant hurdles during purification.
The molecule possesses a dual nature: the polar amino alcohol functionality, capable of hydrogen bonding, and the electron-withdrawing trifluoroethyl group, which modulates the basicity of the amine and introduces lipophilic character. This combination can lead to undesirable interactions with standard silica gel, resulting in peak tailing and poor separation. The high electronegativity of fluorine atoms can also influence intermolecular interactions, altering the compound's behavior compared to its non-fluorinated analogs.[1]
This guide provides a systematic approach to overcome these challenges, ensuring the isolation of this compound in high purity.
Physicochemical Properties and Their Chromatographic Implications
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C4H8F3NO | - |
| Molecular Weight | 143.11 g/mol [2] | Useful for mass spectrometry-based fraction analysis. |
| Structure | The presence of both a hydroxyl and a secondary amine group suggests strong interactions with polar stationary phases like silica gel. The trifluoroethyl group increases lipophilicity and reduces the pKa of the amine compared to a non-fluorinated analogue. | |
| Polarity | Polar | The molecule is expected to be highly polar due to the hydroxyl and amino groups, suggesting the need for a relatively polar mobile phase in normal-phase chromatography. |
| Basicity | Weakly Basic | The electron-withdrawing trifluoroethyl group reduces the basicity of the secondary amine. This can mitigate very strong, irreversible binding to acidic silica gel, but tailing is still a concern. |
The Chromatographic Strategy: Taming the Amino Alcohol
Given the polar and basic nature of this compound, a modified normal-phase chromatography approach is recommended. Standard silica gel can be used, but with a crucial modification to the mobile phase to suppress undesirable interactions that lead to peak tailing.
Stationary Phase: Why Silica Gel Still Reigns
Despite its acidity, silica gel remains the stationary phase of choice for its versatility and cost-effectiveness. The key is to manage the interaction between the basic amine of our target molecule and the acidic silanol groups on the silica surface.[3]
Mobile Phase: The Key to a Successful Separation
The choice of mobile phase is the most critical parameter in this purification. A multi-component solvent system is necessary to achieve the desired polarity for elution and to mitigate peak tailing. A common and effective approach for amino compounds is the use of a small amount of a basic modifier.
A recommended starting point for the mobile phase is a mixture of a non-polar solvent, a polar solvent, and a basic additive. A classic system for amino acids on TLC, which can be adapted for column chromatography, is n-butanol/acetic acid/water.[4][5] However, for a less polar and more volatile system suitable for column chromatography, a dichloromethane/methanol/triethylamine system is often more practical.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point. Optimization may be necessary depending on the specific impurities present in the crude sample.
Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, it is imperative to develop and optimize the separation on a TLC plate.
-
TLC Plate: Silica gel 60 F254
-
Sample Preparation: Dissolve a small amount of the crude material in methanol.
-
Developing Solvent Systems to Test:
-
System A: 95:5 Dichloromethane (DCM) / Methanol (MeOH)
-
System B: 90:10 DCM / MeOH
-
System C: 85:15 DCM / MeOH
-
With Basic Modifier: To each of the above systems, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. For example, 90:10:1 DCM/MeOH/TEA.
-
-
Visualization:
-
UV light (254 nm) if the compound or impurities are UV active.
-
Ninhydrin stain: A classic method for visualizing amino acids and amines. After developing the TLC plate, spray it with a ninhydrin solution (0.2% in ethanol) and gently heat it with a heat gun. Amines will appear as purple or pink spots.[6]
-
Potassium permanganate stain: A general stain for compounds that can be oxidized.
-
Goal of TLC: To find a solvent system that gives a retention factor (Rf) for the desired compound between 0.2 and 0.4 and good separation from impurities. The addition of a basic modifier should result in more compact spots with less streaking.
Column Chromatography Protocol
The following workflow provides a detailed procedure for the purification.
Caption: Workflow for the column chromatography purification.
Materials and Reagents:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (concentrated)
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates, developing tank, and visualization reagents
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of silica gel in the chosen mobile phase (without the basic modifier for packing).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (containing the basic modifier) to the column.
-
Begin eluting the column, collecting fractions of a consistent volume. The flow rate should be steady; a common target is a drop rate of about 1-2 drops per second.
-
Maintain the solvent level above the silica gel at all times to prevent the column from running dry.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase and visualize the spots.
-
Identify the fractions containing the pure desired product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing / Streaking | - Strong interaction of the amine with acidic silica. - Insufficient basic modifier in the mobile phase. | - Increase the concentration of triethylamine or ammonium hydroxide in the mobile phase (e.g., from 1% to 2%). - Consider using amino-functionalized silica gel, which has a less acidic surface.[3][7] |
| Poor Separation | - Mobile phase is too polar or not polar enough. - Column is overloaded. | - Re-optimize the mobile phase using TLC. If the compound elutes too quickly (high Rf), decrease the polarity (less methanol). If it elutes too slowly (low Rf), increase the polarity. - Use a larger column or less crude material. |
| Compound Stuck on the Column | - Mobile phase is not polar enough. - Irreversible adsorption to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 95:5:1 DCM/MeOH/TEA and gradually increase to 90:10:1. - If the compound is still not eluting, a stronger solvent system like 5-10% ammonium hydroxide in methanol can be used to wash the column, though this may co-elute other strongly bound impurities. |
| Product Degradation | - The compound may be unstable on silica gel over long periods. | - Work quickly and avoid letting the column sit for extended periods. - Neutral alumina could be considered as an alternative stationary phase, though it has its own set of challenges. |
Purity Assessment of the Final Product
After purification, it is crucial to assess the purity of the isolated this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[1]
Conclusion
The purification of this compound by column chromatography, while presenting challenges due to its dual functionality, can be achieved with high efficiency through a well-planned strategy. The key to success lies in the careful development of a mobile phase containing a basic modifier to suppress unwanted interactions with the silica gel stationary phase. By following the detailed protocol and troubleshooting guide provided, researchers can consistently obtain this valuable building block in high purity, facilitating its use in drug discovery and development programs.
References
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D'Atri, V., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at: [Link]
-
D'Atri, V., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at: [Link]
-
ResearchGate (2023). What is the best solvent system for amino acid thin layer chromatography? Available at: [Link]
-
D'Atri, V., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at: [Link]
-
PubChem (n.d.). This compound. Available at: [Link]
-
BioTech Beacons (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available at: [Link]
-
Hindawi (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Available at: [Link]
- Huang, Z., et al. (1997). Enantiomeric Separation of Aromatic Amino Alcohol Drugs By Chiral Ion-Pair Chromatography On A Silica Gel Plate.
-
Pharmaceutical Technology (2015). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]
-
ResearchGate (2016). Please suggest solvent system for separating all 20 amin o acids on tlc plate. Available at: [Link]
-
Amrita Vishwa Vidyapeetham (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Available at: [Link]
-
PubChem (n.d.). 2-(2,2,2-Trifluoroethoxy)ethan-1-ol. Available at: [Link]
-
ACS Publications (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Available at: [Link]
-
Welch, C. J., et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B. Available at: [Link]
-
ScienceDirect (2005). Fluoroalkylation of aromatics: An intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes. Available at: [Link]
-
Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
LCGC International (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Available at: [Link]
-
PubChem (n.d.). 2,2,2-Trifluoroethanol. Available at: [Link]
-
ResearchGate (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Available at: [Link]
-
Sorbead India (n.d.). Silica Gel |Purification of Peptides - Column Chromatography. Available at: [Link]
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ResearchGate (2025). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF. Available at: [Link]
-
ACS Publications (2019). The Dark Side of Fluorine. Available at: [Link]
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ResearchGate (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Available at: [Link]_
-
MDPI (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Available at: [Link]
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The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
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Sorbead India (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]
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The Strategic Integration of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Trifluoroethyl Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl (CF3) group, in particular, has gained widespread adoption due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol scaffold represents a versatile and highly valuable building block that elegantly combines the advantageous properties of the trifluoroethyl group with the synthetic utility of a primary alcohol and a secondary amine.
The electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the adjacent amine, rendering it less basic and more akin to an amide nitrogen. This modulation of basicity can be critical for reducing off-target effects and improving cell permeability. Furthermore, the trifluoroethylamine moiety has been successfully employed as a metabolically stable bioisostere for the hydrolytically labile amide bond, a common functional group in many drug candidates.[5][6][7] This bioisosteric replacement can enhance the in vivo half-life of a drug by preventing enzymatic degradation. The presence of the hydroxyl group provides a convenient handle for further synthetic elaboration, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a lead compound.
This application note provides detailed protocols for the selective derivatization of this compound, focusing on chemoselective N-acylation and O-alkylation. These transformations are fundamental to the incorporation of this building block into a wide array of molecular architectures for drug discovery.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H8F3NO | PubChem |
| Molecular Weight | 143.11 g/mol | [8] |
| CAS Number | 371-99-3 | [9] |
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound via Mixed Anhydride
This protocol describes the chemoselective acylation of the secondary amine in the presence of the primary alcohol, leveraging the higher nucleophilicity of the amine at neutral or slightly basic pH. The use of a mixed anhydride, generated in situ, is a mild and efficient method for amide bond formation.
Reaction Scheme:
Caption: Workflow for selective N-acylation.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Methylmorpholine (1.1 eq).
-
After stirring for 5 minutes, add isobutyl chloroformate (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Add the solution of the amino alcohol dropwise to the mixed anhydride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Rationale for Experimental Choices:
-
Low Temperature: The formation of the mixed anhydride and the subsequent acylation are performed at 0 °C to minimize side reactions, such as the formation of urethanes and O-acylation.
-
N-Methylmorpholine (NMM): NMM is used as a base to deprotonate the carboxylic acid and to neutralize the HCl generated during the reaction. Its moderate basicity is suitable for this transformation without promoting significant side reactions.
-
Chemoselectivity: The higher nucleophilicity of the secondary amine compared to the primary alcohol under these reaction conditions directs the acylation to the nitrogen atom.
Expected Outcomes for Various Carboxylic Acids:
| Carboxylic Acid | Expected Product | Typical Yield (%) |
| Acetic Acid | N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide | 85-95 |
| Benzoic Acid | N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)benzamide | 80-90 |
| Phenylacetic Acid | N-(2-hydroxyethyl)-2-phenyl-N-(2,2,2-trifluoroethyl)acetamide | 82-92 |
Protocol 2: Selective O-Alkylation of this compound via Williamson Ether Synthesis
This protocol details the selective alkylation of the primary hydroxyl group. To achieve this, the more acidic N-H proton is first protected, in this case through in-situ N-acylation, followed by deprotonation of the hydroxyl group with a strong base and subsequent reaction with an alkyl halide.
Reaction Scheme:
Caption: Amide bond vs. Trifluoroethylamine bioisostere.
Modulating Physicochemical Properties in Selective Androgen Receptor Modulators (SARMs)
The trifluoroethyl group plays a crucial role in modulating the properties of selective androgen receptor modulators (SARMs). For instance, in the discovery of GSK-2849466, a SARM developed by GlaxoSmithKline, the incorporation of trifluoroethyl groups was a key design element. [10]The O-alkylated derivatives of this compound can be utilized to introduce this important pharmacophore while providing a linker for attachment to the core scaffold of a SARM.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its unique combination of a trifluoroethylated amine and a primary alcohol allows for the strategic modulation of a lead compound's physicochemical and pharmacokinetic properties. The detailed protocols provided herein for selective N-acylation and O-alkylation offer robust and reproducible methods for the incorporation of this scaffold into diverse molecular architectures. The application of the resulting motifs in areas such as amide bioisosterism and the design of SARMs highlights the significant potential of this building block in the development of novel therapeutics.
References
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- Scott, J. S., & Williams, H. D. (2019). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 14(12), 1235-1252.
- Boukattaya, F., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 1-8.
- Wang, D., et al. (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Bone and Mineral Metabolism, 34(1), 12-28.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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-
Semantic Scholar. (n.d.). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Retrieved from [Link]
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-
ResearchGate. (n.d.). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl... Retrieved from [Link]
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- Zhang, Y., et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 10(58), 35245-35256.
-
Royal Society of Chemistry. (n.d.). Organohalide-catalyzed dehydrative O-alkylation between alcohols: a facile etherification method for aliphatic ether synthesis. Retrieved from [Link]
- Sharma, R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151633.
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ResearchGate. (n.d.). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
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Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
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Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol for Enhanced Biological Analysis
Introduction: The Analytical Challenge and the Derivatization Solution
In the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the accurate quantification of small molecules is paramount. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol is a bifunctional amino alcohol of interest, potentially serving as a metabolite, a synthetic intermediate, or a pharmacologically active compound.[1][2][] Its structure, containing a secondary amine and a primary alcohol, presents analytical challenges. These polar functional groups can lead to poor chromatographic peak shape, low volatility for gas chromatography (GC), and the lack of a strong chromophore or fluorophore hinders sensitive detection by high-performance liquid chromatography (HPLC) with UV-Visible or fluorescence detectors.[4][5][6]
Chemical derivatization addresses these challenges by modifying the analyte's structure to enhance its analytical properties.[6] This process can improve volatility, increase thermal stability, and introduce a detectable tag, thereby significantly improving separation efficiency and detection sensitivity.[4][7] The presence of the trifluoroethyl group can also influence the molecule's metabolic stability and reactivity, making the selection of an appropriate derivatization strategy crucial for reliable bioanalysis.[8][9][10][11][12]
This guide provides a comprehensive overview of derivatization strategies for this compound, detailing the underlying chemical principles and offering field-proven protocols for its analysis in biological matrices.
Core Principles of Derivatization for Amino Alcohols
The derivatization of this compound can target either the secondary amine, the primary alcohol, or both functional groups simultaneously. The choice of strategy depends on the analytical platform (GC or HPLC), the desired level of sensitivity, and the potential for selective analysis in complex biological samples.
Targeting the Amino Group: Acylation and Beyond
The secondary amine in the target molecule is a nucleophilic center that readily reacts with various acylating agents.[13] This process, known as N-acylation, converts the amine into a less polar and more stable amide.[13][14]
-
Mechanism of Acylation: Acylation typically proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A subsequent elimination of a leaving group (e.g., chloride) results in the formation of an amide bond. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl).[13]
Common acylating agents for amines include:
-
Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride - TFAA): These reagents are highly reactive and can derivatize both amines and alcohols. The resulting trifluoroacetyl derivatives are particularly useful for GC with electron capture detection (GC-ECD) due to the presence of electronegative fluorine atoms.
-
Acid Chlorides (e.g., Benzoyl Chloride, Dansyl Chloride): Benzoyl chloride introduces a UV-active chromophore, enhancing detection by HPLC-UV.[4] Dansyl chloride is a classic fluorescent labeling agent, significantly improving sensitivity for HPLC with fluorescence detection (HPLC-FLD).[15]
-
Isothiocyanates (e.g., Phenylisothiocyanate - PITC): PITC reacts with primary and secondary amines to form phenylthiourea derivatives, which are readily detectable by HPLC-UV.[16]
Targeting the Hydroxyl Group: Silylation and Esterification
The primary alcohol group can be derivatized to increase volatility for GC analysis or to introduce a fluorescent tag for HPLC.
-
Silylation: This is a widely used technique for GC analysis where an active hydrogen in a hydroxyl group is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[4][7][17] The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol.[4][7] The reaction mechanism involves a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[7]
Common silylating reagents include:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent for alcohols, amines, and carboxylic acids.[18]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent that produces volatile derivatives.[18]
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous in certain applications.[18]
-
Esterification for Fluorescence Detection: To enhance detection in HPLC, the alcohol can be converted into a fluorescent ester. This is achieved by reacting the alcohol with a carboxylic acid containing a fluorophore, often in the presence of a coupling agent.[19][20] Reagents such as 2-(9-carbazole)-ethyl chloroformate can be used for this purpose.[20]
Dual Derivatization: A Comprehensive Approach
For GC-MS analysis, it is often beneficial to derivatize both the amine and the alcohol groups. This can be achieved in a single step using a powerful silylating agent like BSTFA or in a two-step process.[21] A two-step derivatization might involve first esterifying the alcohol followed by acylation of the amine, or vice versa.[21][22] This approach ensures maximum volatility and optimal chromatographic performance.
Experimental Workflows and Protocols
The following section provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis.
Workflow for Derivatization Strategy Selection
Caption: Decision workflow for selecting a derivatization strategy.
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the simultaneous derivatization of the amine and hydroxyl groups using BSTFA.
Materials:
-
This compound standard or extracted sample residue
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[18]
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Heating block or oven set to 70°C
-
GC vials with inserts and caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Ensure the sample extract containing this compound is completely dry.
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (with 1% TMCS).
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Rationale: BSTFA is a powerful silylating agent that reacts with both the alcohol and the secondary amine to form volatile trimethylsilyl derivatives.[18] The addition of TMCS as a catalyst ensures the complete derivatization of sterically hindered groups.[18] Pyridine acts as a base to neutralize the byproducts of the reaction.
Protocol 2: Acylation for HPLC-UV Analysis
This protocol details the derivatization of the secondary amine with benzoyl chloride for enhanced UV detection.
Materials:
-
This compound standard or extracted sample residue
-
Benzoyl chloride
-
Sodium bicarbonate solution (5% w/v)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
HPLC vials with inserts and caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve the dried sample residue in 500 µL of 5% sodium bicarbonate solution in a glass vial.
-
Add 500 µL of a 1% (v/v) solution of benzoyl chloride in dichloromethane.
-
Cap the vial tightly and vortex vigorously for 5 minutes at room temperature.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the DCM under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
Rationale: The Schotten-Baumann reaction conditions (aqueous base and an organic solvent) facilitate the acylation of the amine. The benzoyl group introduces a strong chromophore, allowing for sensitive detection at approximately 230 nm.
Protocol 3: Fluorescent Labeling for HPLC-FLD Analysis
This protocol describes the derivatization of the secondary amine with Dansyl Chloride for highly sensitive fluorescence detection.
Materials:
-
This compound standard or extracted sample residue
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Heating block or water bath set to 60°C
-
HPLC vials with inserts and caps
-
Vortex mixer
Procedure:
-
Reconstitute the dried sample in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of the dansyl chloride solution.
-
Vortex briefly and then heat the mixture at 60°C for 45 minutes in the dark.
-
Allow the reaction to cool to room temperature.
-
The sample is ready for injection into the HPLC-FLD system (typical excitation ~340 nm, emission ~525 nm).
Rationale: Dansyl chloride reacts with primary and secondary amines under basic conditions to form highly fluorescent sulfonamide derivatives.[15] The reaction is performed in the dark to prevent photodecomposition of the fluorescent tag.
Chiral Derivatization for Enantiomeric Separation
If the synthesis of this compound can result in enantiomers, or if its stereochemistry is of biological importance, chiral derivatization may be necessary. This involves reacting the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[23]
A common approach for amino alcohols is to use o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC).[23][24] This reaction forms fluorescent diastereomeric isoindole derivatives that can be resolved by reversed-phase HPLC.[23]
Chiral Derivatization Workflow
Caption: Workflow for chiral derivatization and analysis.
Quantitative Data Summary
| Derivatization Method | Analytical Platform | Target Functional Group(s) | Key Advantages | Typical Detection Limit |
| Silylation (BSTFA) | GC-MS | Amine & Alcohol | High volatility, good chromatographic performance, structural information from MS.[7][18] | Low ng/mL |
| Acylation (TFAA) | GC-ECD/MS | Amine & Alcohol | Excellent sensitivity with ECD, good volatility. | pg/mL (ECD) |
| Acylation (Benzoyl Chloride) | HPLC-UV | Amine | Introduces a strong UV chromophore, robust reaction.[4] | Mid-to-high ng/mL |
| Fluorescent Labeling (Dansyl-Cl) | HPLC-FLD | Amine | Very high sensitivity, selective detection.[15] | Low ng/mL to pg/mL |
| Chiral (OPA/NAC) | HPLC-FLD | Amine & Alcohol | Allows for enantiomeric separation, fluorescent detection.[23][24] | Low ng/mL |
Troubleshooting and Expert Insights
-
Incomplete Derivatization: This can be caused by moisture in the sample or reagents. Always use anhydrous solvents and ensure samples are completely dry. For silylation, the presence of a catalyst like TMCS can drive the reaction to completion.[18]
-
Derivative Instability: Silyl derivatives can be sensitive to moisture. Analyze samples as soon as possible after derivatization. TBDMS derivatives are generally more stable than TMS derivatives. Acylated derivatives are typically more stable than their silylated counterparts.[4]
-
Matrix Effects: Biological samples are complex. A thorough sample cleanup (e.g., solid-phase extraction) is crucial to remove interfering substances that may compete for the derivatizing reagent or affect the analytical measurement.
-
Trifluoroethyl Group Influence: The strong electron-withdrawing nature of the trifluoromethyl group can slightly decrease the nucleophilicity of the adjacent amine.[8][12] This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or higher temperatures) compared to its non-fluorinated analogue.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive quantification in biological assays. The choice of the derivatization strategy should be guided by the analytical instrumentation available and the specific requirements of the study. By understanding the chemical principles and following robust protocols, researchers can overcome the analytical challenges posed by this molecule and obtain high-quality data.
References
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Taylor & Francis Online. (1997). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Retrieved from [Link]
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PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Retrieved from [Link]
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ResearchGate. (n.d.). Techniques for Silylation. Retrieved from [Link]
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ResearchGate. (2010). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. Retrieved from [Link]
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Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
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ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]
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Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
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PubMed. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Retrieved from [Link]
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Oxford Academic. (1991). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Retrieved from [Link]
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Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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ScienceDirect. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
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Mastering Chemistry Help. (2013). Acylation of amines. Retrieved from [Link]
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SpringerLink. (2009). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]
-
PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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NIH. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Retrieved from [Link]
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ResearchGate. (2014). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]
-
Bentham Science. (2021). s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Retrieved from [Link]
-
NIH. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from [Link]
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NIH. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. Retrieved from [Link]
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ResearchGate. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. Retrieved from [Link]
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PubMed. (1993). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active amino alcohols. Retrieved from [Link]
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NIH. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]
-
PubMed. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Retrieved from [Link]
-
NIH. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Retrieved from [Link]
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Application Notes and Protocols for N-Trifluoroethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoroethyl Group
The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the trifluoroethyl group (–CH₂CF₃) has emerged as a critical structural motif for enhancing the pharmacological profile of drug candidates.[1] Its unique electronic properties, including high electronegativity and the ability to act as a lipophilic hydrogen bond donor, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, robust and versatile methods for N-trifluoroethylation are in high demand within the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of contemporary experimental setups for N-trifluoroethylation reactions, offering detailed protocols and expert insights to facilitate their successful implementation in the laboratory.
Mechanistic Considerations in N-Trifluoroethylation
The formation of a C-N bond to introduce a trifluoroethyl group can be achieved through several mechanistic pathways. The choice of method often depends on the substrate scope, functional group tolerance, and the desired scale of the reaction. Common strategies include:
-
Nucleophilic Substitution: This classical approach involves the reaction of an amine nucleophile with an electrophilic trifluoroethylating agent, such as trifluoroethyl iodide or triflate. While conceptually straightforward, these methods can be limited by the availability and stability of the reagents.[3]
-
Reductive Amination: A powerful and practical strategy that involves the reaction of an amine with a trifluoroacetaldehyde equivalent or, more commonly, trifluoroacetic acid (TFA) in the presence of a reducing agent.[4][5][6] This approach is often characterized by its operational simplicity and the use of readily available starting materials.
-
Metal-Catalyzed Cross-Coupling: Transition metal catalysis, particularly with palladium, copper, or iron, has enabled the development of highly efficient and selective N-trifluoroethylation reactions.[3][7] These methods often proceed under mild conditions and exhibit broad substrate compatibility.
Experimental Protocols and Setups
This section details step-by-step protocols for two distinct and highly relevant N-trifluoroethylation methods.
Protocol 1: Catalyst-Free Reductive N-Trifluoroethylation of Secondary Amines using Trifluoroacetic Acid
This protocol, adapted from the work of Denton and coworkers, describes a practical and catalyst-free method for the trifluoroethylation of secondary amines using trifluoroacetic acid (TFA) as the fluorine source and phenylsilane as the reducing agent.[4][5][6][8] The reaction is notable for its operational simplicity, proceeding in standard laboratory glassware without the need for an inert atmosphere.[4][5]
Causality of Experimental Choices:
-
Trifluoroacetic Acid (TFA): Serves as an inexpensive, stable, and readily available source of the trifluoroethyl group.[4][5]
-
Phenylsilane (PhSiH₃): A mild and effective reducing agent for the in situ-generated silyl ester intermediates.[4][8]
-
Toluene: A suitable solvent that facilitates the reaction at the preferred temperature.
-
No Catalyst Required: This simplifies the experimental setup and purification process, making it a highly practical method.[5][6]
Experimental Workflow Diagram:
Caption: Workflow for catalyst-free N-trifluoroethylation.
Step-by-Step Protocol:
-
To an oven-dried 10 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (0.50 mmol, 1.0 equiv) and toluene (2.0 mL).
-
Stir the solution at room temperature and add trifluoroacetic acid (67.0 µL, 0.875 mmol, 1.75 equiv).
-
Add phenylsilane (184 µL, 1.50 mmol, 3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-trifluoroethylated amine.
Data Summary Table:
| Parameter | Value | Reference |
| Amine Substrate | 0.50 mmol | [8] |
| Trifluoroacetic Acid | 0.875 mmol (1.75 equiv) | [8] |
| Phenylsilane | 1.50 mmol (3.0 equiv) | [8] |
| Solvent | Toluene (2.0 mL) | [8] |
| Temperature | 70 °C | [8] |
| Reaction Time | 16 hours | [8] |
| Work-up | Aqueous NaHCO₃ wash | [4][8] |
| Purification | Column Chromatography | [4][8] |
Protocol 2: Iron-Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
This protocol outlines an iron-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[7] The reaction proceeds via a one-pot cascade involving diazotization followed by N-H insertion, and it is conducted in an aqueous medium under an air atmosphere, highlighting its practicality.[7]
Causality of Experimental Choices:
-
2,2,2-Trifluoroethylamine Hydrochloride: A stable and readily available precursor to the reactive trifluorodiazoethane intermediate.[7]
-
Sodium Nitrite (NaNO₂): Used for the in situ generation of the diazotizing agent in the presence of acetic acid.[7]
-
Fe(TPP)Cl (Iron(III) meso-tetraphenylporphyrin chloride): An effective catalyst for the N-H insertion step.[7] Iron porphyrins are known to catalyze carbene transfer reactions.
-
Aqueous/Organic Biphasic System: The reaction is performed in a water and dichloromethane mixture, which can facilitate the handling of various substrates and reagents.[7]
Experimental Workflow Diagram:
Caption: Workflow for iron-catalyzed N-trifluoroethylation.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), deionized water (2 mL), and dichloromethane (1 mL).
-
Add sodium nitrite (41.4 mg, 0.6 mmol) to the mixture.
-
Stir the resulting solution at room temperature for 30 minutes to generate trifluorodiazoethane in situ.
-
To the vigorously stirred biphasic solution, add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-trifluoroethylated aniline.
Data Summary Table:
| Parameter | Value | Reference |
| Aniline Substrate | 0.3 mmol | [7] |
| Trifluoroethylamine HCl | 0.6 mmol | [7] |
| Sodium Nitrite | 0.6 mmol | [7] |
| Acetic Acid | 0.6 mmol | [7] |
| Catalyst | Fe(TPP)Cl (0.9 mol%) | [7] |
| Solvent | H₂O (2 mL) / DCM (1 mL) | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | Monitored by TLC | [7] |
| Atmosphere | Air | [7] |
| Purification | Column Chromatography | [7] |
Comparative Analysis and Expert Insights
| Feature | Protocol 1 (Catalyst-Free TFA) | Protocol 2 (Iron-Catalyzed) |
| Key Advantage | Operational simplicity, no catalyst needed. | Mild conditions, aqueous medium. |
| Substrate Scope | Secondary amines, primary amines via 3-component reaction.[4][8] | Primary and secondary anilines.[7] |
| Fluorine Source | Trifluoroacetic acid (TFA).[4][5] | 2,2,2-Trifluoroethylamine HCl.[7] |
| Reaction Conditions | Elevated temperature (70 °C).[8] | Room temperature.[7] |
| Potential Drawbacks | Requires a stoichiometric amount of silane reductant. | Requires in situ generation of a diazo intermediate. |
Expert Insights:
-
The catalyst-free method (Protocol 1) is exceptionally well-suited for medicinal chemistry applications where the avoidance of trace metal contaminants is crucial. The broad functional group tolerance is a significant advantage for late-stage functionalization of complex molecules.[5]
-
The iron-catalyzed method (Protocol 2) represents a greener approach due to its use of an aqueous medium and operation under an air atmosphere.[7] The in situ generation of trifluorodiazoethane from a stable salt avoids the handling of the potentially hazardous diazo compound directly.
Conclusion
The N-trifluoroethylation of amines is a vital transformation in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. The protocols detailed in this guide offer reliable and practical starting points for researchers. The choice between a catalyst-free reductive amination and a metal-catalyzed approach will depend on the specific substrate, desired scale, and laboratory constraints. By understanding the underlying principles and carefully following the established procedures, scientists can effectively leverage N-trifluoroethylation to advance their research and development programs.
References
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. (2023). IRE Journals. [Link]
-
Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20831-20835. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Nature Communications. [Link]
-
Recent advances in trifluoroethylation reaction. (2023). ResearchGate. [Link]
-
Zhou, M.-X., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y.-F. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(24), 5986-6009. [Link]
-
Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
-
Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.). ResearchGate. [Link]
-
Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Semantic Scholar. [Link]
-
Illustrious drug molecules, containing aryl-trifluoroethyl ethers. (n.d.). ResearchGate. [Link]
-
Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PMC - NIH. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC - NIH. [Link]
-
Beierle, J. M., & Toste, F. D. (2012). Trifluoromethylation of Secondary Nitroalkanes. PMC - NIH. [Link]
-
Gemoets, H. P. L., L'Homme, C., & Togni, A. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters, 19(9), 2346-2349. [Link]
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- 7. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 8. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Abstract
This application note provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and characterization of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. This fluorinated amino alcohol is of interest in pharmaceutical and materials science due to the unique properties conferred by the trifluoroethyl group. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-technique approach that ensures scientific rigor and data integrity. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the characterization process.
Introduction
This compound, with the chemical formula C4H8F3NO, is a bifunctional molecule containing a secondary amine, a primary alcohol, and a trifluoromethyl group.[1][2] The presence of the highly electronegative fluorine atoms significantly influences the molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[3][4] The incorporation of fluorinated moieties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][] Therefore, unambiguous characterization and purity determination are critical for its application in research and development. This guide presents a validated workflow for the comprehensive analysis of this compound.
Structural Elucidation: The Triad of NMR, MS, and FTIR
The primary goal of the initial analysis is to confirm the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a complete picture of the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is essential.
Expertise & Experience: The trifluoromethyl group provides a unique spectroscopic handle in ¹⁹F NMR, which is a highly sensitive and specific technique for fluorinated compounds. The ¹H and ¹³C NMR spectra will confirm the presence of the ethylamino and ethanol fragments and their connectivity.
Trustworthiness: The combination of these three NMR techniques provides a self-validating system. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum must be consistent with the signals observed in the ¹³C and ¹⁹F NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Analysis:
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns (multiplicity) to assign each signal to the corresponding protons in the molecule.
-
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-OH | 3.6 - 3.8 | Triplet | 2H |
| -NH-CH₂- | 2.8 - 3.0 | Triplet | 2H |
| CF₃-CH₂- | 3.0 - 3.3 | Quartet | 2H |
| -OH | Variable | Broad Singlet | 1H |
| -NH- | Variable | Broad Singlet | 1H |
Note: The chemical shifts are estimates and can vary with solvent and concentration. The coupling between the CF₃-CH₂- protons and the ¹⁹F nuclei will result in a quartet.
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Parameters (125 MHz Spectrometer):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-150 ppm.
-
-
Data Processing & Analysis: Similar to ¹H NMR. The carbon coupled to the fluorine atoms will appear as a quartet.
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Parameters (470 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -60 to -90 ppm, referenced to CFCl₃).
-
-
Data Processing & Analysis: The spectrum should show a single triplet due to coupling with the adjacent -CH₂- protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Expertise & Experience: The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the compound. Given the presence of polar hydroxyl and amine groups, LC-MS with electrospray ionization (ESI) is generally preferred as it is a softer ionization technique.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters (ESI-Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
-
Analysis: Look for the protonated molecule [M+H]⁺ at m/z 144.06.[2] High-resolution mass spectrometry can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Identify the characteristic absorption bands for the functional groups present.[7][8][9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| N-H stretch (secondary amine) | 3300-3500 | Medium, sharp |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C-F stretch | 1000-1400 | Strong, often multiple bands |
| C-N stretch | 1020-1250 | Medium |
| C-O stretch | 1000-1260 | Strong |
Purity Assessment: Chromatographic Techniques
Once the structure is confirmed, the next critical step is to determine the purity of the compound. Chromatographic techniques are ideal for separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for purity analysis.
Expertise & Experience: The molecule lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) is necessary. An alternative and more universal detector is the Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: A shallow gradient should be used to ensure good separation of closely eluting impurities. For example, 5-25% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Physicochemical Characterization: Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, boiling point, and decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the crystalline nature of the compound.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis: The melting point is determined from the peak of the endothermic transition. The shape of the peak can provide information about the crystallinity of the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to determine the decomposition temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis: The onset of mass loss indicates the beginning of decomposition.
Workflow and Data Integration
A logical workflow for the characterization of this compound is crucial for efficiency and data integrity.
Caption: Integrated workflow for characterization.
Conclusion
The analytical protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a multi-technique approach that combines NMR, MS, FTIR, HPLC, and thermal analysis, researchers can confidently determine the structure, purity, and key physicochemical properties of this important fluorinated building block. The detailed methodologies and the rationale behind the experimental choices are intended to empower scientists in their research and development endeavors, ensuring the quality and reliability of their work.
References
- Varughese, P., Gangoda, M. E., & Gilpin, R. K. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science.
- Santa Cruz Biotechnology. (n.d.). 2-[(2,2,2-trifluoroethyl)amino]ethanol.
- El-Bassi, S., et al. (2012). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. ACS Publications.
- PubChem. (n.d.). This compound.
- Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
- O'Hagan, D. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed.
- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work.
- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
- PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies.
- ChemicalBook. (n.d.). 2-[(2,2,2-trifluoroethyl)amino]ethanol(371-99-3) 1H NMR.
- Kundu, A., & Kishore, N. (2004). Interaction of 2,2,2-trifluoroethanol with proteins: calorimetric, densimetric and surface tension approach. Biophysical Chemistry.
Sources
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- 3. academic.oup.com [academic.oup.com]
- 4. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 10. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol, a key building block in the development of various pharmaceutical agents. The protocol details a robust and scalable reductive amination approach, designed to meet the stringent purity and yield requirements for preclinical drug development.[1][2] This guide covers the entire workflow, from reagent selection and reaction optimization to purification strategies and analytical characterization, ensuring a final product that adheres to Good Laboratory Practice (GLP) standards.[2][3]
Introduction: The Significance of Fluorinated Amino Alcohols in Drug Discovery
Vicinal amino alcohols are a privileged structural motif found in a vast number of biologically active compounds and approved drugs.[4] The incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, in particular, serves as a critical precursor for the synthesis of novel therapeutics targeting a range of diseases.
The transition from bench-scale synthesis to a multi-gram or kilogram-scale process necessary for preclinical trials presents significant challenges.[5] These include maintaining reaction efficiency, ensuring consistent product quality, and managing process safety. This application note addresses these challenges by providing a detailed, validated protocol for the scale-up synthesis of this important intermediate.
Synthetic Strategy: Reductive Amination
A variety of methods exist for the synthesis of amino alcohols, including the reduction of amino acids, the Gabriel synthesis, and the Mannich reaction.[] For the large-scale preparation of this compound, reductive amination stands out as the most efficient and scalable approach.[7][8] This one-pot reaction combines a carbonyl compound (in this case, derived from 2-hydroxyacetaldehyde) with an amine (2,2,2-trifluoroethylamine) in the presence of a reducing agent to form the desired amino alcohol.[7][9]
The key advantages of this strategy for scale-up include:
-
High Atom Economy: The reaction is highly convergent, minimizing waste.
-
Mild Reaction Conditions: The use of selective reducing agents avoids harsh reaction conditions that can lead to side products.[9]
-
Operational Simplicity: The one-pot nature of the reaction simplifies the manufacturing process, reducing time and cost.[7]
Reaction Mechanism
The reductive amination proceeds through a two-step sequence:
-
Imine Formation: The amine (2,2,2-trifluoroethylamine) reacts with the aldehyde to form an intermediate imine. This reaction is typically catalyzed by a mild acid.
-
Reduction: The imine is then selectively reduced to the corresponding amine by a reducing agent.
Figure 1: Reductive Amination Workflow.
Detailed Protocol: Scale-Up Synthesis
This protocol is designed for a target scale of 100 grams of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Solvent | Grade | M.W. | Quantity | Supplier (Example) |
| Glycolaldehyde dimer | ≥98% | 120.10 g/mol | 72.1 g (0.6 mol) | Sigma-Aldrich |
| 2,2,2-Trifluoroethylamine | ≥99% | 99.06 g/mol | 100 g (1.01 mol) | TCI Chemicals |
| Sodium triacetoxyborohydride (STAB) | ≥97% | 211.94 g/mol | 278 g (1.31 mol) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 84.93 g/mol | 2.0 L | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | - | - | 1.0 L | - |
| Brine (Saturated NaCl aq.) | - | - | 500 mL | - |
| Anhydrous Sodium Sulfate | Granular | 142.04 g/mol | 100 g | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Nitrogen inlet/outlet
-
Large crystallizing dish for cooling bath
-
Rotary evaporator
-
Separatory funnel (4 L)
-
Glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, thermometer, addition funnel, and nitrogen inlet. Purge the flask with nitrogen.
-
Reagent Charging: To the flask, add glycolaldehyde dimer (72.1 g, 0.6 mol) and anhydrous dichloromethane (1.0 L). Stir the suspension at room temperature.
-
Amine Addition: In a separate flask, dissolve 2,2,2-trifluoroethylamine (100 g, 1.01 mol) in anhydrous dichloromethane (500 mL). Transfer this solution to the addition funnel and add it dropwise to the stirred suspension in the reaction flask over 30 minutes. Maintain the temperature below 25 °C.
-
Imine Formation: Stir the resulting mixture at room temperature for 2 hours. The suspension should become a clear, pale yellow solution as the imine forms.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (278 g, 1.31 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Gas evolution (hydrogen) will occur.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (1.0 L) at 0 °C. Stir vigorously for 30 minutes.
-
Workup: Transfer the mixture to a 4 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
Purification
Purification of the crude product is critical to meet preclinical quality standards.[1]
-
Distillation: The crude oil is purified by vacuum distillation. This is the most effective method for removing non-volatile impurities and residual solvent.
-
Column Chromatography: If further purification is required to remove closely related impurities, column chromatography on silica gel can be employed. A gradient elution system of ethyl acetate in hexanes is typically effective.
Analytical Characterization
To ensure the identity, purity, and stability of the final compound, a comprehensive analytical characterization is required.[10]
| Analytical Test | Specification | Purpose |
| Appearance | Colorless to pale yellow oil | Visual inspection for physical properties. |
| Identity (¹H NMR, ¹³C NMR, ¹⁹F NMR) | Conforms to structure | Confirms the chemical structure of the molecule. |
| Identity (Mass Spectrometry) | Conforms to expected m/z | Confirms the molecular weight. |
| Purity (HPLC) | ≥ 98.0% | Quantifies the purity and detects impurities.[11] |
| Water Content (Karl Fischer) | ≤ 0.5% | Determines the amount of residual water. |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Quantifies residual solvents from the synthesis. |
Process Safety and Hazard Analysis
A thorough risk assessment is essential for a safe scale-up process.
-
2,2,2-Trifluoroethylamine: This reagent is volatile and corrosive.[12][13][14][15] Handle in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Add it slowly and in a controlled manner.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a closed system or a well-ventilated area.
-
Quenching: The quenching step is exothermic and produces gas. Perform this step slowly and with adequate cooling.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time- Low-quality reagents- Inadequate stirring | - Extend the reaction time and monitor by TLC/LC-MS.- Use freshly opened, high-purity reagents.- Ensure efficient mechanical stirring. |
| Low Yield | - Incomplete imine formation- Loss of product during workup | - Ensure the imine formation step is complete before adding the reducing agent.- Perform extractions carefully and minimize transfers. |
| Impure Product | - Side reactions- Inefficient purification | - Control the reaction temperature carefully, especially during the addition of the reducing agent.- Optimize the vacuum distillation or column chromatography conditions. |
Conclusion
The reductive amination protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and analysis, researchers and drug development professionals can confidently produce this key intermediate in the quantities and quality required for preclinical studies, thereby accelerating the development of new and innovative medicines.
References
- Santa Cruz Biotechnology.
- Tokyo Chemical Industry Co., Ltd.
- ChemicalBook.
- Halocarbon Life Sciences. SDS – SAFETY DATA SHEET: 2,2,2-Trifluoroethylamine. May 1, 2015.
- National Institutes of Health.
- Thermo Fisher Scientific.
- ACS Publications. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. August 4, 2021.
- Google Patents.
- WuXi AppTec. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. March 14, 2025.
- RSC Publishing. Continuous and convergent access to vicinyl amino alcohols. August 24, 2015.
- Duke University.
- ACS Publications.
- BOC Sciences. Amino Alcohol Synthesis Service.
- ResearchGate.
- Wikipedia.
- National Institutes of Health.
- PubChem. This compound.
- National Institutes of Health.
- ResearchGate.
- National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
- Master Organic Chemistry. Reductive Amination, and How It Works. September 1, 2017.
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
- National Institute of Allergy and Infectious Diseases. Preclinical Development Plan: Small Molecule Anti-Infectives. March 28, 2022.
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- PubMed. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.
- Sigma-Aldrich. 2-[methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol.
- Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
- YouTube.
- Altasciences.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- ChemicalBook. 2-amino-N-(2,2,2-trifluoroethyl)
- Metrohm. Purity of 2-amino-N-(2,2,2- trifluoroethyl)
- Google Patents.
- Ataman Kimya. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
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Application Notes and Protocols: The Strategic Use of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The incorporation of fluorinated moieties, particularly the trifluoroethyl group, has become a cornerstone in the design of modern agrochemicals, imparting enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.[1][2] This technical guide focuses on the versatile building block, 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol , and its pivotal role as a precursor in the synthesis of high-value agrochemicals. We provide in-depth application notes and detailed, field-proven protocols, with a specific focus on its strategic application in the synthesis of a key intermediate for the isoxazoline class of insecticides, exemplified by Fluralaner. This guide is designed to equip researchers and process chemists with the foundational knowledge and practical methodologies to leverage this intermediate in the development of next-generation crop protection agents.
Introduction: The Significance of the Trifluoroethyl Moiety in Agrochemicals
The strategic introduction of fluorine-containing functional groups has revolutionized the development of pharmaceuticals and agrochemicals. The trifluoroethyl group (CF₃CH₂-) is of particular interest due to its unique electronic properties and steric profile. Its high electronegativity can influence the acidity of neighboring protons and modulate the electron density of a molecule, which can lead to stronger binding interactions with biological targets.[1]
Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoroethyl group highly resistant to metabolic degradation. This enhanced stability often translates to longer half-lives of active ingredients in the field, improving persistence and overall efficacy. The lipophilic nature of the trifluoroethyl group can also enhance the penetration of an agrochemical through the waxy cuticles of plants or the exoskeletons of insects.
This compound is a valuable synthon that provides a direct and efficient means of introducing the N-(2,2,2-trifluoroethyl) fragment into a target molecule. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of a wide range of agrochemical scaffolds.
Application Focus: Synthesis of a Key Intermediate for Isoxazoline Insecticides
The isoxazoline class of insecticides represents a significant advancement in pest control, acting as potent inhibitors of GABA-gated chloride channels in insects.[3] A prominent member of this class is Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine. A critical building block in the synthesis of Fluralaner is 2-amino-N-(2,2,2-trifluoroethyl)acetamide .[4][5] This section outlines a proposed, robust synthetic pathway to this key intermediate starting from this compound.
Proposed Synthetic Pathway
The conversion of this compound to 2-amino-N-(2,2,2-trifluoroethyl)acetamide can be envisioned as a two-step process:
-
Oxidation of the primary alcohol to a carboxylic acid.
-
Amidation of the resulting amino acid to form the desired acetamide.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for the conversion of this compound to a key Fluralaner intermediate.
Experimental Protocols
The following protocols are designed to be self-validating, with suggested in-process controls (IPCs) to ensure reaction completion and product quality.
Protocol 1: Synthesis of N-(2,2,2-Trifluoroethyl)glycine
This protocol describes the oxidation of the primary alcohol functionality of the starting material to a carboxylic acid. A Jones oxidation is proposed due to its efficiency in oxidizing primary alcohols to carboxylic acids in the presence of secondary amines, which are generally stable under these conditions.
-
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Procedure:
-
Prepare the Jones reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid, and carefully dilute with deionized water to a final volume of 100 mL. Caution: This reagent is highly corrosive and a strong oxidant. Handle with appropriate personal protective equipment (PPE).
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.3 g (0.1 mol) of this compound in 200 mL of acetone.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.
-
IPC: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Quench the reaction by the slow addition of isopropyl alcohol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude N-(2,2,2-Trifluoroethyl)glycine. The product can be further purified by recrystallization.
-
Protocol 2: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
This protocol details the amidation of the synthesized N-(2,2,2-Trifluoroethyl)glycine. The use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is a reliable method for forming the amide bond.
-
Materials:
-
N-(2,2,2-Trifluoroethyl)glycine
-
1,1'-Carbonyldiimidazole (CDI)
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, dissolve 15.7 g (0.1 mol) of N-(2,2,2-Trifluoroethyl)glycine in 150 mL of anhydrous THF.
-
Add 17.8 g (0.11 mol) of CDI portion-wise at room temperature. Effervescence (CO₂ evolution) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the acylimidazole intermediate is complete. IPC: Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 21.4 mL of a 7N solution of ammonia in methanol (0.15 mol).
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. IPC: Monitor the consumption of the intermediate by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
-
The product can be purified by column chromatography or recrystallization to achieve high purity.
-
Data Presentation
The following table summarizes the expected outcomes for the synthesis of the key intermediate.
| Step | Product | Starting Material | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | N-(2,2,2-Trifluoroethyl)glycine | This compound | 75-85 | >95 |
| 2 | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | N-(2,2,2-Trifluoroethyl)glycine | 80-90 | >98 |
Causality Behind Experimental Choices
-
Choice of Oxidizing Agent: Jones reagent is selected for its high efficiency in oxidizing primary alcohols to carboxylic acids without affecting the secondary amine. Alternative methods, such as a TEMPO-catalyzed oxidation, could also be employed for a milder, more environmentally friendly process, though optimization would be required.
-
Amidation Strategy: The use of CDI as a coupling agent is advantageous as it avoids the formation of by-products that are difficult to remove, such as those generated when using carbodiimides like DCC or EDC. The reaction proceeds through a well-defined acylimidazole intermediate.
-
Solvent Selection: Anhydrous THF is used in the amidation step to prevent the hydrolysis of the CDI and the activated intermediate. Acetone is a suitable solvent for the Jones oxidation due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
-
Purification: Standard extraction and recrystallization techniques are proposed for their effectiveness in removing inorganic salts and unreacted starting materials, ensuring the high purity of the final intermediate, which is crucial for its use in the subsequent synthesis of the final agrochemical product.
Concluding Remarks
This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. The protocols detailed in this guide provide a robust and scientifically sound pathway for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a key intermediate in the production of the commercially significant insecticide, Fluralaner. The strategic incorporation of the trifluoroethylamino moiety through this synthon offers a reliable method for enhancing the biological activity and metabolic stability of next-generation crop protection agents. Researchers and process chemists are encouraged to adapt and optimize these methodologies to suit their specific needs and to explore the broader potential of this intermediate in the discovery of novel agrochemicals.
References
-
Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Compounds That Contain Meta-diamides against Fall Armyworm (Spodoptera frugiperda). Journal of Agricultural and Food Chemistry. [Link]
-
Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. [Link]
-
Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ResearchGate. [Link]
-
Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. PubMed. [Link]
-
Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Changzhou Kangmei Chemical Industry Co.,Limited.[Link]
-
Preparation method of fluralaner intermediate. WIPO Patentscope. [Link]
- Fluralaner intermediate and method for preparing fluralaner thereby.
-
The Role of 2,2,2-Trifluoroethylamine in Pharmaceutical and Agrochemical Development. [Link]
- Process for preparing fluralaner.
- Method for preparing fluralaner.
- Preparation method of trifluoroethylamine.
-
What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Synthesis of New Agrochemicals. OUCI. [Link]
- Process for the synthesis of 2,2,2-trifluoroethanol.
- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
- Process for producing 2,2,2-trifluoroethanol.
- Agrochemical surfactant compositions.
-
Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. [Link]
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Application Note & Protocols: Strategic Protection of the Hydroxyl Group in 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the primary hydroxyl group in 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. The presence of a secondary amine in close proximity to the hydroxyl group necessitates a careful selection of orthogonal protecting groups to enable selective transformations at other sites of the molecule. This document details field-proven protocols for the installation and removal of three common and robust protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl (Bn) ether, and pivaloyl (Piv) ester. The rationale behind the choice of each protecting group, their respective stability profiles, and detailed, step-by-step experimental procedures are provided to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoroethyl moiety. The molecule possesses two key functional groups: a secondary amine and a primary hydroxyl group. In multi-step syntheses, it is often necessary to mask the reactivity of the hydroxyl group to prevent undesired side reactions while performing transformations on the amine or other parts of a larger molecular scaffold.[1] The selection of a suitable protecting group is paramount and must be guided by the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps.[2]
An ideal protecting group for this substrate should be:
-
Easy to install in high yield under mild conditions that do not affect the secondary amine.
-
Stable to a wide range of reaction conditions, including those that may be used to modify the amino group.
-
Readily removable in high yield under specific and mild conditions that do not impact other functional groups in the molecule.[2][3]
This guide will focus on three distinct and widely applicable protecting group strategies that fulfill these criteria.
Strategic Considerations for Protecting Group Selection
The presence of the secondary amine in the target molecule introduces the need for an orthogonal protection strategy.[4][5] This means that the protecting group for the hydroxyl group should be stable under the conditions required for the protection and deprotection of the amine, and vice-versa. For instance, if the amine is to be protected as a tert-butoxycarbonyl (Boc) group, which is acid-labile, a hydroxyl protecting group that is stable to acid but removable under other conditions (e.g., fluoride for silyl ethers, or hydrogenolysis for benzyl ethers) would be an excellent choice.
Furthermore, the electron-withdrawing nature of the 2,2,2-trifluoroethyl group may have a modest electronic effect on the reactivity of the nearby hydroxyl and amino groups, although steric factors are likely to be more dominant in the context of protection reactions.
Protecting Group Strategies and Protocols
The Silyl Ether Strategy: tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation, general stability, and the variety of mild deprotection methods available.[6][7] The tert-butyldimethylsilyl (TBDMS) group offers a good balance of stability and ease of removal, making it a workhorse in organic synthesis.[8][9] Its steric bulk allows for the selective protection of primary alcohols.[8][10]
Protection Mechanism: The alcohol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[11] Imidazole acts as both a base and a nucleophilic catalyst.[9]
Caption: TBDMS Protection Workflow
Protocol 1: TBDMS Protection of this compound
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To the stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.[8]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[8]
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected product.
Deprotection: The TBDMS group is most commonly removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF).[6][10] The exceptional strength of the Si-F bond is the driving force for this reaction.[6]
Protocol 2: Deprotection of the TBDMS Ether
Materials:
-
O-TBDMS protected this compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.[10]
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
The Benzyl Ether Strategy
Benzyl (Bn) ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, making them suitable for syntheses involving strong nucleophiles or bases.[12] They are typically installed via a Williamson ether synthesis and removed by catalytic hydrogenolysis, a mild and highly specific method.[13]
Protection Mechanism: The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide.[13]
Caption: Benzyl Ether Protection and Deprotection
Protocol 3: Benzyl Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Deprotection: Catalytic hydrogenolysis is the most common method for cleaving benzyl ethers. The reaction is clean, with toluene and the regenerated alcohol as the only products.[13]
Protocol 4: Deprotection of the Benzyl Ether
Materials:
-
O-Bn protected this compound (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol %)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the O-Bn protected compound in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the reaction mixture under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol.
The Pivaloyl Ester Strategy
Pivaloyl (Piv) esters are sterically hindered ester protecting groups that exhibit high stability towards a variety of reagents, including many nucleophiles and mild acids/bases.[14] They are more robust than acetate or benzoate esters.[14][15] Pivaloyl chloride can selectively protect primary alcohols.[16][17]
Protection Mechanism: The alcohol is acylated with pivaloyl chloride in the presence of a base, such as pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15]
Protocol 5: Pivaloyl Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Pivaloyl chloride (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 eq).
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Deprotection: Pivaloyl esters are typically removed by hydrolysis under basic conditions, for example, using potassium carbonate in methanol or sodium hydroxide.[14]
Protocol 6: Deprotection of the Pivaloyl Ester
Materials:
-
O-Piv protected this compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the O-Piv protected compound in methanol.
-
Add a solution of K₂CO₃ in water.
-
Stir the mixture at room temperature or heat gently to accelerate the reaction. Monitor by TLC.
-
Once complete, neutralize the mixture with dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alcohol.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF/THF; mild acid (e.g., AcOH) | Stable to base, mild oxidants/reductants. Labile to acid and fluoride.[18][19] | Mild installation/removal; orthogonal to many other groups. |
| Benzyl (Bn) Ether | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable to strong acids/bases, many oxidants/reductants.[13][19] | Very robust; removal conditions are neutral and highly specific. |
| Pivaloyl (Piv) Ester | Pivaloyl Chloride, Pyridine, DCM | K₂CO₃/MeOH; NaOH | Stable to mild acid, hydrogenolysis, some organometallics. Labile to strong base.[14][15] | Economical; more stable than other common esters. |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. This guide has detailed the application of TBDMS, Benzyl, and Pivaloyl protecting groups for the primary hydroxyl function. The choice among these should be dictated by the planned synthetic route, ensuring orthogonality with any amine-protecting groups and stability towards upcoming reaction conditions. The protocols provided herein offer reliable and reproducible methods for the protection and deprotection of this valuable synthetic intermediate.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
Narender, M., Reddy, M. S., & Nageswar, Y. V. D. (2007). Mild and Efficient Chemoselective Protection of Primary Alcohols as Pivaloyl Esters Using La(NO3)3·6H2O as a Catalyst under Solvent-free Conditions. Chemistry Letters, 36(9), 1144-1145. [Link]
-
Wikipedia. (n.d.). Pivalic acid. [Link]
-
Kumar, P., et al. (2006). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 373-379. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Applied Chemical Engineering. (2019). Selective deprotection of strategy for TBS ether under mild condition. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. [Link]
-
ChemInform Abstract. (2010). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. [Link]
-
Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free? [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
- Google Patents. (n.d.). Amino acid protecting groups.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
SlideShare. (2015). Protection of OH group of alcohol. [Link]
-
ACS Publications. (2018). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]
-
Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. [Link]
-
ResearchGate. (n.d.). The effect of different heteroatoms as neighbouring group participants in the C-F substitution reaction a. [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Filo. (2025). What's wrong with fluorine? Why are neighboring group effects involving f... [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Pivalic acid - Wikipedia [en.wikipedia.org]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 16. academic.oup.com [academic.oup.com]
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- 19. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
"reaction conditions for coupling 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL with carboxylic acids"
Application Note & Protocol Guide
Topic: Reaction Conditions for Coupling 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Fluoroalkyl Amide Synthesis
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,2,2-trifluoroethyl moiety, in particular, is a valuable functional group. The target amine for this guide, this compound[3][4], presents a unique synthetic challenge. It is a bifunctional molecule containing both a secondary amine and a primary alcohol.
This dual reactivity necessitates a carefully orchestrated coupling strategy to ensure selective N-acylation over competing O-acylation. Furthermore, the strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the secondary amine, rendering it less reactive than typical alkylamines.[5]
This guide provides a detailed examination of the chemical principles, reaction conditions, and step-by-step protocols for successfully coupling this valuable building block with a range of carboxylic acids. We will explore the mechanisms of premier coupling reagents, strategies to ensure chemoselectivity, and troubleshooting advice derived from field-proven experience.
Chemical Principles & Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[6][7] This is achieved using a "coupling reagent". The general process involves the formation of a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.
Common Coupling Reagent Classes
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a reactive O-acylisourea intermediate.[8] To suppress racemization and improve efficiency, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt).[9]
-
Aminium/Uronium Salts: Reagents such as HATU ( (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective coupling agents developed.[10] They are known for high efficiency, fast reaction rates, and the ability to couple sterically hindered or electronically deactivated amines.[10][11]
Mechanism Spotlight: EDC/HOBt Coupling
The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form the highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. The additive, HOBt, salvages this intermediate by forming an HOBt-active ester.[12][13] This ester is more stable than the O-acylisourea but still highly reactive towards the amine, which performs the final nucleophilic attack to yield the desired amide.[14]
Mechanism Spotlight: HATU Coupling
HATU's efficacy stems from the 7-aza-derivative of HOBt, known as HOAt.[15] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[15][16] The amine then attacks this active ester to form the amide bond. The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state through hydrogen bonding, accelerating the reaction.[15]
Strategic Considerations for the Substrate
The primary challenge in coupling this compound is achieving selective N-acylation .
-
Reactivity of the Nucleophiles: The primary alcohol is sterically more accessible than the secondary amine. However, the amine is generally a stronger nucleophile than the alcohol. The electron-withdrawing trifluoroethyl group complicates this by reducing the amine's nucleophilicity, making the two functional groups more competitive.
-
Choice of Coupling Reagent: Highly efficient reagents like HATU are preferred. Their rapid rate of N-acylation can kinetically outcompete the slower O-acylation reaction, especially at lower temperatures.[10][11]
-
Protecting Group Strategy: For particularly valuable or complex carboxylic acids where maximizing yield is critical, protecting the primary alcohol is the most robust strategy.[17][18] A tert-Butyldimethylsilyl (TBS) ether is a common choice, as it is stable to most coupling conditions and can be easily removed later with a fluoride source (e.g., TBAF). This converts the problem into a standard amide coupling, albeit with two extra synthetic steps (protection and deprotection).[18]
Experimental Protocols
The following protocols provide a starting point for optimization. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol A: HATU-Mediated Coupling (Recommended for Higher Yield & Purity)
This protocol leverages the high efficiency of HATU to favor N-acylation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at 0°C for 15-20 minutes. A color change to yellow is often observed.
-
Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the activated mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[19]
Protocol B: EDC/HOBt Coupling (Cost-Effective Alternative)
This is a more classical and economical approach, which may require more optimization to minimize O-acylation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
Triethylamine (Et3N) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.5 eq), and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add the base (Et3N or DIPEA, 3.0 eq), followed by the solid EDC·HCl (1.5 eq) in one portion.[20]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM/EtOAc.
-
Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The aqueous washes help remove the urea byproduct and excess reagents.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary & Comparison
| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) | Rationale & Comments |
| Coupling Reagent | HATU | EDC·HCl | HATU is more potent and often gives cleaner reactions with challenging substrates.[10][11] |
| Additive | None (HOAt is part of HATU) | HOBt | HOBt is crucial for suppressing side reactions and racemization in EDC couplings.[9][14] |
| Base | DIPEA | DIPEA or Et3N | A non-nucleophilic base is required to deprotonate the acid and neutralize byproducts.[16] |
| Stoichiometry (Amine) | 1.1 - 1.2 eq | 1.2 - 1.5 eq | A slight excess of the amine is used to drive the reaction to completion. |
| Solvent | DMF | DCM, DMF | DMF is excellent for solubility but has a high boiling point. DCM is easier to remove. |
| Temperature | 0°C to RT | 0°C to RT | Starting at 0°C controls the initial exothermic activation and can improve selectivity. |
| Typical Yield | Good to Excellent | Moderate to Good | Yields are highly substrate-dependent, but HATU generally performs better. |
| Pros | High efficiency, fast, low racemization, good for difficult couplings. | Cost-effective, readily available reagents. | The choice depends on the scale, cost constraints, and substrate reactivity. |
| Cons | Higher cost, byproduct (tetramethylurea) can be tricky to remove. | Slower, higher risk of side products (O-acylation, N-acylurea). | Purification is key for both methods to obtain a pure final product. |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete activation or low amine nucleophilicity.
-
Solution: Switch from EDC/HOBt to the more powerful HATU. Ensure all reagents and solvents are strictly anhydrous. Increase reaction time or temperature moderately (e.g., to 40°C).
-
-
O-acylation Side Product Detected:
-
Cause: The hydroxyl group is competing with the amine.
-
Solution: Lower the reaction temperature. Add the amine at 0°C and allow the reaction to warm very slowly. If the problem persists, protecting the alcohol with a TBS group is the most reliable solution.
-
-
Difficulty Removing Byproducts:
-
Cause: Urea byproducts (from EDC or HATU) can co-elute with the product.
-
Solution: For EDC, perform acidic and basic aqueous washes during workup to remove the water-soluble urea.[20] For tetramethylurea (from HATU), which is less water-soluble, thorough purification by column chromatography is essential. Sometimes, trituration with a solvent like diethyl ether can help precipitate the product away from the urea.
-
References
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Subedi, R. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
- Wikipedia. HATU.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
- HepatoChem. Amide coupling reaction in medicinal chemistry.
- Aapptec Peptides. Coupling Reagents.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Fisher Scientific. Amide Synthesis.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Hartung, J. et al. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Organic Chemistry Portal. Protective Groups.
- Benchchem. Troubleshooting low reactivity in 5-Chloro-2-fluoropyridin-3-amine couplings.
- Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis.
- ResearchGate. (2020). What is the best technique for amide purification?.
- PubChem. This compound.
- Santa Cruz Biotechnology. 2-[(2,2,2-trifluoroethyl)amino]ethanol.
- Zhang, C. et al. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. PubMed.
- LibreTexts. (2024). Reactions with Carboxylic Acid/Ester Electrophiles.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H8F3NO | CID 14513794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Groups [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
Application Notes and Protocols: The Potential Utility of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Frontier of Fluorinated Moieties in Peptide Chemistry
The strategic incorporation of fluorine into peptides is a cornerstone of modern therapeutic peptide design. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly enhance the metabolic stability, conformational rigidity, and binding affinity of peptide drug candidates.[1][2] While the use of fluorinated amino acids and solvents like 2,2,2-trifluoroethanol (TFE) is well-established, the application of bifunctional fluorinated building blocks remains an area of active exploration.[3][4]
This document explores the theoretical applications and proposes experimental protocols for a novel reagent, 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3).[5][6][7] Although direct, peer-reviewed applications of this specific molecule in peptide synthesis are not yet extensively documented, its structure—possessing a secondary amine, a primary alcohol, and a trifluoroethyl group—suggests significant potential in several key areas of peptide modification and synthesis. We will extrapolate from established principles of peptide and fluorine chemistry to provide a forward-looking guide for researchers.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 371-99-3 | [6] |
| Molecular Formula | C4H8F3NO | [7] |
| Molecular Weight | 143.11 g/mol | [7] |
| Structure | ||
| PubChem |
Part 1: Mechanistic Insights and Potential Applications
The trifluoroethyl group is a key feature of this molecule. Similar to TFE, which is known to stabilize helical peptide structures by creating a low dielectric environment and displacing water, the trifluoroethyl moiety in this reagent can be hypothesized to influence the local conformation and aggregation propensity of the peptide to which it is attached.[4][8]
Application as a C-Terminal Modifying and Capping Agent
In Solid-Phase Peptide Synthesis (SPPS), incomplete coupling reactions can lead to deletion sequences. Capping unreacted N-terminal amines, typically with acetic anhydride, is a standard procedure. This compound offers a unique alternative. Its secondary amine can be acylated by the peptide's C-terminus, creating a stable amide bond and introducing a terminal trifluoroethyl group.
Causality of this approach:
-
Termination of Synthesis: The secondary amine effectively terminates peptide elongation.
-
Enhanced Stability: The trifluoroethyl group can confer resistance to enzymatic degradation at the C-terminus.
-
Modulation of Physicochemical Properties: The fluorinated tail can alter the peptide's hydrophobicity, potentially improving cell permeability or influencing peptide self-assembly.[3]
Caption: Workflow for C-terminal peptide modification.
As a Building Block for Peptidomimetics and Linkers
After appropriate protection of one of its functional groups (either the amine or the alcohol), this compound can be used as a building block within a peptide sequence or as a linker to conjugate other molecules (e.g., dyes, drugs, or polyethylene glycol).
-
Scenario A: Amine Protection. With the secondary amine protected (e.g., with a Boc group), the primary alcohol can be activated (e.g., tosylated) for nucleophilic substitution or used in esterification reactions.
-
Scenario B: Alcohol Protection. With the hydroxyl group protected (e.g., with a TBDMS group), the secondary amine is available for standard amide coupling during SPPS, introducing the fluorinated side chain into the peptide backbone.
Trustworthiness of this approach: This strategy relies on well-established principles of protecting group chemistry, which is fundamental to organic synthesis and peptide chemistry.[9] The choice of protecting groups would be critical to ensure orthogonal deprotection strategies.
Part 2: Experimental Protocols
The following protocols are proposed based on standard methodologies in peptide synthesis. Researchers should perform small-scale test reactions to optimize conditions.
Protocol 1: C-Terminal Capping of a Resin-Bound Peptide
This protocol describes the modification of a peptide's C-terminus while it is still attached to the solid support, immediately after its synthesis is complete.
Materials:
-
Peptide-resin (1 equivalent, with a free C-terminal carboxyl group)
-
This compound (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve HATU (2.9 eq) and this compound (3 eq) in DMF. Add DIPEA (6 eq) to this solution.
-
Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The secondary amine of the reagent will react with the activated C-terminus of the peptide.
-
Monitoring: Take a small sample of the resin and perform a test cleavage and LC-MS analysis to check for the completion of the reaction.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Drying: Dry the resin under a high vacuum for at least 2 hours.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.
Protocol 2: Incorporation as a Backbone Peptidomimetic Unit
This protocol assumes the availability of a derivative where the hydroxyl group is protected (e.g., by a t-butyldimethylsilyl ether, TBDMS) and the secondary amine is free.
Materials:
-
Fmoc-protected amino acid-resin (1 equivalent, N-terminal Fmoc group removed)
-
O-(tert-Butyldimethylsilyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol (pre-synthesized, 3 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
-
Coupling Step: In a separate vessel, activate a protected amino acid that will precede the fluorinated unit. Couple it to the deprotected N-terminus of the growing peptide chain.
-
Incorporation of the Fluorinated Unit: a. Prepare a solution of the hydroxyl-protected this compound (3 eq) and a suitable activating agent (e.g., PyBOP, 3 eq) in DMF. b. Add the activating solution to the resin and agitate for 1-2 hours. c. Monitor the reaction using a Kaiser test. The secondary amine should result in a negative (or weak positive) Kaiser test upon completion.
-
Continuation of Synthesis: The newly coupled unit lacks an N-terminal Fmoc group. The next amino acid can be coupled directly to its secondary amine, thus incorporating the fluorinated moiety into the peptide backbone.
-
Final Deprotection: During the final cleavage from the resin with a TFA-based cocktail, the TBDMS protecting group will be simultaneously removed.
Caption: Workflow for incorporating the fluorinated unit into a peptide backbone.
Conclusion and Future Outlook
This compound represents an untapped resource in the field of peptide chemistry. While direct experimental data is currently sparse, its structure strongly suggests its utility as a versatile tool for peptide modification. The protocols outlined here provide a robust starting point for researchers to explore its potential in creating novel peptide therapeutics with enhanced stability and unique conformational properties. The true impact of this and similar fluorinated building blocks will be realized through empirical validation and creative application in drug discovery and materials science.
References
-
Cobb, S. L., & Murphy, C. D. (2018). Fluorinated peptide biomaterials. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Avrutina, O., & Kolmar, H. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. NIH National Center for Biotechnology Information. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
de Figueredo, R. M., & Campagne, J.-M. (2018). Peptides Radiofluorination: Main Methods and Highlights. Scientific Research Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75-89-8,2,2,2-Trifluoroethanol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
Hollingworth, C., & Gouverneur, V. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed. Retrieved from [Link]
-
Mihara, H., & Nishino, N. (2000). The Conformation of de Novo Designed Amphiphilic Peptides with Six or Nine L-2-(2,2,2-Trifluoroethyl)glycines as the Hydrophobic Amino Acid. CORE. Retrieved from [Link]
-
Buck, M. (2008). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. PubMed. Retrieved from [Link]
-
Mihara, H., & Nishino, N. (2000). The Conformation of de Novo Designed Amphiphilic Peptides with Six or Nine L-2-(2,2,2-Trifluoroethyl)glycines as the Hydrophobic Amino Acid. J-STAGE. Retrieved from [Link]
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. NIH National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 371-99-3 | 2-((2,2,2-Trifluoroethyl)amino)ethanol - AiFChem [aifchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C4H8F3NO | CID 14513794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthetic Routes to Analogs of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Introduction: The Strategic Value of the Trifluoroethyl Moiety
In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and increase binding affinity through favorable electronic interactions.[1][2] The 2,2,2-trifluoroethyl group (CF₃CH₂-) serves as a bioisostere for larger alkyl groups while imparting unique electronic properties due to the strong electron-withdrawing nature of the CF₃ moiety.
The scaffold 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol combines this valuable functional group with a versatile amino alcohol backbone. This structure represents a critical synthon for a wide range of biologically active molecules, including potential β-adrenoreceptor agonists and other pharmaceutical agents.[3] This guide provides an in-depth analysis of robust and adaptable synthetic strategies to access this core structure and its analogs, empowering researchers to expand their chemical library for screening and development.
Core Synthetic Strategies: A Comparative Overview
Three primary, field-proven strategies are presented for the construction of the N-(2,2,2-trifluoroethyl)ethanolamine scaffold. The choice of route will depend on starting material availability, desired substitution patterns for analog synthesis, and scalability requirements.
Strategy A: Reductive Amination
Reductive amination is a highly efficient and widely utilized method for forming carbon-nitrogen bonds.[4][5] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[4] Its operational simplicity and broad substrate scope make it a first-choice methodology in pharmaceutical chemistry.[5]
Strategy B: Ring-Opening of Epoxides
The high ring strain of epoxides makes them susceptible to nucleophilic attack, providing a direct and stereospecific route to 1,2-disubstituted compounds like amino alcohols.[6][7] The reaction of an epoxide with 2,2,2-trifluoroethylamine proceeds via an Sₙ2 mechanism, resulting in a predictable trans stereochemical outcome.[7] This method is particularly advantageous for its atom economy and straightforward access to the β-amino alcohol motif.
Strategy C: Direct Nucleophilic Substitution
This classical approach involves the formation of a C-N bond by reacting an amine nucleophile with an alkyl halide or a sulfonate-activated alcohol.[8] While potentially requiring more steps to prepare the requisite electrophile, this strategy offers significant flexibility in the types of analogs that can be generated through the careful selection of both the amine and the electrophilic partner.
Detailed Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for each synthetic strategy. The causality behind key experimental choices is explained to ensure reproducibility and facilitate adaptation for analog synthesis.
Methodology A: Synthesis via Reductive Amination
This route utilizes the reaction between a protected hydroxyacetaldehyde and 2,2,2-trifluoroethylamine, followed by reduction. The use of a protecting group for the hydroxyl function prevents unwanted side reactions.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for N-trifluoroethyl ethanolamine synthesis.
Protocol 3.1: Reductive Amination of 2-(benzyloxy)acetaldehyde
Rationale: Benzyl ether is chosen as the protecting group for the hydroxyl function due to its stability under reductive amination conditions and its ease of removal via catalytic hydrogenation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it does not reduce the starting aldehyde.
| Parameter | Value/Reagent | Moles (equiv.) | Notes |
| Starting Aldehyde | 2-(Benzyloxy)acetaldehyde | 1.0 | Substrate |
| Amine | 2,2,2-Trifluoroethylamine | 1.1 | Slight excess ensures complete consumption of the aldehyde. |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 | A robust reductant for imines formed in situ. |
| Solvent | Dichloromethane (DCM) | - | Anhydrous grade is crucial to prevent hydrolysis of the imine. |
| Temperature | Room Temperature (20-25 °C) | - | Mild conditions preserve sensitive functional groups. |
| Reaction Time | 12-18 hours | - | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a stirred solution of 2-(benzyloxy)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add 2,2,2-trifluoroethylamine (1.1 eq).[9]
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the hemiaminal and imine intermediates.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected amine.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified benzyl-protected amine in ethanol. Add Palladium on carbon (10 wt. % Pd/C, ~5 mol %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.
Synthesis of Analogs:
-
Varying the Backbone: Replace 2-(benzyloxy)acetaldehyde with other protected α-hydroxy aldehydes (e.g., 2-(benzyloxy)propanal) to introduce substituents on the ethanolamine backbone.
-
Chiral Analogs: Utilize enantiomerically pure starting aldehydes to produce chiral analogs. Asymmetric reductive amination can also be achieved using chiral catalysts.[10]
Methodology B: Synthesis via Epoxide Ring-Opening
This is a highly direct route where 2,2,2-trifluoroethylamine acts as the nucleophile, attacking and opening the epoxide ring of ethylene oxide.
Workflow Diagram: Epoxide Ring-Opening
Caption: Direct synthesis via Sₙ2 ring-opening of an epoxide.
Protocol 3.2: Ring-Opening of Ethylene Oxide
Rationale: This Sₙ2 reaction is driven by the release of ring strain in the epoxide.[6] Using a protic solvent like ethanol or water can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group, and by solvating the resulting alkoxide intermediate. The reaction is typically performed in a sealed vessel due to the gaseous nature of ethylene oxide.
| Parameter | Value/Reagent | Moles (equiv.) | Notes |
| Epoxide | Ethylene Oxide | 1.0 - 1.2 | Can be used in slight excess. Extreme caution required: toxic and flammable gas. |
| Amine | 2,2,2-Trifluoroethylamine | 1.0 | Limiting reagent. |
| Solvent | Ethanol | - | A protic solvent that facilitates the reaction. |
| Temperature | 50-70 °C | - | Heating is required to drive the reaction to completion. |
| Reaction Time | 24-48 hours | - | Reaction progress can be monitored by GC-MS analysis of aliquots. |
Step-by-Step Procedure:
-
In a thick-walled, sealable pressure vessel, cool a solution of 2,2,2-trifluoroethylamine (1.0 eq) in ethanol to 0 °C.
-
Carefully condense a slight excess of ethylene oxide (1.2 eq) into the reaction vessel. Safety First: This step must be performed in a well-ventilated fume hood by trained personnel.
-
Seal the vessel tightly and allow it to warm to room temperature behind a blast shield.
-
Heat the vessel in an oil bath at 60 °C for 24-48 hours.
-
After cooling the vessel to room temperature, carefully vent any excess ethylene oxide in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting crude oil is often of sufficient purity for many applications. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Synthesis of Analogs:
-
Substituted Backbones: Use substituted epoxides like propylene oxide or styrene oxide. The nucleophilic attack will occur preferentially at the less sterically hindered carbon atom, leading to predictable regioselectivity.[7][11] For example, reaction with propylene oxide yields 1-[(2,2,2-trifluoroethyl)amino]propan-2-ol.
-
Stereochemical Control: Starting with an enantiomerically pure epoxide will result in an enantiomerically pure amino alcohol product due to the stereospecific nature of the Sₙ2 reaction.[11]
Methodology C: Synthesis via Nucleophilic Substitution
This route involves the reaction of 2,2,2-trifluoroethylamine with a 2-carbon electrophile bearing a leaving group and a hydroxyl (or protected hydroxyl) function. A common and effective electrophile is 2-bromoethanol.
Workflow Diagram: Nucleophilic Substitution
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Application Note: Structural Elucidation of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol using NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural analysis and characterization of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol, a key intermediate in pharmaceutical and materials science research. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and interpretation to ensure robust and reliable analytical outcomes.
Introduction: The Imperative for Rigorous Structural Verification
In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. The biological activity, safety profile, and material properties of a compound are intrinsically linked to its precise molecular architecture. This compound is a valuable building block, incorporating both a hydrophilic alcohol and a lipophilic trifluoroethyl group, which can significantly influence the pharmacokinetic and physicochemical properties of larger molecules.[1] Therefore, a comprehensive analytical strategy is essential to verify its identity and purity.
This guide details the synergistic application of NMR spectroscopy and mass spectrometry, two of the most powerful analytical techniques for the structural elucidation of organic compounds.[2][3] NMR provides detailed information about the connectivity and chemical environment of atoms, while mass spectrometry offers precise molecular weight and elemental composition data.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[2][3][5][6][7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended for a comprehensive analysis.
Rationale for Experimental Choices
-
¹H NMR: This is the most sensitive NMR nucleus and provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.[3]
-
¹³C NMR: Although less sensitive than ¹H NMR due to the low natural abundance of ¹³C, this technique is crucial for determining the number and types of carbon atoms in the molecule.[2]
-
¹⁹F NMR: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis.[1][8] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment, providing a unique probe for structural confirmation.[8][9][10][11]
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-prepared sample is critical for obtaining high-quality NMR spectra.[12][13][14]
Protocol Steps:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[12][15]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13][14] Gentle vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[12][15]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.[12]
-
Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Key acquisition parameters should be optimized, including the number of scans, relaxation delay, and spectral width.
NMR Experimental Workflow
Caption: NMR Experimental Workflow Diagram.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and computational models.[16][17][18]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| HO-CH₂ - | ~3.7 | t | 2H | ~5 |
| -CH₂ -NH- | ~2.9 | t | 2H | ~5 |
| -NH-CH₂ -CF₃ | ~3.1 | q | 2H | ~9 |
| HO - and -NH - | Broad | s | 2H | - |
-
Interpretation: The triplet multiplicity for the two methylene groups (-CH₂-) arises from coupling to the adjacent methylene group. The quartet for the methylene group attached to the trifluoromethyl group is due to coupling with the three fluorine atoms. The hydroxyl and amine protons are expected to be broad singlets and may exchange with deuterium if D₂O is added.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) |
| HO-C H₂- | ~60 | s |
| -C H₂-NH- | ~52 | s |
| -NH-C H₂-CF₃ | ~50 | q |
| -C F₃ | ~125 | q |
-
Interpretation: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other carbons will appear as singlets in a proton-decoupled ¹³C NMR spectrum.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~-73 | t |
-
Interpretation: The three equivalent fluorine atoms of the trifluoromethyl group will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is highly characteristic of a CF₃ group attached to a carbon adjacent to a nitrogen atom.[10]
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.[20][21]
Rationale for Ionization and Analyzer Choices
-
Ionization Technique: For a relatively small and polar molecule like this compound, both Electron Ionization (EI) and Chemical Ionization (CI) can be employed.[22][23]
-
EI is a "hard" ionization technique that can cause extensive fragmentation, providing valuable structural information.[23][24][25][26] However, the molecular ion peak may be weak or absent.[24][27]
-
CI is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak ([M+H]⁺), which is excellent for confirming the molecular weight.[22][28][29][30][31][32]
-
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended.[33] HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.[20][21][33][34][35]
Experimental Protocol: HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Ionization Source Setup: Set the parameters for the chosen ionization source (e.g., electron energy for EI, reagent gas for CI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
Mass Spectrometry Experimental Workflow
Caption: Mass Spectrometry Experimental Workflow.
Expected Mass Spectrometry Data and Interpretation
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 144.0682 |
-
Interpretation: The observation of a prominent ion with an m/z value that matches the calculated exact mass of the protonated molecule to within a few parts per million (ppm) provides strong evidence for the elemental composition of C₄H₉F₃NO⁺. The presence of fluorine does not introduce significant isotopic peaks like chlorine or bromine.[36][37][38] Characteristic fragmentation patterns in EI-MS would involve the loss of small neutral molecules such as H₂O, C₂H₄O, or radicals like •CH₂OH.
Conclusion
The combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with High-Resolution Mass Spectrometry provides a robust and comprehensive analytical strategy for the structural confirmation of this compound. The methodologies and expected data presented in this application note serve as a valuable resource for researchers, ensuring the accurate and reliable characterization of this important chemical intermediate. The detailed protocols and interpretative guidance will aid in the seamless integration of these powerful analytical techniques into research and development workflows.
References
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Ionization Techniques in Mass Spectrometry: A Review. (n.d.). Longdom Publishing. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved from [Link]
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Principles of NMR. (n.d.). Retrieved from [Link]
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High-Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). Infinita Lab. Retrieved from [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
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Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH. Retrieved from [Link]
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Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. (2023, May 9). NIH. Retrieved from [Link]
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). NIH. Retrieved from [Link]
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Application Note: A Multi-Modal Protocol for Comprehensive Purity Assessment of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL
Abstract
This application note presents a detailed, multi-modal protocol for the comprehensive purity assessment of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL, a key intermediate in pharmaceutical synthesis. The protocol outlines a systematic approach employing a suite of orthogonal analytical techniques to ensure the identity, purity, and quality of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is established as the primary assay for purity and impurity profiling. This is complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. Additionally, protocols for determining water content by Karl Fischer titration, residual solvents by headspace GC-MS, and elemental composition are detailed. This comprehensive guide is intended for researchers, scientists, and drug development professionals to establish a robust and reliable quality control framework for this compound.
Introduction: The Imperative for Rigorous Purity Assessment
This compound is a fluorinated amino alcohol of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of the final drug product. Therefore, a rigorous and well-validated analytical protocol to assess the purity of this intermediate is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety.
This guide provides a comprehensive framework for the purity assessment of this compound, moving beyond a simple listing of procedures to explain the scientific rationale behind the selection of each analytical technique. The proposed workflow is designed to be a self-validating system, where orthogonal methods provide a high degree of confidence in the final purity determination. All methodologies are grounded in established principles and align with the guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH) in their Q2(R1) document.[1][2][3][4][5]
Analytical Workflow: A Multi-Pronged Approach to Purity
A single analytical technique is rarely sufficient to fully characterize the purity of a compound. This protocol advocates for a multi-pronged approach, as depicted in the workflow below, to ensure all potential impurities are identified and quantified.
Figure 1: A comprehensive workflow for the purity assessment of this compound.
Primary Assay: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Causality behind Experimental Choices:
-
Reverse-Phase Chromatography: this compound is a polar molecule. A C18 column is a good starting point for method development, offering a balance of hydrophobic and polar interactions.[6][7]
-
UV Detection: The molecule lacks a strong chromophore, so detection at a low wavelength (e.g., 210 nm) is necessary to capture the absorbance of the functional groups.
-
Gradient Elution: A gradient of a weak organic acid in the mobile phase can improve peak shape for the amine-containing analyte by reducing tailing.
HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Reference standard of this compound (purity > 99.5%)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Prepare a reference standard solution at the same concentration.
Data Analysis:
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at 210 nm.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
For a more accurate quantification of impurities, a reference standard for each identified impurity should be used to determine its relative response factor.
Structural Confirmation and Quantitative NMR (qNMR)
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used as a primary quantitative method.
Causality behind Experimental Choices:
-
¹H NMR: Provides information on the number and types of protons, confirming the overall structure.
-
¹⁹F NMR: The presence of a trifluoroethyl group makes ¹⁹F NMR a highly specific and sensitive technique for confirming this key structural feature.
-
qNMR: By using a certified internal standard, qNMR can provide a highly accurate and precise measure of the absolute purity of the sample, which is traceable to a primary standard.[8][9][10][11]
NMR Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
¹H and ¹⁹F NMR for Structural Confirmation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Confirm the chemical shifts, coupling patterns, and integrations are consistent with the structure of this compound.
Quantitative ¹H NMR (qNMR) for Purity Assay:
-
Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_IS = Purity of the internal standard
-
Orthogonal Techniques for Comprehensive Impurity Profiling
To ensure a comprehensive purity assessment, several orthogonal techniques should be employed to detect different classes of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for the separation and identification of volatile and semi-volatile organic impurities that may not be detected by HPLC.[12][13][14]
Causality behind Experimental Choices:
-
Derivatization: The hydroxyl and amine groups of the analyte can cause peak tailing. Derivatization (e.g., with a silylating agent) can improve chromatographic performance, although direct injection on a suitable column is also possible.
-
Specialized Columns: A column designed for the analysis of volatile amines can provide good peak shape without derivatization.[14][15]
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Materials:
-
Methanol (GC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)
Chromatographic Conditions:
| Parameter | Value |
| Column | Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40 - 450 amu |
Sample Preparation (Direct Injection):
-
Dissolve 1 mg of the sample in 1 mL of methanol.
-
Inject 1 µL into the GC-MS.
Data Analysis:
-
Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors.
Headspace GC-MS for Residual Solvents
Residual solvents from the manufacturing process must be controlled. Headspace GC-MS is the standard technique for this analysis.[16][17][18][19][20]
Instrumentation:
-
Headspace autosampler coupled to a GC-MS system.
Materials:
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)
-
Residual solvent standards
Headspace and GC-MS Conditions:
| Parameter | Value |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| GC Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of DMSO and seal the vial.
-
Prepare calibration standards of expected residual solvents in DMSO.
Data Analysis:
-
Identify and quantify residual solvents by comparison to the calibration standards.
-
Ensure levels are below the limits specified by ICH Q3C guidelines.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups and serves as an identity check.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the liquid sample on the ATR crystal.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with that of a reference standard.
Expected Characteristic Peaks:
-
O-H stretch: Broad band around 3300 cm⁻¹
-
N-H stretch: Moderate band around 3300 cm⁻¹ (may be convoluted with O-H)
-
C-H stretch: Bands around 2850-2950 cm⁻¹
-
C-F stretch: Strong, characteristic bands in the region of 1100-1300 cm⁻¹[21][22]
Karl Fischer Titration for Water Content
Water is a common impurity that can affect the stability and reactivity of the compound. Karl Fischer titration is the gold standard for water content determination.[23][24][25][26]
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the sample and add it to the titration vessel.
-
Titrate to the endpoint.
-
Calculate the water content as a percentage (w/w).
Elemental Analysis
Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN) provides a fundamental confirmation of the empirical formula and is a good indicator of overall purity.[27][28][29][30][31]
Instrumentation:
-
CHN elemental analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Analyze the sample according to the instrument's standard operating procedure.
-
Compare the experimental percentages of C, H, and N to the theoretical values.
Theoretical Values for C₄H₈F₃NO:
-
Carbon: 33.57%
-
Hydrogen: 5.63%
-
Nitrogen: 9.79%
The measured values should be within ±0.4% of the theoretical values.
Validation and System Suitability
All analytical methods described herein must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[1][2][3][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests must be performed before each analytical run to ensure the performance of the system. For HPLC, this typically involves injecting a standard solution to check for parameters like retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a comprehensive and robust analytical strategy. The multi-modal approach detailed in this application note, which combines a primary HPLC-UV assay with orthogonal techniques such as NMR, GC-MS, FTIR, Karl Fischer titration, and elemental analysis, provides a high degree of confidence in the identity, purity, and overall quality of the compound. By implementing this protocol and adhering to the principles of method validation, researchers and drug development professionals can establish a solid foundation for the consistent production of high-purity this compound, thereby ensuring the quality and safety of downstream pharmaceutical products.
References
-
Scharlab. Karl Fischer water content titration. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
LCGC International. Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. Water Content Determination by Karl Fischer. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Shimadzu Corporation. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]
-
ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResolveMass Laboratories Inc. Residual Solvent Testing Methods. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Google Patents. HPLC method for purifying organic compounds.
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
National Institutes of Health. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]
-
ResearchGate. Quantitative 1H NMR spectroscopy. [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. [Link]
-
LabRulez GCMS. C1 – C3 amines - Analysis of volatile amines in DMA. [Link]
-
Semantic Scholar. Quantitative 1H NMR. Development and potential of an analytical method: an update. [Link]
-
ResearchGate. Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
- Google Patents. HPLC Method for purifying organic compounds.
-
National Institutes of Health. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. [Link]
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]
-
RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
-
Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
-
Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]
-
ScienceDirect. Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. [Link]
-
PubChem. This compound. [Link]
-
Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
PubChem. 2-(2,2,2-Trifluoroethoxy)ethan-1-ol. [Link]
-
PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]
-
ResearchGate. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]
-
ResearchGate. Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. [Link]
-
ResearchGate. Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. [Link]
-
Agilent. Amino Acid Analysis. [Link]
-
Bio-Synthesis. Amino Acid Analysis Overview. [Link]
-
IntechOpen. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. resolian.com [resolian.com]
- 7. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 14. gcms.cz [gcms.cz]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 18. shimadzu.com [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. researchgate.net [researchgate.net]
- 23. Karl Fischer water content titration - Scharlab [scharlab.com]
- 24. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 25. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 26. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 27. azom.com [azom.com]
- 28. Elemental analysis - Wikipedia [en.wikipedia.org]
- 29. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 30. Elemental analysis: operation & applications - Elementar [elementar.com]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions in the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
Technical Support Center: Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, improve yields, and ensure product purity.
The synthesis of this amino alcohol typically proceeds via one of two primary pathways: the N-alkylation of ethanolamine with a suitable trifluoroethylating agent or the nucleophilic ring-opening of ethylene oxide by 2,2,2-trifluoroethylamine. Both routes, while effective, present unique challenges and potential side reactions that must be carefully managed.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My reaction yield is disappointingly low, and analysis shows a large amount of unreacted ethanolamine. What are the likely causes?
A1: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry. The core of this synthesis is an SN2 reaction, which is sensitive to several factors.
-
Insufficient Activation of the Electrophile: If you are using a 2,2,2-trifluoroethyl halide (e.g., -Cl, -Br), the reaction can be sluggish. Iodide is a much better leaving group, and using 2,2,2-trifluoroethyl iodide will significantly accelerate the reaction. If you must use a bromide or chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive iodide.
-
Improper Base Selection: A suitable base is critical. The base deprotonates the ethanolamine, increasing its nucleophilicity.[1] However, a base that is too strong or sterically hindered can promote side reactions. Potassium carbonate (K₂CO₃) is often a good choice as it is cost-effective and sufficiently basic.[1] Ensure the base is finely powdered and dry to maximize its surface area and effectiveness.
-
Solvent Effects: The reaction should be conducted in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to solvate the cation of the base and leave the anion reactive, thus accelerating the SN2 reaction.
-
Temperature and Time: These reactions may require elevated temperatures (e.g., 60-80 °C) and extended reaction times (18-24 hours) to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
| Parameter | Recommendation | Rationale |
| Alkylating Agent | 2,2,2-Trifluoroethyl iodide | Iodine is an excellent leaving group, promoting a faster SN2 reaction. |
| Base | Anhydrous K₂CO₃ (fine powder) | A mild, cost-effective base that minimizes elimination side reactions. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize intermediates and accelerate SN2 kinetics. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting degradation. |
Q2: My mass spectrometry results show a significant impurity with a mass corresponding to the addition of a second trifluoroethyl group. How do I prevent this?
A2: You are observing overalkylation, the most common side reaction in this synthesis. The product, a secondary amine, is still nucleophilic and can compete with the starting ethanolamine for the alkylating agent, forming a tertiary amine byproduct, N,N-bis(2,2,2-trifluoroethyl)ethan-1-ol.
Mechanism of Overalkylation:
Caption: Desired vs. Undesired Alkylation Pathways.
Prevention Strategies:
-
Stoichiometric Control: The most effective method is to use a significant excess of the starting amine. A 2 to 3-fold molar excess of ethanolamine relative to the trifluoroethylating agent will statistically favor the alkylation of the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, further reducing the likelihood of the product competing for it.
-
Lower Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes favor the more reactive primary amine over the secondary amine product.
Q3: I am synthesizing via the ethylene oxide route and getting a viscous, oily product that is hard to purify. What is happening?
A3: This is a classic sign of oligomerization. The hydroxyl group on your desired product is nucleophilic and can attack another molecule of ethylene oxide. This process can repeat, forming poly(ethylene glycol)-like chains appended to the nitrogen atom.[2][3]
Prevention Strategies:
-
Control Stoichiometry: Use a large excess of 2,2,2-trifluoroethylamine relative to ethylene oxide. This ensures that an ethylene oxide molecule is more likely to encounter the starting amine than the alcohol product.
-
Temperature Control: Keep the reaction temperature low. Ethylene oxide ring-opening is often exothermic, and uncontrolled temperature increases will accelerate the undesired oligomerization.[3]
-
Solvent Choice: The reaction can be run neat or in a solvent. Using a solvent can help dissipate heat and control concentrations.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: N-alkylation of ethanolamine or ring-opening of ethylene oxide?
A1: The choice depends heavily on laboratory capabilities and scale.
-
N-Alkylation of Ethanolamine: This is generally the preferred method for lab-scale synthesis. It avoids the need to handle ethylene oxide, which is a toxic, flammable, and explosive gas.[4] The reagents are typically liquids or solids that are easier to manage, and controlling stoichiometry to prevent overalkylation is straightforward.
-
Ethylene Oxide Ring-Opening: This route is highly atom-economical, with the only byproduct being from side reactions. It is often favored in industrial settings where the handling of ethylene oxide can be done safely in specialized reactors.[5] However, it is prone to oligomerization and requires stringent safety protocols.[2]
Q2: How does the electron-withdrawing trifluoromethyl group influence the reaction?
A2: The -CF₃ group has a profound electronic effect. It is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom of 2,2,2-trifluoroethylamine. This makes it a significantly weaker nucleophile than its non-fluorinated analog, ethylamine. Consequently, reactions where it acts as the nucleophile (like the ethylene oxide route) may require more forcing conditions (higher temperature or pressure). Conversely, once the product is formed, this same electron-withdrawing effect makes the resulting secondary amine less nucleophilic, providing a degree of "self-braking" against overalkylation compared to non-fluorinated systems.
Q3: What are the best practices for purifying the final product?
A3: this compound is a polar, water-soluble compound with a relatively high boiling point, which can make purification challenging.
-
Acid-Base Extraction: A classic and effective method. After the reaction, perform a workup and dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with dilute acid (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to pH > 10 and extract the free amine product back into an organic solvent.
-
Column Chromatography: Use silica gel with a polar mobile phase. To prevent the amine from streaking on the acidic silica, it is crucial to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonium hydroxide in a dichloromethane/methanol solvent system.
-
Distillation: Vacuum distillation is a viable option for purification on a larger scale, but care must be taken as amino alcohols can be susceptible to thermal degradation.
Section 3: Recommended Synthetic Protocol via N-Alkylation
This protocol prioritizes safety, yield, and purity by employing an excess of ethanolamine to suppress overalkylation.
Experimental Workflow:
Caption: Step-by-step workflow for the N-alkylation synthesis.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2,2,2-Trifluoroethyl iodide | 209.94 | 10.0 g | 47.6 mmol | 1.0 |
| Ethanolamine | 61.08 | 7.27 g | 119 mmol | 2.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.15 g | 95.2 mmol | 2.0 |
| Acetonitrile (anhydrous) | - | 200 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethanolamine (7.27 g, 119 mmol) and anhydrous potassium carbonate (13.15 g, 95.2 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension.
-
Heating: Heat the mixture to 70 °C using an oil bath.
-
Reagent Addition: In a separate container, prepare a solution of 2,2,2-trifluoroethyl iodide (10.0 g, 47.6 mmol) in 50 mL of anhydrous acetonitrile. Add this solution to the reaction flask dropwise via an addition funnel over 1 hour.
-
Troubleshooting Note: Slow addition is critical to minimize the concentration of the alkylating agent and prevent the secondary amine product from competing with the more abundant primary amine.
-
-
Reaction Monitoring: Allow the reaction to stir at 70 °C for 24 hours. Monitor the consumption of the limiting reagent (2,2,2-trifluoroethyl iodide) by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium salts, washing the filter cake with additional acetonitrile.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the resulting crude oil in 150 mL of ethyl acetate.
-
Transfer to a separatory funnel and wash with 100 mL of water to remove excess ethanolamine.
-
Extract the organic layer twice with 75 mL of 1M HCl. The desired product will move to the aqueous layer.
-
Combine the acidic aqueous layers, cool in an ice bath, and carefully add 10M NaOH solution until the pH is >10.
-
Extract the now basic aqueous layer three times with 100 mL of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product. Further purification can be achieved by vacuum distillation if necessary.
-
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
MedCrave. The selective n-alkylation of monoethanolamine in PTC condition. (2018). [Link]
-
Wikipedia. Ethylene oxide. Wikimedia Foundation. [Link]
-
International Journal of Research in Chemical Sciences. Addition Reaction of Ethylene Oxide. (2017). [Link]
-
Moravek. Different Types of Impurities in Pharmaceuticals.[Link]
-
NIH National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. (2010). [Link]
-
Hamburg University of Technology. Selective Oxidation of Ethylene to Ethylene Oxide on Silver Catalysts at Industrial Conditions.[Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.
Understanding the Synthesis: Common Routes and Key Challenges
The synthesis of this compound typically proceeds via one of two primary pathways: N-alkylation of ethanolamine or reductive amination . Each route presents a unique set of challenges that can contribute to diminished yields.
Route 1: N-Alkylation of Ethanolamine
This classic SN2 reaction involves the nucleophilic attack of the amino group of ethanolamine on a suitable 2,2,2-trifluoroethyl electrophile.
Q1: My N-alkylation reaction of ethanolamine with a 2,2,2-trifluoroethyl halide is resulting in a complex mixture of products and a low yield of the desired mono-alkylated product. What are the likely side reactions?
A1: The primary side reactions in the N-alkylation of ethanolamine are over-alkylation and O-alkylation.[1][2]
-
Over-alkylation: The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form the tertiary amine, and potentially even a quaternary ammonium salt.[1] This is a very common challenge when aiming for a mono-alkylated product.[1]
-
O-alkylation: The hydroxyl group of ethanolamine can also act as a nucleophile, leading to the formation of an ether byproduct. The choice of a "harder" electrophile may favor O-alkylation.[1] A very strong base can also deprotonate the hydroxyl group, creating a competing alkoxide nucleophile.[1]
dot
Caption: Competing reactions in the N-alkylation of ethanolamine.
Q2: How can I minimize over-alkylation and O-alkylation?
A2: A combination of strategies can be employed:
| Strategy | Rationale | Experimental Protocol |
| Use Excess Ethanolamine | Le Châtelier's principle dictates that using a large excess of one reactant (ethanolamine) will drive the reaction towards the mono-alkylated product and reduce the probability of the alkylating agent reacting with the product.[2] | Use a 3-5 fold molar excess of ethanolamine relative to the 2,2,2-trifluoroethyl halide. |
| Protect the Hydroxyl Group | Protecting the hydroxyl group as a silyl ether or a benzoyl ester before N-alkylation completely prevents O-alkylation.[1] | 1. React ethanolamine with a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride or benzoyl chloride) in the presence of a base. 2. Purify the protected ethanolamine. 3. Perform the N-alkylation reaction. 4. Deprotect the hydroxyl group under appropriate conditions (e.g., with a fluoride source for silyl ethers or hydrolysis for esters). |
| Control Reagent Addition | Slow, dropwise addition of the alkylating agent to the reaction mixture containing ethanolamine can help maintain a low concentration of the alkylating agent, favoring mono-alkylation. | Add the 2,2,2-trifluoroethyl halide dropwise over a period of 1-2 hours to a stirred solution of ethanolamine. |
| Choice of Base | A non-nucleophilic base that is strong enough to deprotonate the amine without significantly deprotonating the hydroxyl group is ideal.[1] | Consider using bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). |
Q3: My reaction is sluggish and shows low conversion even after prolonged reaction times. What could be the cause?
A3: Low reactivity can stem from several factors:
-
Leaving Group Ability: The reactivity of the 2,2,2-trifluoroethyl halide follows the order: I > Br > Cl > F. If you are using a chloride or fluoride, consider switching to a bromide or iodide.[1]
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions.[3] Ensure all reactants are soluble in the chosen solvent.[1]
Route 2: Reductive Amination
Reductive amination is a powerful, one-pot method that converts a carbonyl group and an amine into a more substituted amine.[4] For the synthesis of this compound, this would typically involve the reaction of 2,2,2-trifluoroethylamine with 2-hydroxyacetaldehyde or a protected equivalent, followed by in-situ reduction of the intermediate imine.
Q4: I am attempting a reductive amination and observing a low yield of my desired product. What are the critical parameters to consider?
A4: Successful reductive amination hinges on the careful balance of imine formation and reduction.
-
pH Control: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6).[4] These conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the amine, which would render it non-nucleophilic.
-
Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the starting carbonyl compound.[5] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[5] Standard sodium borohydride (NaBH₄) can also be used, but it is less selective.[5]
-
Solvent: The choice of solvent can influence the reaction rate. 2,2,2-Trifluoroethanol (TFE) has been shown to accelerate reductive aminations.[6]
dot
Caption: Key steps and potential pitfalls in reductive amination.
General Troubleshooting for Low Yields
Regardless of the synthetic route, several general laboratory practices can significantly impact your yield.
Q5: I've optimized my reaction conditions, but my isolated yield is still poor. What else should I investigate?
A5: Low isolated yields can often be attributed to issues during the workup and purification stages.[7][8]
| Issue | Potential Cause & Solution |
| Product Loss During Workup | Aqueous Solubility: Your product, containing both an amine and a hydroxyl group, may have some water solubility. Check the aqueous layer of your extraction for the presence of the product.[8] Emulsion Formation: Emulsions during extraction can trap your product. Try adding brine to break the emulsion. |
| Product Volatility | The product has a relatively low molecular weight and may be volatile.[9] Be cautious during solvent removal under reduced pressure (rotoevaporation).[7] Use a moderate temperature and pressure. |
| Decomposition on Silica Gel | Amines can sometimes interact strongly with the acidic surface of silica gel, leading to streaking and poor recovery during column chromatography. Consider deactivating the silica gel with a small amount of triethylamine in your eluent. |
| Incomplete Reaction | Monitor your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before quenching.[7] |
| Purity of Starting Materials | Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.[7][10] Ensure the purity of your ethanolamine and 2,2,2-trifluoroethylating agent. 2,2,2-Trifluoroethylamine is often supplied as a hydrochloride salt and needs to be neutralized before use.[11] |
| Anhydrous Conditions | For many reactions, especially those involving strong bases or reactive intermediates, traces of water can lead to side reactions and lower yields.[3] Ensure your glassware is oven-dried and use anhydrous solvents.[7] |
Summary of Key Parameters for Yield Optimization
| Parameter | N-Alkylation | Reductive Amination |
| Stoichiometry | Excess ethanolamine (3-5 eq.) | Near equimolar amine and carbonyl |
| Base | Non-nucleophilic (e.g., K₂CO₃, Et₃N) | Not typically required |
| Catalyst | None | Weak acid (e.g., acetic acid) |
| Reducing Agent | Not applicable | Selective agent (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Solvent | Polar aprotic (DMF, DMSO) | Alcohols (MeOH, TFE), DCM |
| Temperature | Varies, can be elevated | Typically room temperature |
| pH | Basic | Weakly acidic (pH 4-6) |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Organic Chemistry Portal. [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]
-
This compound. PubChem. [Link]
-
Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Surfactants and Detergents. [Link]
-
A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry: University of Rochester. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- 6. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
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- 11. Page loading... [guidechem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Trifluoroethylation
Welcome to the technical support center for N-trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoroethyl group into amine-containing molecules. The trifluoroethyl moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-trifluoroethylation of amines?
There are several established methods for N-trifluoroethylation, each with its own advantages and substrate scope. The choice of method often depends on the nature of your amine (primary, secondary, aniline) and the available reagents. Key approaches include:
-
Reductive Amination: This classic method involves the reaction of an amine with trifluoroacetaldehyde or its derivatives, followed by reduction. While effective, trifluoroacetaldehyde is a volatile and reactive gas, which can present handling challenges.[4]
-
Using Trifluoroethylating Agents: A variety of reagents can directly introduce the trifluoroethyl group. These include trifluoroethyl halides, hypervalent iodine reagents, and trifluoroethyl triflate.[5] The reactivity and functional group tolerance of these reagents vary.
-
Catalyst-Free Reductive Trifluoroethylation: A practical approach utilizes trifluoroacetic acid (TFA) as the trifluoroethyl source in the presence of a reducing agent like phenylsilane. This method is notable for its operational simplicity and broad functional group tolerance.[4][6]
-
Transition Metal-Catalyzed Reactions: Methods employing catalysts, such as iron porphyrin complexes, have been developed for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[5][7][8] These reactions often proceed via a one-pot cascade process.[5][7][8]
Q2: How do I choose the right trifluoroethylating agent for my reaction?
The selection of the trifluoroethylating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.
-
For electron-rich amines and anilines, electrophilic trifluoroethylating reagents are often suitable.
-
For substrates sensitive to harsh conditions, milder, catalyst-free methods using TFA and a silane reductant are a good choice.[4][6]
-
Hypervalent iodine reagents can be effective but may require specific conditions to avoid side reactions.[9]
-
The use of 2,2,2-trifluoroethylamine hydrochloride in catalyzed reactions is a convenient way to generate the trifluoroethylating species in situ.[5][7]
Q3: What is the role of the base in N-trifluoroethylation reactions?
The base plays a crucial role in deprotonating the amine nitrogen, thereby increasing its nucleophilicity. The choice of base can significantly impact the reaction outcome.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred to minimize side reactions, such as the base itself being alkylated.[10]
-
Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.
-
Kinetic vs. Thermodynamic Control: The choice of base can influence the regioselectivity of the reaction, especially in substrates with multiple nucleophilic sites.[10]
Q4: How does the solvent affect the outcome of my N-trifluoroethylation reaction?
The solvent can have a profound effect on reaction rates and selectivity by influencing the solubility of reagents and stabilizing intermediates.[11][12]
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used as they can dissolve a wide range of substrates and reagents without interfering with the reaction.[13]
-
Fluorinated Alcohols: Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to promote challenging C-H activation reactions and can have a beneficial effect on reactivity and selectivity in some N-trifluoroethylation protocols.[14]
-
Protic vs. Aprotic Solvents: The choice between protic and aprotic solvents can influence the reaction mechanism. For SN1-type reactions, polar protic solvents can stabilize carbocation intermediates, while for SN2 reactions, polar aprotic solvents are generally preferred to avoid solvating the nucleophile.[12][15]
Troubleshooting Guide
This section addresses common problems encountered during N-trifluoroethylation experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Trifluoroethylating Agent: Reagents can degrade over time, especially if not stored properly under anhydrous conditions. | 1a. Use a fresh batch of the trifluoroethylating agent. 1b. Verify the activity of the agent on a known, reactive substrate. |
| 2. Insufficient Reagent: Sterically hindered amines may require a larger excess of the trifluoroethylating agent to drive the reaction to completion. | 2a. Increase the equivalents of the trifluoroethylating agent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents). | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | 3a. Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition. Some protocols specify an optimal temperature of 80 °C.[5][7] | |
| 4. Poor Leaving Group (if applicable): If using a trifluoroethyl source with a leaving group, the leaving group may not be sufficiently labile. | 4a. Consider using a trifluoroethylating agent with a better leaving group (e.g., triflate instead of bromide). | |
| 5. Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction, leading to poor solubility of reagents or unfavorable reaction kinetics.[16] | 5a. Screen a range of anhydrous solvents with varying polarities (e.g., THF, MeCN, DCM, Toluene).[13] 5b. Consider the use of fluorinated solvents like TFE or HFIP, which can enhance reactivity.[14] | |
| Multiple Products/Side Reactions | 1. Over-alkylation: Primary amines can be di-trifluoroethylated. | 1a. Use a larger excess of the primary amine relative to the trifluoroethylating agent. 1b. Add the trifluoroethylating agent slowly to the reaction mixture to maintain a low concentration. |
| 2. Reaction with the Base: The base used may be nucleophilic enough to react with the trifluoroethylating agent. | 2a. Switch to a more sterically hindered, non-nucleophilic base such as 2,6-di-tert-butylpyridine (DTBPy).[10] | |
| 3. Substrate Decomposition: The reaction conditions (e.g., high temperature, strong base) may be too harsh for the starting material or product. | 3a. Lower the reaction temperature. 3b. Use a milder base. 3c. Reduce the reaction time. | |
| Reaction Stalls Before Completion | 1. Reagent Degradation: One of the reagents may be unstable under the reaction conditions and degrade over the course of the reaction. | 1a. Add the unstable reagent portion-wise throughout the reaction. |
| 2. Product Inhibition: The product formed may be inhibiting the catalyst or reacting with one of the starting materials. | 2a. If possible, perform the reaction at a lower concentration. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1a. Modify the reaction conditions to minimize the formation of the problematic byproduct. 1b. Explore different chromatographic techniques (e.g., reverse-phase chromatography). 1c. Consider converting the product to a derivative with different polarity for easier separation, followed by deprotection. |
| 2. Product Volatility: The N-trifluoroethylated product may be volatile, leading to loss during solvent removal. | 2a. Use a rotary evaporator with caution, keeping the bath temperature low. 2b. If the product is an amine, consider converting it to a salt (e.g., HCl salt) to reduce its volatility.[17] |
Experimental Protocols
General Protocol for Catalyst-Free N-Trifluoroethylation of a Secondary Amine
This protocol is a generalized procedure based on the catalyst-free reductive trifluoroethylation using trifluoroacetic acid and phenylsilane.[4][6]
Materials:
-
Secondary amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (1.75 equiv)
-
Phenylsilane (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (0.50 mmol, 1.0 equiv).
-
Under an inert atmosphere (argon or nitrogen), add anhydrous THF (0.5 mL).
-
Heat the reaction mixture to 70 °C in an oil bath.
-
Add phenylsilane (123 µL, 1.00 mmol, 2.0 equiv) via microsyringe, followed by the addition of TFA (67.0 µL, 0.875 mmol, 1.75 equiv).
-
Stir the reaction mixture at reflux (approximately 70 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-trifluoroethylated amine.
Note: This is a general procedure and may require optimization for specific substrates. The reaction can often be performed open to the air in non-anhydrous solvent without a significant decrease in yield, highlighting its practicality.[4]
Visualizations
Troubleshooting Workflow for Low Product Yield
The following diagram illustrates a logical workflow for troubleshooting low or no product yield in an N-trifluoroethylation reaction.
Caption: Troubleshooting workflow for low or no product yield.
References
-
Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20322–20325. [Link]
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals, 7(3), 826-834. [Link]
-
Ren, S., et al. (2021). Optimization of reaction conditions a. ResearchGate. [Link]
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
-
Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
-
Nagy, T., Toth, B. L., & Gonda, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(22), 4676–4679. [Link]
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Della-Felice, F., et al. (2019). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
-
Denton, R. (2017). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]
-
Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]
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Wang, P., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters. [Link]
-
Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]
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Rychnovsky, S. D., & Kim, J. (2014). Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations. Organic Letters, 16(14), 3684–3687. [Link]
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Saha, A., et al. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
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Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]
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LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
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Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
-
Zhou, M. (2023). Recent advances in trifluoroethylation reaction. ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
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Sola, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Daudt, H. W. (1934). U.S. Patent No. 1,946,195. U.S.
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Denton, R. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
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Prakash, G. K. S., et al. (2014). Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides. PubMed Central. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
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Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
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Li, Y., et al. (2023). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]
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Matoušek, V., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
-
Wang, Y., et al. (2024). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society. [Link]
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Gawali, S. L. (2016). How to purify esterefication product? ResearchGate. [Link]
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- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 6. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Welcome to the technical support guide for the purification of crude 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges for this valuable fluorinated amino alcohol intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
Understanding the synthetic route is critical to predicting impurities. A common synthesis involves the reaction of 2,2,2-trifluoroethylamine with ethylene oxide or a 2-haloethanol. Based on this, you can anticipate several classes of impurities.
Causality Behind Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2,2,2-trifluoroethylamine or ethylene oxide precursors (like 2-chloroethanol).
-
Over-alkylation Products: The secondary amine product can react with another molecule of ethylene oxide to form the tertiary amine, 2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., THF, Dioxane, Acetonitrile) are common.
-
By-products from Ethylene Oxide: Ethylene oxide can react with water to form ethylene glycol, which can then polymerize into di- and triethylene glycols.[1]
A summary of potential impurities is provided below.
| Impurity Type | Specific Compound Example | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
| Starting Material | 2,2,2-Trifluoroethylamine | 36-37 °C | Incomplete reaction. |
| Starting Material | 2-Chloroethanol | 128.8 °C | Precursor if not using ethylene oxide directly. |
| Over-alkylation | 2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol | Higher than product | Product reacts with another equivalent of ethylene oxide.[1] |
| By-product | Ethylene Glycol | 197.3 °C | Reaction of ethylene oxide with trace water.[1] |
| By-product | Diethylene Glycol | 244-245 °C | Further reaction of ethylene glycol with ethylene oxide.[1] |
Troubleshooting Purification Protocols
Q2: My initial analysis (NMR/LC-MS) shows a complex mixture. What is the best overall purification strategy?
For a polar, basic compound like this compound, a multi-step approach is often most effective. The optimal strategy leverages the compound's unique chemical properties—specifically its basicity and polarity—to remove different classes of impurities at each stage.
Sources
"byproducts formed during the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
Technical Support Center: Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this important fluorinated building block.
I. Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals, typically proceeds through one of two primary synthetic routes. Understanding these pathways is crucial for diagnosing and resolving issues that may arise during the reaction.
Route A: N-Alkylation of Ethanolamine
This route involves the reaction of ethanolamine with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl halide (iodide, bromide, or chloride) or triflate. The reaction is a nucleophilic substitution where the nitrogen atom of ethanolamine attacks the electrophilic carbon of the trifluoroethyl group.
Route B: Reaction of 2,2,2-Trifluoroethylamine with a C2 Synthon
This approach utilizes the nucleophilicity of 2,2,2-trifluoroethylamine to react with an electrophilic two-carbon building block. The most common C2 synthons are ethylene oxide and 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol).
II. Troubleshooting Guides & FAQs
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
FAQ: My reaction is showing a low conversion to this compound. What are the likely causes and how can I improve the yield?
A1: Senior Application Scientist's Insights
Low yields are a common challenge and can often be attributed to several factors, including suboptimal reaction conditions, side reactions, or issues with reactant purity. Let's break down the potential culprits based on your synthetic route.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
-
Poor Leaving Group: The reactivity of the 2,2,2-trifluoroethylating agent is critical. The order of reactivity for the leaving group is generally: Triflate > Iodide > Bromide > Chloride. If you are using a less reactive halide, consider switching to a more reactive one or using more forcing reaction conditions (higher temperature, longer reaction time).
-
Inadequate Base: A base is often required to neutralize the acid generated during the reaction and to deprotonate the ethanolamine, increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine. Ensure the base is anhydrous and used in an appropriate stoichiometric amount.
-
-
Side Reactions:
-
Over-alkylation: The desired product, a secondary amine, can be more nucleophilic than the starting primary amine (ethanolamine). This can lead to a second alkylation, forming the tertiary amine byproduct, N,N-bis(2,2,2-trifluoroethyl)ethanolamine . To minimize this, use an excess of ethanolamine relative to the trifluoroethylating agent.
-
O-Alkylation: The hydroxyl group of ethanolamine also possesses nucleophilic character and can compete with the amine for the alkylating agent, leading to the formation of an ether byproduct. While N-alkylation is generally favored, O-alkylation can become significant under certain conditions.
-
-
Incomplete Reaction:
-
Ethylene Oxide Addition: When using ethylene oxide, ensure it is added slowly and at a controlled temperature to a solution of 2,2,2-trifluoroethylamine. Ethylene oxide is a gas at room temperature and requires careful handling. The reaction is often performed in a sealed vessel under pressure.
-
2-Haloethanol Reactivity: Similar to Route A, the choice of the halogen in 2-haloethanol affects reactivity (Br > Cl).
-
-
Side Reactions:
-
Formation of Poly-ethoxylated Products: The reaction of an amine with ethylene oxide can lead to the formation of products with multiple ethoxy units. The initial product, this compound, can react with another molecule of ethylene oxide to form N-(2,2,2-trifluoroethyl)diethanolamine . Using a large excess of the amine can help to suppress this side reaction.
-
Visualizing the Reaction Pathways and Byproducts
Caption: Synthetic routes and potential byproduct formations.
Problem 2: Presence of Unexpected Impurities in the Final Product
FAQ: My final product shows multiple spots on TLC and extra peaks in the GC-MS analysis. How can I identify these impurities and prevent their formation?
A2: Senior Application Scientist's Insights
Identifying unknown impurities is a critical step in optimizing your synthesis. Based on the common side reactions, we can predict the likely structures of these byproducts.
Common Byproducts and Their Identification
| Byproduct Name | Structure | Likely Formation Route | Identification Tips (GC-MS) |
| N,N-bis(2,2,2-trifluoroethyl)ethanolamine | (CF₃CH₂)₂NCH₂CH₂OH | Route A (Over-alkylation) | Higher molecular weight than the product. Look for a fragment ion corresponding to the loss of a CH₂OH group. |
| N-(2,2,2-trifluoroethyl)diethanolamine | CF₃CH₂N(CH₂CH₂OH)₂ | Route B (Poly-ethoxylation) | Higher molecular weight than the product. Characteristic fragmentation pattern showing loss of CH₂CH₂OH fragments. |
| O-Alkylated Ether | H₂NCH₂CH₂OCH₂CF₃ | Route A (Side Reaction) | Isomeric with the desired product, so it will have the same molecular weight. Fragmentation patterns will differ significantly. Look for fragments corresponding to the cleavage of the C-O-C bond. |
| Unreacted Ethanolamine | HOCH₂CH₂NH₂ | Route A | Lower molecular weight and shorter retention time in GC. |
| Unreacted 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | Route B | Volatile, lower molecular weight, and shorter retention time in GC. |
Strategies for Minimizing Byproduct Formation
-
Control Stoichiometry: As mentioned, using an excess of the amine starting material (ethanolamine in Route A, or 2,2,2-trifluoroethylamine in Route B) can significantly reduce over-alkylation and poly-ethoxylation.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation over O-alkylation.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like acetonitrile or DMF are commonly used for N-alkylation.
-
-
Purification: If byproduct formation is unavoidable, careful purification is necessary.
-
Distillation: The desired product has a different boiling point from the starting materials and some byproducts. Vacuum distillation can be an effective purification method.
-
Column Chromatography: For laboratory-scale preparations, silica gel chromatography can be used to separate the product from closely related impurities.
-
Workflow for Impurity Identification and Mitigation
Caption: Workflow for troubleshooting unexpected impurities.
III. Experimental Protocols
Protocol 1: N-Alkylation of Ethanolamine with 2,2,2-Trifluoroethyl Iodide (Route A)
Materials:
-
Ethanolamine
-
2,2,2-Trifluoroethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (2.0 equivalents) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
Slowly add 2,2,2-trifluoroethyl iodide (1.0 equivalent) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
IV. References
-
ChemRxiv. A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
-
Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Google Patents. Process for the synthesis of 2,2,2-trifluoroethanol.
-
Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
MedCrave. The selective n-alkylation of monoethanolamine in PTC condition. [Link]
-
Taylor & Francis Online. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. [Link]
-
Google Patents. United States Patent 9,216,968 B2. [Link]
-
Google Patents. Process for the preparation of 2,2,2-trifluoroethanol.
-
Google Patents. Process for producing 2,2,2-trifluoroethanol.
-
PubMed. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. [Link]
-
MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
-
Google Patents. Preparation method of 2,2,2-trifluoroethylamine.
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
National Center for Biotechnology Information. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]
-
PubChem. 2,2,2-Trifluoroethylamine hydrochloride. [Link]
-
Publisso. 2-Chloroethanol. [Link]
-
Taiwan Food and Drug Administration. Method of Test of Ethylene Oxide and its Reaction Product, 2-Chloroethanol, in Foods. [Link]
-
PubChem. 2-Chloroethanol. [Link]
-
NIST. Ethanol, 2,2,2-trifluoro-. [Link]
-
SpectraBase. 2-(2-Aminoethylamino)ethanol - Optional[MS (GC)] - Spectrum. [Link]
-
Agilent. Analysis of ethanol amines. [Link]
-
American Chemistry Council. ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL. [Link]
-
Agilent. Approaches to Analyzing Ethylene Oxide and Its Derivatives in Sesame Seeds and Other Food Commodities Using Triple Quadrupole. [Link]
-
ResearchGate. Simulation of ethylene oxide production from ethylene cholorhydrin. [Link]
Sources
"improving the regioselectivity of reactions involving 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
A Guide to Improving Regioselectivity in Synthetic Reactions
Welcome to the technical support center for 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand the unique challenges this molecule presents, particularly concerning regioselectivity. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
The core challenge with this compound lies in the competing reactivity of its two nucleophilic centers: the secondary amine and the primary alcohol. The strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly reduces the basicity and nucleophilicity of the adjacent nitrogen atom, bringing its reactivity closer to that of the primary hydroxyl group. This guide will explore strategies to effectively differentiate between these two sites.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key factors influencing N- vs. O-functionalization selectivity?
Controlling the regioselectivity of reactions with this compound is a nuanced task that depends on a delicate balance of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is the first step toward designing a successful and selective transformation.
-
Electronic Effects: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group. Its inductive effect significantly decreases the electron density on the nitrogen atom, making the secondary amine less nucleophilic and less basic than typical dialkylamines.[1] This attenuated nucleophilicity is the primary reason O-functionalization can compete with or even dominate N-functionalization.
-
Steric Hindrance: The nitrogen atom is sterically more hindered than the primary oxygen atom. This difference can be exploited by using bulky electrophiles, which will preferentially react at the less hindered hydroxyl group.
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base (e.g., NaH, LiHMDS) will preferentially deprotonate the more acidic hydroxyl group, forming an alkoxide that is a significantly stronger nucleophile than the neutral amine. This is a common strategy to favor O-alkylation. Using weaker bases or basic conditions where the amine can still act as a nucleophile (e.g., K2CO3, Et3N) can lead to mixtures.
-
Solvent: The solvent can influence which reactive site is more accessible and nucleophilic. Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for reactions involving alkoxides. The unique properties of solvents like 2,2,2-trifluoroethanol (TFE) have also been shown to accelerate certain reactions, such as reductive aminations, without the need for a catalyst.[2]
-
Temperature: Higher reaction temperatures can sometimes overcome the activation barrier for the less favorable pathway, leading to a decrease in selectivity.[3][4] It is often advisable to start at lower temperatures (e.g., 0 °C or room temperature) and monitor the reaction progress.
-
-
Nature of the Electrophile: Hard electrophiles (e.g., acyl chlorides, sulfonyl chlorides) tend to react with the harder nucleophile (oxygen), while softer electrophiles might show less selectivity.
FAQ 2: My reaction is yielding a mixture of N- and O-substituted products. What are the primary troubleshooting steps?
Observing a mixture of products is the most common issue. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
}
Troubleshooting Data Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant O-alkylation when N-alkylation is desired. | 1. Base is deprotonating the alcohol. 2. Amine nucleophilicity is too low. | 1. Avoid strong bases; use mild conditions (e.g., K2CO3). 2. Protect the alcohol (e.g., silyl ether) before N-alkylation.[5][6] |
| Significant N-alkylation when O-alkylation is desired. | 1. Base is not strong enough to fully deprotonate the alcohol. 2. Reaction conditions allow for competitive N-alkylation. | 1. Use a strong, non-nucleophilic base like NaH or KH in an aprotic solvent (THF, DMF). 2. Protect the amine (e.g., Boc, Cbz) before O-alkylation.[7] |
| Low overall yield, starting material recovered. | 1. Insufficient activation of nucleophile/electrophile. 2. Reaction temperature is too low. | 1. Re-evaluate base/solvent system. For N-alkylation, consider borrowing hydrogen catalysis.[8][9] 2. Gradually increase the temperature and monitor by TLC/LCMS. |
| Formation of dialkylated byproducts. | 1. Stoichiometry of the electrophile is too high. 2. Reaction time is too long. | 1. Use a stoichiometric amount or slight excess (1.0-1.1 equiv.) of the electrophile. 2. Monitor the reaction closely and quench once the mono-alkylated product is maximized. |
FAQ 3: What are the most reliable strategies for achieving selective N-alkylation?
Direct N-alkylation can be challenging due to the reduced nucleophilicity of the amine. While some direct methods exist, a protection-alkylation-deprotection sequence is often the most robust and reliable strategy.
Strategy 1: Protection of the Hydroxyl Group
This is the most common and effective method. By temporarily masking the hydroxyl group, the amine becomes the only available nucleophile.
-
Protection: Convert the hydroxyl group into a protecting group that is stable to the subsequent N-alkylation conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are excellent choices due to their ease of installation and mild removal conditions.[6]
-
N-Alkylation: The protected amino alcohol can then be N-alkylated using standard procedures, such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered organic base like DIPEA). Alternatively, borrowing hydrogen catalysis using alcohols as alkylating agents offers a green and efficient method.[8][10]
-
Deprotection: The protecting group is removed to yield the pure N-alkylated product. For TBDMS, this is typically achieved with a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF.
Strategy 2: Direct Catalytic N-Alkylation (Borrowing Hydrogen)
For certain substrates, direct N-alkylation using an alcohol as the alkylating agent is possible. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, producing only water as a byproduct.[8][9] Ruthenium or iridium-based catalysts are often employed.[10][11] This method avoids the need for protecting groups but may require careful optimization of the catalyst, solvent, and temperature to ensure selectivity.
FAQ 4: How can I favor selective O-alkylation?
To achieve selective modification at the oxygen atom, you must enhance its nucleophilicity relative to the nitrogen atom or temporarily deactivate the nitrogen.
Strategy 1: In Situ Alkoxide Formation
This is the most direct approach for O-alkylation.
-
Deprotonation: Treat the this compound with at least one equivalent of a strong, non-nucleophilic base (e.g., NaH, KH, LiHMDS) in a dry, polar aprotic solvent (e.g., THF, DMF). This selectively deprotonates the more acidic hydroxyl group to form a sodium or potassium alkoxide.
-
Alkylation: The resulting alkoxide is a potent nucleophile. Add the electrophile (e.g., alkyl halide, benzyl bromide) to the solution. The reaction should be preferentially directed to the oxygen atom. It is often beneficial to perform this step at a low temperature (e.g., 0 °C) to minimize side reactions.
Strategy 2: Protection of the Amine Group
If in situ alkoxide formation does not provide sufficient selectivity, protecting the amine is the most reliable alternative.
-
Protection: The amine can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[7] These groups are stable under the basic conditions required for O-alkylation.
-
O-Alkylation: With the amine protected, the hydroxyl group can be alkylated using a base like NaH and an alkyl halide.
-
Deprotection: The Boc group is typically removed under acidic conditions (e.g., TFA in DCM), while the Cbz group is removed by hydrogenolysis.[6] This is an example of an orthogonal protecting group strategy, where one group can be removed without affecting the other.[7]
}
Experimental Protocols
Protocol 1: Selective O-Alkylation via Alkoxide Formation
Objective: To synthesize 2-{amino}ethan-1-ol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq., 60% dispersion).
-
Wash the NaH with anhydrous hexanes (3x) under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Add benzyl bromide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-benzylated product.
References
- Vertex AI Search. (2024).
- Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.
- ResearchGate. (2019). Regio-and stereoselective synthesis of β-amino alcohols over titanosilicate molecular sieves.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- Royal Society of Chemistry. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
- National Institutes of Health. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives.
- (2019). Amino Acid-Protecting Groups.
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Scirp.org. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System.
- ResearchGate. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite ….
- University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
- National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols.
- ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols.
- Royal Society of Chemistry. (n.d.). Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes.
- Organic Chemistry Portal. (n.d.). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol.
- MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition.
- Royal Society of Chemistry. (n.d.). Recent advances in trifluoroethylation reaction.
Sources
- 1. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
Technical Support Center: Purification of Fluoroalkylamines
Welcome to the Technical Support Center for the purification of fluoroalkylamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with purifying these valuable compounds. The presence of fluorine significantly alters the physicochemical properties of alkylamines, demanding tailored purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experiments.
Understanding the Core Challenges
The purification of fluoroalkylamines is often complicated by a combination of factors stemming from the strong electron-withdrawing nature of fluorine atoms. These challenges include:
-
Reduced Basicity: Fluorine substitution significantly lowers the pKa of the amine group, making the compound less basic than its non-fluorinated analogs.[1][2][3] This reduced basicity can complicate purification steps that rely on acid-base chemistry, such as extractions and salt formations.
-
Volatility: Many low-molecular-weight fluoroalkylamines are highly volatile, which can lead to sample loss during solvent removal or under vacuum.
-
Unique Solubility Profiles: The presence of a fluorinated chain can impart both hydrophobic and lipophobic character, leading to unusual solubility behavior in common organic solvents.
-
Strong Interactions with Silica Gel: The amine functionality can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even irreversible adsorption during column chromatography.
-
Potential for Azeotrope Formation: Fluoroalkylamines can form azeotropes with common solvents, making separation by distillation difficult.
This guide will address these challenges with practical, evidence-based solutions.
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary tool for purifying fluoroalkylamines, but it is not without its pitfalls.
Problem: My fluoroalkylamine is streaking or not eluting from the silica gel column.
This is the most common issue encountered and is due to the interaction between the basic amine and the acidic silica surface.
-
Root Cause Analysis: The lone pair of electrons on the nitrogen atom interacts with the acidic silanol groups (Si-OH) on the silica gel surface through strong hydrogen bonding or acid-base interactions. This causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks or complete retention on the column. Even though fluoroalkylamines are less basic than their non-fluorinated counterparts, this interaction can still be significant.
-
Solutions & Protocols:
-
Addition of a Basic Modifier: To mitigate the interaction with silica, a small amount of a volatile basic modifier should be added to the mobile phase.[4][5] This modifier competes with the fluoroalkylamine for the acidic sites on the silica, effectively "passivating" the stationary phase.
Protocol: Mobile Phase Modification
-
Select a Modifier: Triethylamine (TEA) is a common choice. For more volatile fluoroalkylamines, a more volatile modifier like ammonia (as a solution in methanol) can be advantageous for easier removal post-purification.
-
Determine the Concentration: Start with a low concentration of the modifier, typically 0.1-1% (v/v) in the eluent. For weakly basic fluoroalkylamines, you may need to optimize this concentration.
-
Prepare the Eluent: Add the chosen modifier to your mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Equilibrate the Column: Before loading your sample, flush the column with at least 5-10 column volumes of the modified mobile phase to ensure the silica is fully equilibrated.
-
Run the Chromatography: Proceed with your standard chromatographic procedure.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient or undesirable, consider using a different stationary phase.
-
Basic Alumina: Alumina is a basic stationary phase and is a good alternative to silica for the purification of basic compounds.
-
Amine-Functionalized Silica: Commercially available amino-propyl functionalized silica gel provides a less acidic surface and can significantly improve the chromatography of amines.[5]
-
-
Reversed-Phase Chromatography: For more polar fluoroalkylamines, reversed-phase chromatography (e.g., using a C18 column) can be a viable option. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. To ensure the amine is in its neutral, less polar form and retains on the column, the pH of the mobile phase should be adjusted to be at least two pH units above the pKa of the fluoroalkylamine.[4]
-
Workflow for Troubleshooting Column Chromatography of Fluoroalkylamines
Caption: Decision workflow for troubleshooting column chromatography.
Distillation
For volatile fluoroalkylamines, distillation is an attractive purification method.
Problem: My fluoroalkylamine is co-distilling with the solvent or not separating from impurities with similar boiling points.
-
Root Cause Analysis: Fluoroalkylamines can form azeotropes with common organic solvents or have boiling points very close to those of impurities. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple distillation impossible.
-
Solutions & Protocols:
-
Check for Azeotropes: Consult azeotrope tables or databases to see if your fluoroalkylamine is known to form an azeotrope with the solvent you are trying to remove.
-
Azeotropic Distillation: If an azeotrope is present, you may be able to break it by adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components.
-
Fractional Distillation: For separating compounds with close boiling points, a fractional distillation column with a high number of theoretical plates is necessary.
-
Vacuum Distillation: For high-boiling or thermally sensitive fluoroalkylamines, vacuum distillation is recommended to lower the boiling point and prevent decomposition.
-
Problem: I am experiencing low recovery after distillation.
-
Root Cause Analysis: The high volatility of some fluoroalkylamines can lead to significant loss during the distillation process, especially if the collection flask is not adequately cooled or if there are leaks in the system.
-
Solutions & Protocols:
-
Improve Condenser Efficiency: Ensure a constant and high flow of cold coolant through the condenser. For very volatile compounds, a condenser with a larger surface area or a cold finger may be necessary.
-
Cool the Receiving Flask: Immerse the receiving flask in an ice bath or a dry ice/acetone bath to minimize the loss of the distilled product.
-
Check for Leaks: Ensure all joints in the distillation apparatus are well-sealed. For vacuum distillation, use high-quality grease on all ground glass joints.
-
Recrystallization
For solid fluoroalkylamines or their salts, recrystallization is a powerful purification technique.
Problem: I am unable to find a suitable solvent for the recrystallization of my freebase fluoroalkylamine.
-
Root Cause Analysis: Fluoroalkylamines can exhibit unusual solubility due to their unique combination of a polar amine head and a fluorous tail. Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.
-
Solutions & Protocols:
-
Convert to a Salt: The most reliable method for recrystallizing amines is to first convert them into a salt, most commonly the hydrochloride (HCl) or hydrobromide (HBr) salt.[6] Salts are typically more crystalline and have more predictable solubility profiles than the freebase.
Protocol: Formation and Recrystallization of a Fluoroalkylamine Hydrochloride Salt
-
Dissolution: Dissolve the crude fluoroalkylamine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine. The hydrochloride salt will precipitate out of the solution.
-
Isolation of the Crude Salt: Collect the precipitated salt by filtration and wash it with the solvent used for the precipitation.
-
Solvent Screening for Recrystallization: Test the solubility of a small amount of the crude salt in various solvents to find a suitable recrystallization solvent. Good candidates are often polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with less polar co-solvents like diethyl ether or hexanes.[7][8]
-
Recrystallization: Dissolve the crude salt in the minimum amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation of Pure Crystals: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly.
-
Workflow for Recrystallization of Fluoroalkylamines
Caption: Decision workflow for the recrystallization of fluoroalkylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude fluoroalkylamine?
A1: The impurities will largely depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.
-
Byproducts from Side Reactions: Depending on the reagents used, side reactions can generate various byproducts. For instance, in syntheses involving reductions of amides or nitriles, over- or under-reduced species can be present.
-
Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.
-
Reagents: Excess reagents or their decomposition products may contaminate the final product.
Q2: How can I assess the purity of my fluoroalkylamine?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the desired product and detect proton-containing impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[9][10] Each unique fluorine environment will give a distinct signal, and the integration of these signals can be used to determine the relative amounts of different fluorinated species. The absence of unexpected fluorine signals is a strong indicator of purity.[11][12][13]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluoroalkylamines, GC-MS is an excellent technique for separating and identifying impurities.[14][15][16][17] The gas chromatogram will show the separation of different components, and the mass spectrum of each peak can be used to identify the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive fluoroalkylamines, LC-MS is the preferred method.
Q3: What are the key safety precautions when working with fluoroalkylamines?
A3: Fluoroalkylamines and their synthetic precursors can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.[18][19] For work with hydrofluoric acid (HF) or its sources, specialized PPE and safety protocols are mandatory.[20][21]
-
Handle with care: Avoid inhalation, ingestion, and skin contact.[18]
-
Proper storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
| Physicochemical Property | Impact on Purification | Recommended Strategy |
| Reduced Basicity (pKa ~5.5-6.0) | Difficulty with acid-base extractions; strong interaction with silica gel. | Modify mobile phase in chromatography with a base; consider alternative stationary phases; convert to salt for recrystallization. |
| High Volatility | Sample loss during solvent removal and distillation. | Use efficient cooling during distillation; perform solvent removal at reduced temperature and pressure. |
| Unique Solubility | Difficulty in finding suitable solvents for recrystallization and chromatography. | Employ two-solvent systems for recrystallization; screen a wide range of solvents for chromatography. |
| Potential for Azeotrope Formation | Co-distillation with solvents. | Check azeotrope data; consider azeotropic distillation with an entrainer. |
References
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Request PDF - ResearchGate. Available from: [Link]
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available from: [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available from: [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology - ACS Publications. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
-
Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. ResearchGate. Available from: [Link]
-
Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation. Request PDF - ResearchGate. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]
-
RECRYSTALLIZATION. ResearchGate. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
purifying secondary amine. Sciencemadness Discussion Board. Available from: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available from: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available from: [Link]
-
Is there an easy way to purify organic amines?. Biotage. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]
-
Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. Available from: [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available from: [Link]
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available from: [Link]
-
GC/MS Identification of Impurities. Medistri SA. Available from: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. Available from: [Link]
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. Available from: [Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed. Available from: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. SHIMADZU CORPORATION. Available from: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available from: [Link]
-
Recrystallization with two solvents. Reddit. Available from: [Link]
-
CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. Available from: [Link]
-
What safety precautions are necessary in salt preparation?. TutorChase. Available from: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison. Available from: [Link]
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- 2. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biotage.com [biotage.com]
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- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Degradation Pathways of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL
Welcome to the technical support center for 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL (Compound ID: 14513794). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its anticipated degradation pathways, provide detailed experimental protocols, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is primarily dictated by two key features: the trifluoroethyl group and the ethanolamine moiety.
-
Trifluoroethyl Group: The carbon-fluorine (C-F) bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic and chemical degradation. [1][2]This group significantly increases the molecule's metabolic stability by making cleavage of the C-F bonds or oxidation of the adjacent carbon more difficult. [1][2]Studies on analogous compounds show that dealkylation at the fluorinated ethyl group is strongly inhibited in vitro. [3][4]
-
Ethanolamine Moiety: The primary alcohol and secondary amine in the ethanolamine portion are the most likely sites for metabolic and chemical transformation. The alcohol is susceptible to oxidation, and the amine can undergo various conjugation reactions. The presence of oxygen and other oxidizing agents can lead to the degradation of the ethanolamine structure. [5]
Q2: What are the predicted metabolic degradation pathways for this compound?
A2: Based on the metabolism of analogous ethanolamines and fluorinated compounds, the primary metabolic pathways are likely to be Phase I oxidation and Phase II conjugation.
-
Phase I Oxidation:
-
Oxidation of the Primary Alcohol: The primary alcohol can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to first form an aldehyde intermediate, which is then rapidly converted to a carboxylic acid (2-[(2,2,2-Trifluoroethyl)amino]acetic acid).
-
N-Dealkylation: While the trifluoroethyl group is generally stable, cleavage of the non-fluorinated C-N bond could occur, leading to the formation of trifluoroethylamine and ethanolamine. However, studies on similar compounds suggest that dealkylation of the fluorinated ethyl group is strongly inhibited. [3][4]
-
Oxidative Defluorination: Although less common for trifluoromethyl groups, oxidative defluorination can occur, potentially leading to the release of fluoride ions and the formation of reactive intermediates. [6]
-
-
Phase II Conjugation:
-
Glucuronidation: The primary alcohol can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs) to form an O-glucuronide conjugate.
-
Sulfation: The primary alcohol can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.
-
Q3: What degradation products should I expect from forced degradation studies?
A3: Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial for identifying potential degradation products. [7]
-
Acidic/Basic Hydrolysis: The molecule is expected to be relatively stable to hydrolysis due to the strong C-F bonds. However, extreme pH and temperature conditions may lead to some degradation of the ethanolamine backbone.
-
Oxidative Degradation: This is likely the most significant degradation pathway. [8]Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of the corresponding N-oxide, aldehyde, and carboxylic acid derivatives.
-
Thermal Degradation: At elevated temperatures, degradation of the ethanolamine moiety can occur, potentially leading to the formation of various byproducts. [8]
-
Photodegradation: Exposure to UV light may induce degradation, and the specific products would need to be identified experimentally. [8]
Troubleshooting Guides
Issue 1: Poor peak shape or retention time shifts during LC-MS analysis.
-
Potential Cause: Secondary interactions between the amine group and residual silanols on the silica-based column, or issues with the mobile phase. [9][10]
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase. This will protonate the amine, reducing its interaction with the stationary phase and improving peak shape.
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase (e.g., a polymer-based column or one with end-capping) to minimize silanol interactions. [9]
-
Check for Contamination: Retention time shifts can be caused by column contamination or changes in the mobile phase composition. [11]Ensure the mobile phase is correctly prepared and flush the column to remove any contaminants. [10]
-
Issue 2: Low sensitivity or poor ionization in the mass spectrometer.
-
Potential Cause: The trifluoroethyl group can sometimes suppress ionization in electrospray ionization (ESI). Matrix effects from the sample can also cause ion suppression. [12]
-
Troubleshooting Steps:
-
Optimize MS Settings: Ensure that the mass spectrometer settings, including ion source temperatures and gas flows, are optimized for your compound. [12]
-
Mobile Phase Additives: Experiment with different mobile phase additives. While acidic modifiers are common, in some cases, small amounts of ammonium formate or ammonium acetate can improve ionization.
-
Sample Preparation: To mitigate matrix effects, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). [10]
-
Issue 3: Difficulty in identifying unknown degradation products.
-
Potential Cause: The degradation products may be present at low concentrations, or their fragmentation patterns may be complex.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. [13]This will help in determining the elemental composition of the unknown peaks.
-
MS/MS Fragmentation Analysis: Carefully analyze the MS/MS fragmentation patterns. Look for characteristic neutral losses or fragment ions that can provide clues about the structure of the degradation product.
-
Isotope Labeling: If possible, use a stable isotope-labeled version of the parent compound to help distinguish drug-related peaks from matrix components.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples by LC-MS/MS. Compare the chromatograms of the stressed samples to a control sample to identify new peaks corresponding to degradation products.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolic degradation of the compound in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing the compound (1 µM), HLM (0.5 mg/mL), and phosphate buffer.
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will give the degradation rate constant, which can be used to calculate the in vitro half-life.
Visualizations
Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
References
- The Chemistry of Fluorine: Understanding 2,2,2-Trifluoroethylamine Hydrochloride and its Industrial Impact. NINGBO INNO PHARMCHEM CO.,LTD.
-
Janzowski, C., et al. (1982). Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis, 3(2), 155-9. [Link]
-
Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. PubMed. [Link]
- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry.
-
The Trifluoroethylamine Function as Peptide Bond Replacement. Request PDF. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020). Analytical Chemistry. [Link]
-
Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Degradation of Ethanolamines and Reducing Their Impact on Devices. (2023). AIP Publishing. [Link]
-
Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Changzhou Kangmei Chemical Industry Co.,Limited. [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. (2020). Analytical Chemistry. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
- The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2020). Molecules. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. (2014). RSC Publishing. [Link]
-
THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE. Canadian Science Publishing. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]
-
Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. (2017). Organic Letters. [Link]
- US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
- CN105906513A - Preparation method of trifluoroethylamine.
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2010). Annual Review of Microbiology. [Link]
-
8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. (2009). Environmental Science & Technology. [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017). RSC Advances. [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. (1990). Pharmaceutical Research. [Link]
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- 4. Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Selection for Reductive Amination
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during this pivotal C-N bond-forming reaction. Our goal is to provide you with the expertise and practical insights needed to achieve high-yielding, selective, and robust reductive amination protocols.
Section 1: Catalyst Selection Philosophy
Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2][3] The choice of catalyst is the most critical parameter, dictating the reaction's efficiency, chemoselectivity, and substrate scope.[4][5] A successful outcome hinges on a nuanced understanding of the interplay between the substrate, the amine, the reducing agent, and the reaction conditions. This guide will walk you through a logical approach to catalyst selection, from stoichiometric borohydrides to advanced catalytic systems.
The Mechanism: A Two-Step Dance
The reaction proceeds via a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The amine and carbonyl compound reversibly condense to form a hemiaminal, which then dehydrates to an imine or, under acidic conditions, an iminium ion.[1][6]
-
Reduction: A hydride source or catalytic hydrogenation reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[1][3]
The key to a successful reductive amination is to select a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[7][8]
Section 2: Troubleshooting Guide - A Q&A Approach
This section directly addresses specific issues you may encounter in the lab.
Issue 1: Low to No Yield of the Desired Amine
Q: My reaction is not producing the expected amine, or the yield is very low. What are the likely causes and how can I fix it?
A: This is a common problem with several potential root causes. Let's break them down.
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine may not favor the imine.[6] This is especially true for less reactive ketones.
-
Solution 1: Water Removal. The formation of an imine from a carbonyl and an amine is a condensation reaction that releases water.[1] To drive the equilibrium toward the imine, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[6]
-
Solution 2: Acid Catalysis. Imine formation is often accelerated under mildly acidic conditions (pH 4-5).[9][10] A catalytic amount of acetic acid is frequently used, especially when using sodium triacetoxyborohydride (STAB).[2][6] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[9]
-
Solution 3: Lewis Acids. For particularly challenging substrates, such as hindered ketones, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can be added to activate the carbonyl group and promote imine formation.[11][12]
-
-
Premature Reduction of the Carbonyl Starting Material: Your reducing agent might be too reactive and is reducing the aldehyde or ketone faster than the imine is formed.[7][11]
-
Solution 1: Switch to a Milder Reducing Agent. If you are using a strong reducing agent like sodium borohydride (NaBH₄), consider switching to a more selective one. Sodium triacetoxyborohydride (STAB) is an excellent choice as its attenuated reactivity, due to the electron-withdrawing acetoxy groups, makes it highly selective for the iminium ion over the carbonyl group.[2][4][7] Sodium cyanoborohydride (NaBH₃CN) is also a good option for one-pot reactions due to its selectivity for the iminium ion at a slightly acidic pH.[9][12][13]
-
Solution 2: Implement a Stepwise Procedure. If you must use NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[7][11] You can monitor the imine formation by TLC or NMR.
-
-
Decomposition of Starting Materials: Some substrates, like 2-aminobenzaldehyde, are prone to self-condensation or decomposition under the reaction conditions.[6]
-
Solution: Use freshly purified starting materials and consider running the reaction at a lower temperature to minimize decomposition.[6]
-
Issue 2: Formation of Multiple Products
Q: My reaction is messy, and I'm seeing several byproducts. How can I improve the selectivity?
A: The formation of multiple products often points to issues with over-alkylation, especially when synthesizing primary or secondary amines, or other side reactions.
-
Over-alkylation: The newly formed primary or secondary amine product can react with another equivalent of the carbonyl starting material, leading to the formation of tertiary amines or other more substituted products.[6][14]
-
Solution 1: Stoichiometric Control. Use a slight excess of the amine or a stoichiometric amount of the carbonyl compound to disfavor further reaction of the product amine.[6]
-
Solution 2: Stepwise Approach. For the synthesis of secondary amines where dialkylation is a significant issue, a stepwise procedure involving the pre-formation and isolation of the imine, followed by its reduction, can be a superior strategy.[2]
-
-
Formation of Alcohol Byproduct: This is a clear indication that your reducing agent is reducing the starting carbonyl compound.
-
Intramolecular Cyclization: If your molecule contains both an amine and a carbonyl group, intramolecular reductive amination can occur, leading to cyclic amines.[9] In some cases, the desired product itself might be susceptible to cyclization.[6]
-
Solution: Carefully consider the stability of your starting materials and products. Modifying the reaction conditions (e.g., temperature, solvent) may be necessary. In some instances, a protecting group strategy might be required to prevent unwanted cyclization.[6]
-
Issue 3: Difficulty with Challenging Substrates
Q: I'm working with a sterically hindered ketone, and the reaction is not proceeding. What can I do?
A: Sterically hindered substrates pose a significant challenge for reductive amination due to the difficulty in forming the iminium intermediate.[15]
-
Solution 1: More Forcing Conditions. Increasing the reaction temperature and/or time may be necessary to drive the reaction to completion.
-
Solution 2: Use of Lewis Acids. As mentioned previously, Lewis acids like Ti(Oi-Pr)₄ can be particularly effective in activating hindered ketones towards nucleophilic attack by the amine.[12]
-
Solution 3: Alternative Catalytic Systems. For very challenging cases, consider moving away from borohydride reagents.
-
Homogeneous Catalysis: Iridium catalysts have shown high efficacy for the direct reductive amination of a wide range of ketones, including sterically demanding ones, often under mild conditions.[4][16]
-
Trichlorosilane: A protocol using trichlorosilane (HSiCl₃) as the reducing agent has been developed specifically for the preparation of hindered tertiary amines from ketones.[15]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best all-around reducing agent for one-pot reductive aminations?
A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often considered the reagent of choice for general-purpose, one-pot reductive aminations.[4][7] Its mildness and high selectivity for reducing iminium ions in the presence of aldehydes and ketones lead to cleaner reactions and often higher yields.[2][7] It is also non-toxic, which is a significant advantage over sodium cyanoborohydride.[4]
Q2: When should I choose Sodium Cyanoborohydride (NaBH₃CN) over STAB?
A2: NaBH₃CN is a valuable alternative to STAB in certain situations. It is not sensitive to water and is typically used in protic solvents like methanol (MeOH), whereas STAB is water-sensitive and not compatible with MeOH.[11][12][17] However, NaBH₃CN is highly toxic and can release hydrogen cyanide gas, especially under strongly acidic conditions, so it must be handled with extreme care.[4][12]
Q3: Can I use Sodium Borohydride (NaBH₄) for reductive amination?
A3: Yes, but with caution. NaBH₄ is a more powerful reducing agent than STAB or NaBH₃CN and can readily reduce the starting aldehyde or ketone.[7][11] Therefore, it is best suited for a two-step procedure where the imine is formed first, before the addition of NaBH₄.[7][11] This approach can be effective and is often used when cost is a major consideration.
Q4: What are the advantages of using catalytic hydrogenation (e.g., H₂/Pd-C) over borohydride reagents?
A4: Catalytic hydrogenation is considered a greener approach to reductive amination.[18]
-
Atom Economy: It avoids the formation of borate byproducts, simplifying downstream workup.[18]
-
Cost-Effectiveness: Hydrogen gas is an inexpensive reductant, making this method highly suitable for large-scale synthesis.[19]
-
Sustainability: The catalyst (e.g., Palladium on Carbon, Pd/C) is heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling.[4][18]
However, this method requires specialized hydrogenation equipment and may not be suitable for substrates with functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups).
Q5: What are biocatalysts, and when should I consider using them for reductive amination?
A5: Biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), are enzymes that can catalyze reductive amination with exceptional stereoselectivity.[20][21][22] You should consider using them when the primary goal is the synthesis of enantiopure chiral amines, which are critical building blocks in the pharmaceutical industry.[20][23] These enzymatic methods operate under mild, aqueous conditions and offer a highly sustainable route to chiral amines.[21]
Section 4: Data-Driven Catalyst Comparison
The following tables summarize the key features of common catalytic systems for reductive amination.
Table 1: Stoichiometric Hydride Reagents
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective for iminium ions; non-toxic; ideal for one-pot reactions.[2][4][7] | Water-sensitive; not compatible with methanol.[11][17] | DCE, DCM, THF, Dioxane[11][17] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at pH 6-7; compatible with protic solvents.[12][13] | Highly toxic (potential HCN release); less reactive than STAB.[2][4][12] | MeOH, EtOH[11][12] |
| Sodium Borohydride | NaBH₄ | Inexpensive; powerful reducing agent. | Can reduce starting carbonyls; often requires a two-step procedure.[7][11] | MeOH, EtOH[11] |
Table 2: Catalytic Systems
| Catalyst Type | Examples | Key Advantages | Key Disadvantages | Hydrogen Source |
| Heterogeneous Metal Catalysts | Pd/C, Pt/C, Raney Ni | "Green" (no borate waste); catalyst is recyclable; ideal for large scale.[4][18] | Requires hydrogenation equipment; may reduce other functional groups.[18] | H₂ gas, Ammonium formate[4] |
| Homogeneous Metal Catalysts | Iridium and Ruthenium complexes | High activity and selectivity; broad functional group tolerance; effective for challenging substrates.[3][4] | Catalyst removal can be difficult; metals can be expensive. | H₂ gas, Formic acid, Ammonium formate[16] |
| Biocatalysts | Imine Reductases (IREDs), Reductive Aminases (RedAms) | Excellent enantioselectivity for chiral amine synthesis; mild, aqueous conditions.[20][21] | Substrate scope can be limited; enzymes can be expensive and require specific conditions. | NADPH (regenerated in situ)[20] |
Section 5: Experimental Protocols & Workflows
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[7]
-
Acetic Acid (optional, catalytic amount, e.g., 0.1 equiv, often used for ketones)[7]
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the amine.
-
Dissolve the starting materials in the anhydrous solvent.
-
If using, add the catalytic amount of acetic acid and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add the STAB in one portion or portion-wise (for large-scale reactions to control any exotherm).
-
Stir the reaction at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of an aqueous solution (e.g., saturated NaHCO₃ or water).
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).[7]
Protocol 2: General Procedure for Catalytic Reductive Amination using H₂ and Pd/C
Materials:
-
Aldehyde or ketone substrate
-
Amine or ammonia source (e.g., NH₄OAc)
-
Heterogeneous catalyst (e.g., 10% Pd/C, 1-10 mol%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen source (H₂ gas)
Procedure:
-
Combine the aldehyde or ketone, the amine, the catalyst, and the solvent in a pressure reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with H₂ gas (typically 1-10 atm).
-
Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures may be required).
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.[4]
Section 6: Visualization of Key Concepts
Diagram 1: The Reductive Amination Mechanism
Caption: The two-stage process of reductive amination.
Diagram 2: Catalyst Selection Workflow
Caption: A decision tree for initial catalyst selection.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting low-yield reactions.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
-
Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. (2020). ACS Catalysis. [Link]
-
Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). Organic Chemistry Data. [Link]
-
Multifunctional biocatalysis: An unusual imine reductase. (2022). PubMed. [Link]
-
Sodium Triacetoxyborohydride (STAB) - Common Organic Chemistry. (n.d.). Organic Chemistry Data. [Link]
-
Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Sodium cyanoborohydride - Wikipedia. (n.d.). Wikipedia. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025). Bioconjugate Chemistry. [Link]
-
Hydrogen/Metal Catalysts (Precious and Base Metal). (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023). Journal of the American Chemical Society. [Link]
-
Biocatalytic Imine Reduction and Reductive Amination. (n.d.). Research Explorer - The University of Manchester. [Link]
-
Reductive Aminations with Metal Catalysts. (2021). Encyclopedia.pub. [Link]
-
Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023). National Institutes of Health. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. (2020). Organic Letters. [Link]
-
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews. [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020). Chemical Reviews. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2018). PubMed Central. [Link]
-
The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. (2016). Chemical Communications. [Link]
-
New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. [Link]
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
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- 14. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 16. kanto.co.jp [kanto.co.jp]
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- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions Containing 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Welcome to the technical support center for handling reactions involving 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for this unique compound. The presence of both a secondary amine and a primary alcohol, combined with the trifluoroethyl group, presents specific challenges and opportunities in purification that will be addressed herein.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the physicochemical properties and general handling of this compound during reaction workups.
Q1: What are the key physicochemical properties of this compound that influence its workup?
A1: Understanding the structure-property relationships of this molecule is critical for designing an effective workup.
-
Polarity and Solubility: The molecule possesses both a polar amino alcohol functionality and a trifluoroethyl group. The amino alcohol portion imparts significant water solubility, especially at acidic pH where the amine is protonated.[1] The trifluoroethyl group, while containing electronegative fluorine atoms, can also contribute to some organic solvent solubility.[1] This dual nature can lead to challenges in achieving clean phase separations during extractions.
-
Basicity: The trifluoroethyl group is strongly electron-withdrawing, which significantly reduces the basicity of the secondary amine compared to a typical dialkylamine.[2] This means a lower pH is required to fully protonate the amine and move it into the aqueous phase.
-
Volatility: While not explicitly stated for this specific compound in the search results, related fluoroalkylamines are noted for their volatility.[3] This property can be advantageous for removal of excess reagent under reduced pressure, but care must be taken to avoid product loss.
-
Safety: this compound is classified as a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[4] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Property | Value/Characteristic | Source |
| Molecular Formula | C4H8F3NO | [5] |
| Molecular Weight | 143.11 g/mol | [4][5] |
| CAS Number | 371-99-3 | [5][6] |
| GHS Hazards | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Skin Corrosion | [4] |
Q2: How does the pH of the aqueous phase affect the extraction of this compound?
A2: The pH of the aqueous phase is the most critical parameter for controlling the partitioning of this amino alcohol between aqueous and organic layers.
-
Acidic Conditions (pH < ~5): The secondary amine will be protonated to form an ammonium salt. This salt is highly water-soluble and will preferentially partition into the aqueous phase. This is the principle behind an "acidic wash" to remove the compound from an organic reaction mixture. The reduced basicity due to the trifluoroethyl group means a pH below 5 is likely necessary for efficient extraction into the aqueous phase.[2]
-
Basic Conditions (pH > ~9): The amine will be in its free base form. In this state, it is less polar and more likely to be extracted into an organic solvent. A "basic wash" of an acidic aqueous layer will deprotonate the ammonium salt, allowing for its extraction into an organic solvent.
Q3: I'm observing persistent emulsions during my liquid-liquid extraction. What could be the cause and how can I resolve it?
A3: Emulsion formation is a common issue when working with amphiphilic molecules like amino alcohols. The combination of a polar head (amino alcohol) and a less polar tail (trifluoroethyl group) can stabilize oil-in-water or water-in-oil droplets.
Troubleshooting Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the aqueous phase increases its ionic strength and density. This can help to break the emulsion by "salting out" the organic components.
-
Change in Solvent: If possible, switching to a more or less polar organic solvent can disrupt the stability of the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to phase separation. Avoid vigorous shaking during the initial extraction.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for common challenges encountered during the workup of reactions involving this compound.
Guide 1: Isolating a Neutral Organic Product from a Reaction Mixture Containing Excess this compound
This scenario assumes your desired product has low water solubility and is stable to acidic conditions.
Protocol:
-
Initial Quench: Quench the reaction with deionized water.
-
Solvent Addition: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Perform a series of washes with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). This will protonate the this compound and extract it into the aqueous layer. Monitor the pH of the aqueous layer to ensure it remains acidic.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Guide 2: Isolating this compound as the Product
This guide assumes the product is the title compound and needs to be isolated from the reaction mixture.
Protocol:
-
Initial Quench and Acidification: Quench the reaction mixture with water and acidify to a pH < 5 with a suitable acid (e.g., HCl).
-
Organic Wash: Wash the acidic aqueous layer with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.
-
Basification: Carefully basify the aqueous layer to pH > 9 with a strong base (e.g., 6 M NaOH). Ensure the mixture is well-stirred and cooled in an ice bath during this process.
-
Extraction: Extract the product from the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction multiple times for optimal recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Guide 3: Dealing with Water-Soluble Byproducts
In cases where byproducts are also water-soluble, simple acid-base extraction may not be sufficient.
Advanced Purification Techniques:
-
Chromatography:
-
Reverse-Phase Chromatography: Given the polar nature of the compound, reverse-phase chromatography (e.g., C18 silica) can be an effective purification method.[2][3] A mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be used to capture the protonated amino alcohol, allowing neutral and anionic impurities to be washed away. The product can then be eluted by increasing the pH or ionic strength of the eluent.
-
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective purification method. For amino alcohols, forming a salt (e.g., hydrochloride or oxalate) can sometimes facilitate crystallization.[7]
Section 3: Final Considerations and Best Practices
-
Monitoring by TLC/LC-MS: Always monitor the progress of your extractions and washes using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete transfer of the desired compound and removal of impurities.
-
Safety First: Due to the hazardous nature of this compound, all manipulations should be performed in a chemical fume hood with appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[4]
-
Consideration of Fluorine's Impact: The presence of fluorine can influence the reactivity and stability of molecules.[8][9][10] While the trifluoroethyl group is generally stable, be mindful of potential side reactions under harsh conditions.
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]
- Process for the purification of an aminoalcohol.
- Isolation of aminoalcohol.
-
2,2,2-Trifluoroethanol - Solubility of Things. Solubility of Things. [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition. [Link]
-
This compound. PubChem. [Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed. [Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. [Link]
-
2,2,2-Trifluoroethanol. chemeurope.com. [Link]
-
2,2,2-Trifluoroethanol. Wikipedia. [Link]
-
Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]
-
The Dark Side of Fluorine. PubMed Central. [Link]
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. PubMed Central. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
The conflicting behaviours of fluorine, reprinted with permission from ref[]. ResearchGate. [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]
-
2-(2,2,2-Trifluoroethoxy)ethan-1-ol. PubChem. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H8F3NO | CID 14513794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Disposal of 2,2,2-Trifluoroethanol (TFE) Waste
Welcome to the technical support center for the safe handling and disposal of 2,2,2-Trifluoroethanol (TFE) waste. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshoot common issues encountered during laboratory experiments involving TFE. Our focus is on ensuring scientific integrity, safety, and regulatory compliance.
TFE Hazard Profile: A Quick Reference
2,2,2-Trifluoroethanol (CF3CH2OH) is a versatile solvent in organic synthesis and pharmaceutical development due to its unique properties.[1][2][3] However, it is a hazardous substance that requires careful handling.[1][4]
Key Hazards:
-
Flammability: TFE is a flammable liquid and vapor.[4][5][6][7] Its vapors can form explosive mixtures with air and are heavier than air, meaning they can travel along the ground to an ignition source.[4][5][7]
-
Toxicity: TFE is toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] It can cause severe skin and eye irritation, with the potential for serious eye damage.[4][6]
-
Health Hazards: TFE is classified as a substance that may damage fertility or an unborn child.[6][8] Prolonged or repeated exposure may cause damage to organs, particularly the blood, reproductive system, bladder, brain, and upper respiratory tract.[6][7][8]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and disposal of TFE.
Q1: What is the minimum Personal Protective Equipment (PPE) required when handling TFE?
A1: Due to its multiple hazards, comprehensive PPE is mandatory. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS). The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles are essential.[5][9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][10]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][5][9] Nitrile gloves offer short-term protection, but for prolonged contact, consult the glove manufacturer's compatibility chart.[10] Always inspect gloves before use and dispose of them properly after handling TFE.[11]
-
Body Protection: A lab coat or chemical-resistant apron is necessary.[1][9] Ensure it is fully buttoned to cover as much skin as possible.[10] For larger quantities or significant splash risk, chemical-resistant coveralls may be required.[9]
-
Respiratory Protection: All work with TFE must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.[1][6] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][10][12]
Q2: How should I store TFE and its waste?
A2: Proper storage is critical to prevent accidents.
-
Containers: Store TFE and its waste in tightly sealed, properly labeled containers compatible with the chemical.[1][13] The original container is often ideal for unused product.[14] Do not use metal cans for TFE waste, as it can dissociate to form acids that corrode metal.[13]
-
Location: Store containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][12] TFE should be stored in a designated flammable liquids storage cabinet.[12][13]
-
Segregation: Keep TFE away from incompatible materials such as strong oxidizing agents, bases, and metals.[7][15]
Q3: Can I dispose of small amounts of TFE waste down the drain?
A3: Absolutely not. Under no circumstances should TFE or any organic solvent be disposed of down the drain.[13][16] TFE is miscible with water, and releasing it into the sewer system can lead to groundwater contamination and poses a significant environmental risk.[17] All TFE waste must be collected and disposed of as hazardous waste.[17]
Q4: What is the correct way to label a TFE waste container?
A4: Proper labeling is a regulatory requirement. The label must clearly identify the contents.
-
Use the words "Hazardous Waste."
-
Clearly state "Trifluoroethanol" or "TFE Waste."
-
List all components of the waste mixture, including solvents and solutes. Avoid using chemical formulas or abbreviations.[18]
-
Indicate the approximate percentages of each component.
-
Affix the appropriate hazard pictograms (e.g., flammable, toxic, health hazard).[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter.
Issue 1: I have accidentally spilled a small amount of TFE on the benchtop (less than 100 mL).
Cause: Accidental spills can occur during transfers or reactions.
Solution: For small spills, trained laboratory personnel can safely manage the cleanup.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.[19]
-
Ensure Ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated to prevent vapor buildup.[20]
-
Remove Ignition Sources: Extinguish any nearby open flames and turn off hot plates or other ignition sources.[19]
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, a lab coat, and double nitrile or other TFE-resistant gloves.[13]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][21] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[15][19]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[19]
-
Dispose: Label the waste container appropriately and arrange for its disposal through your institution's environmental health and safety (EHS) office.
Issue 2: My TFE waste contains other chemicals. How do I segregate it?
Cause: Experiments often result in mixed chemical waste streams.
Solution: Proper segregation is crucial for safe disposal and cost-effectiveness. TFE is a halogenated solvent, which dictates its disposal pathway.[16]
-
Halogenated vs. Non-Halogenated: TFE waste must be collected in a container designated for halogenated organic solvents .[16][18] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[16] Mixing these waste streams contaminates the entire volume, leading to more expensive disposal methods like incineration for the entire batch.[16]
-
Avoid Contaminants: Do not contaminate TFE waste with strong acids, bases, oxidizers, or reactive metals.[16] These can cause dangerous reactions within the waste container. Also, avoid adding solid waste like stir bars, paper, or glass vials.[16]
-
Aqueous TFE Waste: If you have a dilute aqueous solution of TFE, it must still be treated as hazardous waste. Do not dispose of it down the drain.[17] Collect it in a separate, clearly labeled container.
Issue 3: I need to dispose of TFE-contaminated lab materials (gloves, pipette tips, etc.).
Cause: Routine lab work generates solid waste contaminated with TFE.
Solution: Contaminated solid waste must also be disposed of as hazardous waste.
-
Segregation: Collect all TFE-contaminated solid waste (e.g., gloves, absorbent pads, pipette tips, empty vials) in a separate, clearly labeled, leak-proof container or a heavy-duty plastic bag.[20]
-
Labeling: Label the container as "Trifluoroethanol-Contaminated Debris."
-
Disposal: Do not place this waste in regular trash or biomedical waste containers.[1] Arrange for pickup and disposal through your EHS office.
Experimental Protocols
Protocol 1: Segregation and Collection of TFE Waste
-
Obtain Container: Procure a designated and appropriate waste container from your EHS office, typically a polyethylene container for halogenated solvents.[13]
-
Label Container: Before adding any waste, label the container with "Hazardous Waste: Halogenated Solvents" and list "2,2,2-Trifluoroethanol" as a primary component.
-
Location: Place the container in a designated satellite accumulation area (SAA), which must be at or near the point of waste generation.[22] The SAA should be in a secondary containment tray to catch any potential leaks.
-
Add Waste: Carefully pour TFE waste into the container using a funnel to prevent spills.
-
Keep Closed: Keep the container securely capped at all times, except when actively adding waste.[14][18]
-
Update Log: As you add waste, update the container label or an associated log sheet with the types and approximate percentages of any other chemicals added to the mixture.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full, or if it has been stored for the maximum allowable time per your institution's policy, submit a request for waste pickup to your EHS office.[22]
Protocol 2: Emergency Response for a Large TFE Spill (>100 mL)
-
Evacuate: Immediately evacuate the area, alerting all personnel to leave.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Call for Help: Contact your institution's emergency response number or EHS office immediately. Provide your name, location, and the nature of the spill.
-
Do Not Re-enter: Do not attempt to clean up a large spill yourself unless you are part of a trained emergency response team with the appropriate respiratory protection (e.g., a self-contained breathing apparatus).[12] Vapors can quickly reach toxic and flammable concentrations in the air.[5]
-
Provide Information: Be prepared to provide the SDS for TFE to emergency responders.
Data Presentation
Table 1: Physical and Chemical Properties of 2,2,2-Trifluoroethanol
| Property | Value | Source(s) |
| CAS Number | 75-89-8 | [5] |
| Molecular Formula | C2H3F3O | [1][6] |
| Boiling Point | 73-77 °C (163-171 °F) | [5] |
| Melting Point | -45 to -43.5 °C (-49 to -46.3 °F) | [5] |
| Flash Point | 29 °C (84.2 °F) | [4] |
| Vapor Density | 3.45 (Air = 1) | [17] |
| Solubility in Water | Miscible | [1][8] |
Table 2: Occupational Exposure Limits for TFE
| Organization/Guideline | Limit | Details |
| WEEL (Workplace Environmental Exposure Level) | 0.3 ppm | 8-hr Time-Weighted Average (TWA)[23] |
| Halocarbon Products Corp. Internal Guideline | 5 ppm | Time-Weighted Average (TWA)[17] |
Visualizations
TFE Waste Segregation Workflow
Caption: Decision workflow for proper segregation of TFE waste streams.
Small TFE Spill Response Protocol
Sources
- 1. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. fishersci.com [fishersci.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. halocarbon.com [halocarbon.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. ccny.cuny.edu [ccny.cuny.edu]
- 20. acs.org [acs.org]
- 21. carlroth.com [carlroth.com]
- 22. odu.edu [odu.edu]
- 23. tera.org [tera.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this key fluorinated building block. We provide in-depth, field-proven insights and solutions to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind the troubleshooting steps.
The synthesis of this secondary amino alcohol typically proceeds via one of two primary pathways: the N-alkylation of 2,2,2-trifluoroethylamine with a 2-haloethanol or the ring-opening of ethylene oxide. While seemingly straightforward, both routes are susceptible to issues such as low yield, over-alkylation, and purification difficulties. This guide will address these specific problems in a practical, question-and-answer format.
Core Synthetic Pathways and Common Pitfalls
The diagram below illustrates the two most common synthetic routes to the target molecule and highlights the primary side reaction—over-alkylation—that often complicates these syntheses.
Caption: Primary synthetic routes to this compound.
Troubleshooting FAQs
Section 1: Low Reaction Yield or Conversion
Q1: My reaction has stalled with significant unreacted 2,2,2-trifluoroethylamine, even though the alkylating agent is present. What is the likely cause?
A: This is a classic issue in amine alkylations and is typically caused by the in-situ formation of an ammonium salt. The reaction between the amine and the 2-haloethanol (e.g., 2-bromoethanol) produces hydrobromic acid (HBr) as a byproduct. This acid will protonate the most basic species in the mixture, which is your starting amine, 2,2,2-trifluoroethylamine.
The resulting trifluoroethylammonium bromide salt is not nucleophilic and cannot react with the electrophile, effectively halting the reaction. If you use a 1:1 molar ratio of amine to alkyl halide, the theoretical maximum yield is only 50% because half of your amine will be consumed as the acid scavenger.[1]
Solutions:
-
Use Excess Amine: Employ at least a 2-fold excess of 2,2,2-trifluoroethylamine. One equivalent acts as the nucleophile, while the second equivalent acts as the base to neutralize the generated acid.
-
Add an External Base: Incorporate a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in a slight excess (e.g., 1.2-1.5 equivalents). This will neutralize the acid as it forms, keeping your starting amine in its free, nucleophilic state.
Q2: My yield is poor, and I've isolated a significant byproduct with a higher molecular weight. What is this, and how can I prevent it?
A: The higher molecular weight byproduct is almost certainly the tertiary amine, N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)-2,2,2-trifluoroethylamine, resulting from over-alkylation. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary amine.[2][3] This creates a "runaway train" scenario where the product you just formed reacts with the remaining alkylating agent faster than the starting material does.[3]
Solutions:
-
Use a Large Excess of the Amine: The most effective way to favor mono-alkylation is to use a large excess (5- to 10-fold) of the starting amine. This ensures that the electrophile is statistically more likely to encounter a molecule of the starting amine rather than the product amine.
-
Slow Addition of the Electrophile: Adding the 2-haloethanol or ethylene oxide slowly to the reaction mixture (e.g., via a syringe pump) at a low temperature can help maintain a low concentration of the electrophile, further disfavoring the second alkylation step.
-
Choose the Right Solvent: Running the reaction in a more dilute solution can sometimes reduce the rate of the second alkylation relative to the first, though this can also slow down the desired reaction.[4]
Q3: I am using 2-chloroethanol, and the reaction is extremely slow or does not proceed to completion. What can I do to improve it?
A: The slow reaction rate is due to the lower reactivity of alkyl chlorides compared to alkyl bromides in Sₙ2 reactions. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.
Solutions:
-
Switch to 2-Bromoethanol: The most direct solution is to use 2-bromoethanol. The reaction will be significantly faster and can often be run at a lower temperature.[4]
-
Add a Catalytic Amount of Iodide: If you must use 2-chloroethanol, add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in-situ Finkelstein reaction, where the chloride is transiently replaced by iodide. The resulting 2-iodoethanol is much more reactive, dramatically accelerating the rate of N-alkylation.[5]
-
Increase Reaction Temperature: Higher temperatures will increase the reaction rate. Consider switching to a higher-boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating the reaction.[5] Be aware that higher temperatures can also increase the rate of side reactions, so this should be monitored carefully.
Section 2: Product Purity and Purification
Q4: My crude product is a mixture of the desired secondary amine and the over-alkylation byproduct. How can I effectively separate them?
A: Separating these two compounds can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. The desired secondary amine is more polar than the tertiary amine byproduct due to the presence of the N-H bond, which can act as a hydrogen bond donor. A gradient elution on silica gel, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then to 5-10% methanol in dichloromethane), can often achieve separation.
-
Acid/Base Extraction: This technique can sometimes be effective. The secondary amine is slightly more basic than the tertiary amine. A careful extraction with a dilute acid might selectively pull the secondary amine into the aqueous phase, but this is often not a clean separation.
-
Derivatization: For difficult separations, you can protect the secondary amine with a group like Boc (di-tert-butyl dicarbonate). The resulting Boc-protected amine will have a significantly different polarity from the tertiary amine byproduct, making chromatographic separation much easier. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM).
Q5: How can I remove unreacted 2-bromoethanol or its derivatives from my final product?
A: Unreacted 2-bromoethanol can be difficult to remove by distillation due to its boiling point.
-
Aqueous Workup: Perform a workup by washing the organic layer with water or a mild brine solution. 2-bromoethanol has some water solubility.
-
Base Wash: Washing with a dilute aqueous base solution (e.g., 1M sodium carbonate) can help hydrolyze or eliminate residual 2-bromoethanol, converting it into more water-soluble species like ethylene glycol or vinyl bromide, which are easier to separate.
Section 3: Specific Issues with the Ethylene Oxide Route
Q6: When using ethylene oxide, I see a smear of high-molecular-weight byproducts on my TLC/LC-MS. What are these and how do I stop their formation?
A: These byproducts are oligo- or poly(ethylene glycol) chains attached to the nitrogen. This happens when the hydroxyl group of your desired product, this compound, attacks another molecule of ethylene oxide. This ring-opening reaction extends the chain, and this process can repeat itself.[6][7]
Solutions:
-
Control Stoichiometry: Use a large excess of the 2,2,2-trifluoroethylamine. This ensures that an incoming ethylene oxide molecule is far more likely to react with the amine rather than the alcohol group of the product.
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature). The reaction of an alcohol with ethylene oxide typically requires more forcing conditions (higher temperatures or strong catalysts) than the reaction with an amine.[6]
-
Avoid Strong Base Catalysts: While alkaline catalysts can be used, they can also promote the polymerization of ethylene oxide.[6] A small amount of water can help catalyze the desired reaction without strongly promoting polymerization.[7]
Q7: What are the critical safety precautions when working with ethylene oxide?
A: Ethylene oxide (EO) is a highly hazardous substance and requires stringent safety protocols.
-
Toxicity and Carcinogenicity: EO is a confirmed carcinogen and is acutely toxic upon inhalation.[8] All work must be conducted in a certified, high-performance chemical fume hood.
-
Explosion Hazard: EO is highly flammable and explosive, with a wide explosive range in air. Its vapor can be initiated into explosive decomposition even in the absence of air.[9] Ensure there are no ignition sources nearby. Use equipment that is properly grounded.
-
Handling: EO is a gas at room temperature (boiling point: 10.4 °C).[7] It is typically handled as a cooled liquid or as a solution in a suitable solvent. Reactions should be performed in a robust pressure-rated vessel if there is any chance of temperature exceeding its boiling point. The system must be properly sealed to prevent leaks.
Comparative Summary of Synthetic Routes
| Feature | Route 1: N-Alkylation with 2-Haloethanol | Route 2: Ring-Opening of Ethylene Oxide |
| Pros | - Easier to handle liquid reagents. - More straightforward stoichiometry control. | - 100% atom economical. - No acid byproduct is formed. |
| Cons | - Generates an acid byproduct requiring a base. - Prone to over-alkylation. - Not atom economical. | - Ethylene oxide is a hazardous, explosive gas.[9] - Risk of forming PEG-ylated byproducts.[6] - Requires more specialized equipment for safe handling. |
| Key Parameters | - Use of excess amine or external base. - Choice of halide (Br > Cl).[4] - Temperature control. | - Strict temperature control (low temp favored). - Molar ratio of amine to EO. - Use of a catalyst (e.g., water).[7] |
| Common Byproducts | - Tertiary amine (over-alkylation product). - Unreacted starting materials. | - PEG-ylated amines. - Di- and tri-ethanolamines if ammonia is present.[7] |
Mechanistic Insight: The Over-Alkylation Problem
The tendency for over-alkylation is a direct consequence of the change in nucleophilicity as the reaction progresses. The electron-donating alkyl group on the secondary amine product makes it a stronger nucleophile than the starting primary amine.
Caption: The kinetic challenge of mono-alkylation.
Recommended Protocols
Protocol 1: N-Alkylation using 2-Bromoethanol
-
Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (5.0 eq) in acetonitrile (ACN) or ethanol (EtOH) (approx. 0.5 M), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Addition of Electrophile: Cool the stirred suspension to 0 °C in an ice bath. Add 2-bromoethanol (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or GC-MS until the 2-bromoethanol is consumed.
-
Workup: Filter off the inorganic salts and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate or DCM and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography on silica gel.
Protocol 2: Ring-Opening of Ethylene Oxide
WARNING: This protocol must be performed by trained personnel in a high-performance fume hood with appropriate safety measures for handling ethylene oxide.
-
Reaction Setup: Place a solution of 2,2,2-trifluoroethylamine (10.0 eq) in methanol (MeOH) containing 5% water in a pressure-rated flask equipped with a magnetic stirrer and a cold finger condenser.
-
Addition of Electrophile: Cool the solution to -10 °C. Carefully condense ethylene oxide gas (1.0 eq) into the reaction vessel.
-
Reaction: Seal the vessel and allow it to slowly warm to room temperature. Stir for 24-48 hours behind a blast shield.
-
Monitoring: Carefully take an aliquot (after re-cooling and venting) to monitor by GC-MS.
-
Workup: After the reaction is complete, cool the vessel to 0 °C and slowly vent any excess ethylene oxide into a suitable scrubbing solution. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography as described in Protocol 1.
References
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Synthesis with Florencio Zaragoza. Available at: [Link]
-
The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain. - Pearson. (n.d.). Pearson+. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. Available at: [Link]
-
20.6: Reactions of Amines - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Available at: [Link]
-
This compound - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Reddit. Available at: [Link]
-
Addition Reaction of Ethylene Oxide. (n.d.). Available at: [Link]
-
Ethylene oxide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Approaches to Analyzing Ethylene Oxide and Its Derivatives in Sesame Seeds and Other Food Commodities Using Triple Quadrupole GC/MS/MS. (n.d.). Agilent Technologies. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amines - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. ijrcs.org [ijrcs.org]
- 7. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. ETHYLENE OXIDE AND TETRAFLUOROETHANE MIXTURE, WITH NOT MORE THAN 5.6% ETHYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
"minimizing dimer formation in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide"
Welcome to the technical support center for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the prevention and minimization of dimer formation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is 2-amino-N-(2,2,2-trifluoroethyl)-acetamide and why is its purity critical?
2-amino-N-(2,2,2-trifluoroethyl)-acetamide is a crucial chemical intermediate, most notably used in the synthesis of the novel veterinary insecticide, Fluralaner.[1] Fluralaner's efficacy and safety profile depend on the high purity of its precursors. Dimeric and other impurities can lead to downstream reaction failures, reduced yields, and the formation of undesired, potentially toxic byproducts, making stringent purity control essential for both regulatory compliance and final product performance.
Q2: What are the principal synthetic routes and where does dimer formation typically occur?
There are two primary routes for synthesizing this compound:
-
The Halogenated Acyl Chloride Route: This method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by a subsequent reaction with ammonia to replace the chlorine atom with an amino group.[2] While effective, this route involves handling highly reactive and corrosive materials.
-
The Protected Amino Acid Coupling Route: This is a more common laboratory-scale approach that mirrors peptide synthesis. It involves coupling an N-protected glycine (e.g., Boc-glycine or Phthaloyl-glycine) with 2,2,2-trifluoroethylamine, followed by a deprotection step to reveal the free amine.[1][3]
Dimer formation is a particularly prevalent side reaction in the Protected Amino Acid Coupling Route . It occurs during the activation and coupling step, where the activated glycine intermediate reacts with another molecule of glycine instead of the intended target, 2,2,2-trifluoroethylamine.[3]
Q3: Can you explain the chemical mechanism of dimer formation?
In the context of the protected amino acid route, dimer formation is a competitive reaction. The synthesis of the amide bond requires the "activation" of the carboxylic acid group of Boc-glycine, typically with a coupling reagent.[4] This creates a highly reactive intermediate (e.g., an O-acylisourea ester with DCC, or an active ester with HBTU).
This activated intermediate is designed to react with the primary amine of 2,2,2-trifluoroethylamine. However, if another nucleophile is present, it can react with that instead. The most available competing nucleophile is often another molecule of Boc-glycine, whose carboxylate can attack the activated intermediate, or whose amino group (if any deprotection occurs prematurely) can also react. The most common pathway involves the activated Boc-glycine reacting with the carboxylate of a second Boc-glycine molecule to form a symmetric anhydride, which can then react with an amine. A more direct dimerization occurs if the activated species reacts with the free amine of another glycine molecule, leading to the formation of a dipeptide, Boc-Gly-Gly-X.
Caption: Mechanism of dimer formation during coupling.
Troubleshooting Guide
Problem: My post-coupling analysis (HPLC, LC-MS) shows a major impurity corresponding to the mass of a Boc-glycine dimer.
This is the most common issue. The activated Boc-glycine is reacting with itself instead of with the 2,2,2-trifluoroethylamine. Here are the primary causes and solutions, ranked from most to least likely culprit.
Cause 1: Suboptimal Coupling Reagent or Lack of Additives
The choice of coupling reagent is critical. Simple carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be effective but are known to facilitate side reactions.[5]
-
Solution: Employ a modern phosphonium or aminium/uronium salt coupling reagent, which are generally more efficient and yield fewer side products.[6] Furthermore, the use of additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective alternative, Oxyma Pure, is essential. These additives react with the initial activated intermediate to form a more stable, yet still reactive, active ester, which suppresses the formation of symmetric anhydrides and reduces the risk of dimerization.[5]
| Coupling System | Relative Dimer Risk | Key Advantages | Disadvantages |
| DCC or DIC alone | High | Inexpensive | High risk of side reactions; DCU byproduct is difficult to remove.[5] |
| DCC/HOBt or DIC/Oxyma | Moderate to Low | Reduced side reactions; HOBt/Oxyma suppresses racemization.[7] | Additive is required; DCU byproduct still an issue. |
| HBTU/HATU/HCTU | Low | High coupling efficiency, fast reactions.[4] | More expensive; can cause guanidinylation of the free amine if not used correctly.[6] |
| T3P® (Propylphosphonic Anhydride) | Low | Excellent for preventing racemization; byproducts are water-soluble. | Often requires slightly elevated temperatures. |
Cause 2: Incorrect Stoichiometry or Order of Addition
How you mix your reagents matters immensely. Activating the carboxylic acid in the absence of the target amine gives it time and opportunity to react with other molecules of the starting acid.
-
Solution: Follow a strict order of addition. The best practice is to add the coupling reagent to a solution of the Boc-glycine and any additives (like Oxyma) to "pre-activate" it for a very short period (1-5 minutes), and then immediately add this activated mixture to a solution containing the 2,2,2-trifluoroethylamine and a non-nucleophilic base (like DIPEA).[7] Alternatively, add the coupling reagent slowly to a solution containing all other components. Never let the activated acid sit for an extended period before introducing the target amine.
Cause 3: Inappropriate Reaction Temperature
Amide bond formation is an exothermic process. Higher temperatures can accelerate side reactions, including dimerization, sometimes at a faster rate than the desired coupling reaction.[8]
-
Solution: Control the reaction temperature. Start the reaction at 0 °C by cooling all component solutions in an ice bath before mixing.[9] Add the activating agent or the activated mixture dropwise to maintain a low temperature. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature and stir for several hours or overnight.
Recommended Protocol for Minimizing Dimer Formation
This protocol incorporates the solutions above for a robust, optimized synthesis.
Caption: Recommended workflow for minimizing dimer formation.
Step-by-Step Methodology:
-
Prepare Amine Solution: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve 2,2,2-trifluoroethylamine (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA, 1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Prepare Acid Solution: In a separate flask, dissolve Boc-glycine (1.0 equivalent) and Oxyma Pure (1.0 equivalent) in anhydrous DMF. Cool this solution to 0 °C.
-
Activation: To the stirred acid solution at 0 °C, add Diisopropylcarbodiimide (DIC, 1.05 equivalents) dropwise. Allow the mixture to pre-activate for no more than 5 minutes.
-
Coupling: Immediately and slowly, add the activated acid solution from step 3 to the vigorously stirred amine solution from step 1, ensuring the internal temperature remains below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup and Purification: Upon completion, quench the reaction with water. Perform a standard aqueous workup to remove water-soluble byproducts. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired Boc-protected product.
-
Deprotection: The purified intermediate is then deprotected using standard conditions (e.g., 20-50% Trifluoroacetic Acid in Dichloromethane) to yield the final product, 2-amino-N-(2,2,2-trifluoroethyl)-acetamide, typically as a TFA salt.[10]
References
- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. CN107353223A.
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1.
-
ResearchGate. (n.d.). The design of amide and carboxylic acid molecules for.... Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. WO2020222158A1.
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Available at: [Link]
-
AIP Publishing. (2012). Thermodynamics of peptide dimer formation. The Journal of Chemical Physics. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Iris Biotech. (n.d.). Peptide Dimer: Benefits, Chemistry, and Applications. Available at: [Link]
-
PubMed. (2010). Facile Dimer Synthesis for DNA-binding Polyamide Ligands. Organic Letters. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Amide Bond Activation of Biological Molecules. Available at: [Link]
-
RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Available at: [Link]
-
GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]
-
RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Available at: [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
-
ResearchGate. (2016). Whether the formation of amide bonds in protein is effected by temperature?. Available at: [Link]
-
ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?. Available at: [Link]
-
PubMed. (n.d.). The myth of coupling reagents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Taylor & Francis eBooks. (2020). Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]
-
ResearchGate. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Available at: [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Available at: [Link]
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- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Analysis: The Impact of Trifluoroethyl Substitution on Amino Alcohols in Drug Discovery
In the intricate process of drug development, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various tools in the medicinal chemist's arsenal, the introduction of fluorine has emerged as a powerful strategy. This guide provides an in-depth comparative analysis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol and its non-fluorinated analog, 2-(Ethylamino)ethan-1-ol. We will dissect how the substitution of a simple ethyl group with a trifluoroethyl moiety profoundly alters key molecular properties, offering critical insights for researchers, scientists, and drug development professionals.
The Physicochemical Transformation: Lipophilicity and Acidity
The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl or ethyl group, fundamentally changes the electronic and steric nature of the molecule.[1] These changes have significant repercussions for its behavior in a biological environment.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's ability to partition between a lipid-like environment and an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While fluorine is highly electronegative, the trifluoromethyl group is generally considered to increase lipophilicity.[2][3] This can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2]
A comparison of the calculated partition coefficients (LogP) for our two compounds illustrates this effect:
| Compound | Structure | Predicted LogP |
| 2-(Ethylamino)ethan-1-ol | HO-CH₂-CH₂-NH-CH₂-CH₃ | -0.5[4] |
| This compound | HO-CH₂-CH₂-NH-CH₂-CF₃ | 0.2[5] |
The data clearly shows a significant shift towards increased lipophilicity for the trifluorinated analog. This is a crucial consideration, as it can directly influence the compound's absorption and distribution profile.
Experimental Protocol: Determination of LogP via the Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of LogP.[6] The protocol involves partitioning a compound between n-octanol and water and then measuring its concentration in each phase.[6][7]
Caption: A generalized workflow for LogP determination.
Basicity (pKa)
The powerful electron-withdrawing inductive effect of the trifluoromethyl group significantly impacts the basicity of the adjacent amino group.[8] This is reflected in the compound's pKa value. A lower pKa for an amine indicates that it is less basic.
| Compound | Predicted pKa (Amine) | Implication at Physiological pH (~7.4) |
| 2-(Ethylamino)ethan-1-ol | ~10.1 | Predominantly ionized (protonated) |
| This compound | ~6.9 | Significant fraction exists in neutral (un-ionized) form |
pKa values are estimates based on typical values for similar structures.
This reduction in basicity is a critical feature imparted by fluorination.[9] At the pH of blood and most tissues, the trifluorinated analog will have a higher proportion of the neutral, uncharged species. Since neutral molecules generally permeate biological membranes more readily than charged ones, this can lead to improved oral bioavailability and cell penetration.
Pharmacokinetic Profile: The Metabolic Shield
One of the most celebrated advantages of fluorination in drug design is the enhancement of metabolic stability.[2][9][10]
Metabolic Stability
The carbon-hydrogen (C-H) bonds on the ethyl group of 2-(ethylamino)ethan-1-ol are susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[10][11] This metabolic process can lead to rapid clearance of the compound from the body.
In contrast, the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry and is highly resistant to enzymatic cleavage.[2][3][10] By replacing a metabolically vulnerable site with a trifluoromethyl group, the molecule is effectively "shielded" from oxidative degradation.[9][10] This typically results in a longer biological half-life, reduced clearance, and improved bioavailability.[2][10]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[12][13][14] It measures the disappearance of the parent compound over time.[11][12]
Caption: Key steps in an in vitro metabolic stability assay.
Pharmacodynamic Implications: Tuning Target Affinity
Beyond pharmacokinetics, fluorination can also modulate a compound's interaction with its biological target. The altered pKa can change the ionization state within a receptor's binding pocket, potentially strengthening or weakening critical ionic interactions. Furthermore, the trifluoromethyl group can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) that are not possible with an ethyl group, which can lead to increased binding affinity and selectivity.[9]
Conclusion
The comparison of this compound with its non-fluorinated analog, 2-(Ethylamino)ethan-1-ol, serves as a compelling case study on the strategic utility of fluorination in drug design. The introduction of the trifluoroethyl group confers a suite of advantageous properties, including increased lipophilicity, a lowered pKa for better membrane permeation, and significantly enhanced metabolic stability. These modifications are fundamental strategies employed to transform a biologically active molecule into a viable drug candidate with an optimized pharmacokinetic profile. While the effects must be evaluated on a case-by-case basis, the principles demonstrated here underscore the profound and often beneficial impact of this single chemical modification.
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A Comparative Guide to the Structural Validation of Synthesized 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol by Nuclear Magnetic Resonance (NMR) Spectroscopy
This guide provides an in-depth, technically-grounded methodology for the structural validation of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. As a crucial intermediate in medicinal chemistry and materials science, absolute confirmation of its molecular structure post-synthesis is paramount.[1] We will move beyond a simple recitation of data to explain the causal relationships behind experimental choices and interpretative logic, ensuring a self-validating and authoritative approach to structural elucidation. This guide compares predicted spectral data against experimental outcomes and discusses how multi-dimensional NMR techniques provide unambiguous confirmation, setting it apart from potentially misleading one-dimensional analyses.
Foundational Principles: Predicting the NMR Signature
Before touching a sample, a robust understanding of the target molecule's expected NMR signature is essential. This predictive step forms the basis of our hypothesis, which we will then test experimentally. The structure of this compound (PubChem CID: 14513794) contains four distinct non-exchangeable proton environments, four unique carbon environments, and one trifluoromethyl group.[2]
Molecular Structure: HO-CH₂(a )-CH₂(b )-NH-CH₂(c )-CF₃
-
¹H NMR Predictions: We anticipate four distinct signals corresponding to the methylene protons (a, b, c) and two exchangeable protons (OH, NH). The electron-withdrawing nature of the oxygen and nitrogen atoms will shift the adjacent methylene protons downfield. The trifluoromethyl group will exert a strong deshielding effect and, critically, will couple with the adjacent methylene protons (c).
-
¹³C NMR Predictions: Four signals are expected. The carbons attached to the electronegative oxygen and nitrogen atoms (Cₐ, Cₑ, Cբ) will be deshielded. The carbon of the trifluoromethyl group (Cբ) will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.[3][4] The methylene carbon adjacent to it (Cₑ) will also show splitting (a quartet) due to two-bond C-F coupling.
-
¹⁹F NMR Predictions: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive probe.[5] We expect a single environment for the three equivalent fluorine atoms. This signal should appear as a triplet due to coupling with the two protons of the adjacent methylene group (c). The chemical shift is anticipated in the range of -50 to -70 ppm for a CF₃ group.[5]
The Experimental Cornerstone: Protocol for High-Fidelity Data Acquisition
The quality of an NMR spectrum is profoundly affected by sample preparation.[6] A flawed protocol can introduce artifacts, broaden lines, and lead to incorrect structural assignments. The following protocol is designed to ensure reproducibility and high-resolution data.
Diagram: Workflow for NMR-based Structural Validation
Caption: Visualization of key COSY and HSQC correlations confirming molecular connectivity.
Comparison with Potential Impurities
A crucial aspect of validation is ruling out the presence of starting materials or common byproducts.
-
2-Aminoethanol: Would show two triplets in the ¹H NMR spectrum but would lack any signals in the ¹⁹F NMR and would not exhibit the characteristic quartet for the methylene group adjacent to a CF₃. [7]* 2,2,2-Trifluoroethanol: Would show a quartet in the ¹H NMR spectrum (~3.9 ppm) and a triplet in the ¹⁹F NMR spectrum, but would lack the signals corresponding to the second ethylamine fragment. [8]* Residual Solvents: Signals from common solvents like acetone, ethyl acetate, or dichloromethane are easily identified by their characteristic chemical shifts, which are well-documented. [9][10][11]
Conclusion
The structural validation of synthesized this compound is achieved through a multi-faceted NMR approach. The collective evidence from ¹H, ¹³C, and ¹⁹F NMR, corroborated by 2D COSY and HSQC experiments, provides an unambiguous and self-validating confirmation of the molecular structure. The specific multiplicities (quartet in ¹H, quartets in ¹³C, triplet in ¹⁹F) and correlations (COSY cross-peak between protons a and b ) are unique fingerprints of the target molecule, allowing for confident differentiation from starting materials and potential byproducts. This rigorous methodology ensures the high fidelity required for materials intended for research and development.
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"comparative analysis of the biological activity of fluorinated vs. non-fluorinated amino alcohols"
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Amino Alcohols
This guide provides an in-depth comparative analysis of the biological activities of fluorinated and non-fluorinated amino alcohols, tailored for researchers, scientists, and professionals in drug development. We will explore the fundamental impact of fluorine incorporation on the physicochemical and pharmacological properties of these vital structural motifs, supported by experimental data and detailed protocols.
The Strategic Role of Fluorine in Modulating Amino Alcohol Bioactivity
Amino alcohols are foundational structural units in a vast array of biologically active compounds, including natural products and pharmaceuticals.[1][2] Their inherent amine and alcohol functionalities allow for critical hydrogen bonding and ionic interactions with biological targets like enzymes and receptors.[] The strategic introduction of fluorine—the most electronegative element—into an amino alcohol scaffold can profoundly alter its biological profile.[4][5] This is not merely an atomic substitution but a precise tool for fine-tuning a molecule's properties.
The primary reasons for incorporating fluorine are to modulate:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6][7] This can dramatically increase a drug's half-life and bioavailability.
-
Physicochemical Properties: Fluorination can alter the basicity (pKa) of nearby amino groups, modify lipophilicity (LogP), and influence molecular conformation.[8][9] These changes directly impact how the molecule interacts with its biological target and navigates physiological environments.
-
Binding Affinity: The unique electronic properties of fluorine can introduce new, favorable interactions within a protein's active site, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and potency.[4][5]
This guide will dissect these effects through a comparative lens, providing both the mechanistic rationale and the experimental data to validate these claims.
Comparative Analysis of Biological Properties
The decision to fluorinate an amino alcohol lead compound is driven by the desire to overcome specific pharmacological hurdles. Here, we compare the typical performance of fluorinated vs. non-fluorinated analogs across key parameters.
Metabolic Stability
A primary advantage of fluorination is the enhancement of metabolic stability.[10] A common metabolic pathway for many organic molecules is hydroxylation at a susceptible C-H bond. Replacing this hydrogen with fluorine effectively blocks this metabolic "soft spot."
Case Study: In many drug discovery programs, strategic fluorine placement has been shown to improve microsomal stability and oral exposure.[8] For instance, in the development of kinase inhibitors, fluorination of a pyridyl ring increased oral bioavailability and decreased clearance without compromising potency.[8]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Structure (R-group) | t½ (min) in HLM (Non-Fluorinated) | t½ (min) in HLM (Fluorinated) | Fold Increase |
|---|---|---|---|---|
| Hypothetical Phenyl Amino Alcohol | R = -H | 15 | >120 | >8x |
| | R = -F | | | |
Data is illustrative, based on common findings in medicinal chemistry literature.[7][8]
The logical flow from fluorination to enhanced stability is a cornerstone of modern drug design.
Caption: General workflow for comparative biological evaluation.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic half-life (t½) of a fluorinated amino alcohol and its non-fluorinated analog in human liver microsomes (HLM).
Rationale: HLMs contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. A longer half-life in this assay indicates greater resistance to oxidative metabolism. [7]The requirement for NADPH (a cofactor for CYP450 reductase) serves as a critical control.
Methodology:
-
Preparation:
-
Thaw pooled HLM (e.g., 20 mg/mL stock) on ice.
-
Prepare a 10 mM stock solution of each test compound (fluorinated and non-fluorinated) in DMSO.
-
Prepare a working solution of NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Reaction Incubation:
-
For each compound, prepare two sets of tubes: one "+NADPH" and one "-NADPH" (negative control).
-
In each tube, add phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes.
-
To initiate the reaction, add the test compound to a final concentration of 1 µM. For the "+NADPH" set, immediately add the NADPH regenerating system.
-
Incubate the reaction mixtures in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot (e.g., 50 µL) from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life using the formula: t½ = 0.693 / k .
-
Compare the t½ values of the fluorinated and non-fluorinated compounds. Significant degradation should only be observed in the "+NADPH" samples.
-
Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To measure the concentration at which the fluorinated and non-fluorinated amino alcohols inhibit 50% of a target enzyme's activity (IC₅₀).
Rationale: The IC₅₀ value is a standard measure of inhibitor potency. A lower IC₅₀ indicates a more potent compound. This assay directly compares the compounds' ability to interfere with enzyme function. [11] Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of each test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in an appropriate buffer with a fixed percentage of DMSO.
-
Prepare solutions of the target enzyme and its corresponding substrate at optimized concentrations (typically at or below the substrate's Km value).
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume of each inhibitor dilution to the assay plate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add the enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
Monitor the reaction progress by measuring the formation of product or depletion of substrate over time using a plate reader (e.g., absorbance, fluorescence, or luminescence).
-
The choice of detection method depends on the specific enzyme and substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the rates to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Compare the IC₅₀ values of the fluorinated and non-fluorinated compounds.
-
Conclusion
The incorporation of fluorine into amino alcohol scaffolds is a powerful and well-established strategy in modern medicinal chemistry. [8][12]It provides a rational means to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity and overall potency. [4][5]While not universally beneficial in every context, a comparative analysis, guided by the principles and protocols outlined in this guide, allows researchers to make data-driven decisions. By systematically evaluating fluorinated and non-fluorinated analogs, drug development teams can effectively mitigate pharmacological liabilities and optimize lead candidates for progression into clinical studies.
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A Senior Application Scientist's Guide to Assessing the Purity of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL by HPLC: A Comparative Analysis
Introduction: The Analytical Imperative for a Novel Building Block
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL is a fluorinated amino alcohol of increasing interest in medicinal chemistry and materials science.[1][2][3][4] Its unique structure, combining a hydrophilic amino-alcohol head with a lipophilic trifluoroethyl tail, makes it a valuable synthon for creating compounds with tailored solubility, metabolic stability, and binding properties. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity profile is not merely a quality control checkbox; it is a fundamental requirement for ensuring downstream synthetic success, reproducibility of biological data, and ultimately, patient safety.
Impurities can arise from various sources, including residual starting materials, by-products from the synthetic route, and degradation products.[5] Even trace amounts of these unwanted chemicals can have significant impacts.[5][6] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will move beyond simple protocols to explore the underlying chromatographic principles, enabling you to select and develop a method that is truly fit for purpose, adhering to the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]
The Analyte's Challenge: Navigating Polarity, Basicity, and Detection
Before comparing methods, we must understand the physicochemical properties of this compound that dictate our analytical strategy.
-
High Polarity: The presence of hydroxyl and secondary amine groups makes the molecule highly polar and water-soluble. This presents a significant retention challenge for traditional reversed-phase (RP) HPLC.
-
Basic Amine Group: The secondary amine (pKa ~9-10, estimated) is basic and will interact strongly with residual acidic silanols on silica-based columns, leading to poor peak shape (tailing).
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection by standard UV-Vis detectors difficult, especially for trace-level impurities.[10][11]
These challenges necessitate a thoughtful approach to method development. A simple "plug-and-play" C18 column method is unlikely to yield reliable results.
Logical Framework for HPLC Method Selection
The selection of an appropriate HPLC method is a scientific decision-making process driven by the analyte's properties and the analytical objective.
Caption: Decision workflow for selecting an appropriate HPLC method.
Comparative Analysis of HPLC Methodologies
We will now compare three distinct HPLC strategies: modern Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and pre-column derivatization followed by RP-HPLC.
Method 1: Modern Reversed-Phase HPLC (RP-HPLC)
While challenging, retaining and resolving a polar amine on an RP column is feasible with the right column and mobile phase. This approach is often preferred for its robustness and familiarity in QC labs.
-
Expertise & Causality: Standard C18 columns fail due to "phase collapse" in highly aqueous mobile phases and silanol interactions with the protonated amine. To overcome this, we must use either a polar-embedded phase column, which contains a polar group (e.g., amide, carbamate) near the silica surface to maintain a hydrated layer, or a highly end-capped, high-purity silica column. Furthermore, controlling the mobile phase pH is critical. A pH of ~3 will protonate the amine, ensuring consistent ionization, but an acidic modifier like trifluoroacetic acid (TFA) can act as an ion-pairing agent, improving peak shape. A pH of ~8-10 would keep the amine neutral, reducing silanol interactions, but requires a hybrid or pH-stable silica column.
-
Trustworthiness (Self-Validation): The system suitability test (SST) is paramount. A tailing factor between 0.8 and 1.5 for the parent analyte peak confirms that secondary interactions are being adequately masked. Consistent retention times across multiple injections validate the stability of the column hydration and mobile phase.
-
HPLC System: Quaternary HPLC with UV/PDA Detector.
-
Column: Polar-embedded C18 (e.g., Waters Acquity BEH C18, Phenomenex Luna Omega Polar C18), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar compounds. It operates with a high percentage of organic solvent, establishing a water-enriched layer on the polar stationary phase. The analyte partitions between this layer and the bulk mobile phase.
-
Expertise & Causality: HILIC provides orthogonal selectivity to RP-HPLC, meaning it separates compounds based on different properties (hydrophilicity vs. hydrophobicity). This is invaluable for impurity profiling, as impurities that co-elute in an RP method may be well-resolved in HILIC, and vice-versa. The high organic content of the mobile phase is also advantageous for interfacing with mass spectrometry (MS) due to more efficient desolvation.[12]
-
Trustworthiness (Self-Validation): In HILIC, equilibration is key. The SST must include multiple injections at the start of a run to ensure retention times have stabilized. The peak shape should be symmetrical, and resolution from any early-eluting, non-retained impurities (which would be highly hydrophobic compounds) should be monitored.
-
HPLC System: Binary HPLC with UV/PDA Detector.
-
Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 70:30 Acetonitrile:Water at 1 mg/mL. Crucially, the sample diluent must be similar to the initial mobile phase to avoid peak distortion.
Method 3: Pre-column Derivatization with RP-HPLC
To overcome the challenge of poor UV sensitivity, the analyte can be chemically modified with a "tag" that has a strong chromophore or fluorophore. This dramatically increases the detector response, allowing for the quantification of trace-level impurities.
-
Expertise & Causality: The choice of derivatizing reagent is critical. Dansyl chloride reacts with primary and secondary amines to form a highly fluorescent derivative.[13] This not only enhances sensitivity by orders of magnitude but also significantly increases the hydrophobicity of the analyte. This increase in hydrophobicity makes the resulting derivative ideally suited for a standard C18 RP-HPLC method with excellent retention and peak shape.
-
Trustworthiness (Self-Validation): The derivatization reaction itself must be validated. A protocol should demonstrate that the reaction is complete, reproducible, and that the derivative is stable for the duration of the analysis. This is often achieved by analyzing a known concentration standard and ensuring complete conversion with no significant degradation.
Caption: Step-by-step workflow for the derivatization HPLC method.
-
Derivatization Reagents:
-
Borate Buffer: 0.1 M, pH 9.5.
-
Dansyl Chloride Solution: 5 mg/mL in Acetonitrile.
-
Quenching Solution: 2% Acetic Acid in Water.
-
-
Derivatization Procedure:
-
To 100 µL of a 100 µg/mL sample solution, add 200 µL of Borate Buffer.
-
Add 200 µL of Dansyl Chloride Solution. Vortex.
-
Incubate in a heating block at 60 °C for 30 minutes.
-
Cool to room temperature and add 100 µL of Quenching Solution to consume excess reagent.
-
-
HPLC Conditions:
-
Column: Standard C18 (e.g., Phenomenex Luna C18(2)), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 25 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm).
-
Data Presentation: A Comparative Summary
The choice of method depends on the specific analytical goal. The table below summarizes the performance of each approach.
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Method 3: Derivatization-HPLC |
| Principle | Hydrophobic Interaction | Hydrophilic Partitioning | Hydrophobic Interaction (of derivative) |
| Primary Use Case | Routine QC, Assay | Impurity Profiling, MS | Trace Impurity Analysis |
| Sensitivity | Low (UV at 205 nm) | Low (UV at 205 nm) | Very High (Fluorescence) |
| Selectivity | Moderate | High (Orthogonal to RP) | High |
| Run Time | ~20 min | ~20 min | ~25 min (plus derivatization time) |
| Complexity | Low | Moderate (equilibration is critical) | High (extra reaction step) |
| MS Compatibility | Good | Excellent | Moderate (reagent can cause suppression) |
Method Validation: A Trustworthy System
Regardless of the chosen method, it must be validated to prove it is fit for its intended purpose. The validation process follows a structured approach as outlined in ICH Q2(R2) guidelines.[14][15][16][17][18][19]
Caption: Workflow for analytical method validation based on ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[14][16]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of scatter between a series of measurements.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Senior Application Scientist's Recommendation
There is no single "best" method; the optimal choice is dictated by the application.
-
For routine quality control (QC) and batch release assays, where the primary goal is to quantify the main component against a reference standard, Method 1 (Modern RP-HPLC) is the most pragmatic choice. Its simplicity, robustness, and widespread availability make it ideal for a high-throughput environment, provided a suitable polar-compatible column is used to ensure good peak shape.
-
For comprehensive impurity profiling and identification during drug development, a dual-method approach is recommended. Utilize both Method 1 (RP-HPLC) and Method 2 (HILIC) . The orthogonal selectivity of these two methods provides a much higher degree of confidence that all potential impurities have been detected and resolved. Coupling these separations with a mass spectrometer (HPLC-MS) is the gold standard for structural elucidation of unknown impurities.[20][21][22]
-
For the detection and quantification of trace-level or genotoxic impurities, where sensitivity is paramount, Method 3 (Derivatization-HPLC) is unequivocally the superior choice. The significant enhancement in detector response provided by a fluorescent tag is often necessary to meet the stringent limits required by regulatory agencies.
By understanding the chemical nature of this compound and applying the comparative principles outlined in this guide, researchers can develop and validate a purity method that is not only scientifically sound but also perfectly aligned with their analytical objectives.
References
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- Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
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- NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
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- SynHet. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 2-[(2,2,2-trifluoroethyl)amino]ethanol | CAS 371-99-3.
- Journal of Food Science and Technology. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). analysis of amino acids by high performance liquid chromatography.
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
- Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets.
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A Senior Application Scientist's Guide to N-Trifluoroethylation: Methods, Mechanisms, and Benchmark Data
The introduction of a 2,2,2-trifluoroethyl (TFE) group onto a nitrogen atom is a powerful strategy in modern medicinal chemistry and materials science. This small structural modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making N-trifluoroethylated compounds highly sought after in drug development.[1] This guide provides a comparative analysis of leading N-trifluoroethylation methods, offering field-proven insights, detailed experimental protocols, and benchmark data to aid researchers in selecting the optimal strategy for their synthetic challenges.
Strategic Overview: The Landscape of N-Trifluoroethylation
The primary methods for constructing the C-N bond to introduce a trifluoroethyl group can be broadly categorized into two main strategies: the reduction of an activated carboxylic acid derivative and the direct alkylation with an electrophilic trifluoroethylating agent. Each approach possesses distinct advantages and is suited to different substrate classes and functional group environments. This guide will focus on two prominent and practical examples:
-
Reductive Amination using Trifluoroacetic Acid (TFA): An operationally simple, catalyst-free method that utilizes an inexpensive and stable fluorine source.[2]
-
Electrophilic Alkylation with Sulfonium Salts: A direct approach employing highly reactive trifluoroethyl-transfer agents for the alkylation of nucleophilic amines.[3][4]
A third, less common but mechanistically interesting approach involving iron-catalyzed N-H insertion will also be briefly discussed.[5]
Method Deep Dive: Mechanisms and Causality
A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and predicting substrate compatibility. The choice of methodology is often dictated by the subtle interplay of reagent stability, substrate reactivity, and functional group tolerance.
Reductive Amination: The Denton Method
A highly practical and increasingly popular method for N-trifluoroethylation involves the reductive coupling of an amine with trifluoroacetic acid (TFA) in the presence of a silane reducing agent, such as phenylsilane (PhSiH₃).[6] This catalyst-free approach is lauded for its operational simplicity and remarkable tolerance of sensitive functional groups.[2]
Mechanism of Action:
The reaction does not proceed through a simple reduction of a pre-formed amide. Instead, it follows a more nuanced pathway involving in-situ generation of highly reactive intermediates.[2]
-
Silyl Ester Formation: Phenylsilane reacts with trifluoroacetic acid to form a reactive silyl ester intermediate.
-
Reduction to Silyl Acetal: The silyl ester is then reduced by another equivalent of phenylsilane to a silyl acetal/hemiacetal oxidation level.
-
Iminium Ion Formation: Under the acidic reaction conditions, the silyl acetal exists in equilibrium with a highly electrophilic iminium ion, formed by condensation with the amine substrate.
-
Hydride Transfer: A final reduction of the iminium ion by the silane reductant delivers the desired N-trifluoroethylated amine product.
This pathway explains the method's broad functional group tolerance; the reaction conditions are mild enough to avoid the reduction of esters, amides, and other common functionalities.
Figure 1: Proposed mechanism for reductive N-trifluoroethylation with TFA and Phenylsilane.
Electrophilic N-Trifluoroethylation
This strategy relies on reagents designed to deliver a [CF₃CH₂]⁺ synthon to a nucleophilic amine. A variety of such reagents have been developed, with sulfonium and iodonium salts being among the most common.[3] S-(2,2,2-trifluoroethyl)diphenylsulfonium triflate is a representative example of a powerful electrophilic trifluoroethylating agent.
Mechanism of Action:
The mechanism is a straightforward nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the methylene carbon of the trifluoroethyl group. The diphenyl sulfoxide serves as an excellent leaving group, facilitating the reaction.
Figure 2: General mechanism for electrophilic N-trifluoroethylation using a sulfonium salt.
The high reactivity of these electrophilic agents is their primary advantage, often leading to rapid reactions. However, this reactivity can also be a drawback, as they may exhibit lower functional group tolerance compared to reductive amination methods and can be sensitive to moisture.
Performance Benchmarks: A Comparative Data Analysis
The choice of method often comes down to a trade-off between reaction conditions, substrate scope, and yield. The following table summarizes benchmark data collated from the literature for the N-trifluoroethylation of various secondary amines. It is important to note that reaction conditions may vary between studies.
| Amine Substrate | Method A: Reductive Amination (TFA/PhSiH₃)[2] | Method B: Iron-Catalyzed (CF₃CH₂NH₂·HCl)[5] |
| Dibenzylamine | 95% | N/A |
| N-Methylaniline | 80% | 75% |
| Morpholine | 94% | N/A |
| Piperidine | 85% | N/A |
| Indoline | 96% | N/A |
| 4-Bromo-N-methylaniline | N/A | 70% |
| 4-Methoxy-N-methylaniline | N/A | 72% |
Key Insights from the Data:
-
Reductive Amination (Method A) demonstrates excellent yields for a wide range of aliphatic and aromatic secondary amines. Its robustness and high functional group tolerance make it a go-to method for complex substrates.[2]
-
Iron-Catalyzed N-H Insertion (Method B) provides good yields for various substituted anilines. This method is notable for using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot cascade reaction.[5][7] However, its scope with aliphatic amines is less reported.
Experimental Protocols: From Bench to Practice
A reliable protocol is the foundation of reproducible research. The following are detailed, step-by-step procedures for the direct trifluoroethylation of secondary amines.
Protocol 1: Reductive N-Trifluoroethylation of a Secondary Amine
This protocol is adapted from the work of Denton and coworkers.[8]
Materials:
-
Secondary amine (0.50 mmol, 1.0 equiv)
-
Trifluoroacetic acid (TFA) (67.0 µL, 0.875 mmol, 1.75 equiv)
-
Phenylsilane (PhSiH₃) (123 µL, 1.00 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.5 mL)
-
Argon atmosphere
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried 10 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the secondary amine (0.50 mmol).
-
Add anhydrous THF (0.5 mL) to dissolve the amine.
-
Place the flask in a pre-heated oil bath at 70 °C.
-
Using a microsyringe, add phenylsilane (123 µL, 1.00 mmol) to the stirring solution.
-
Immediately following, add trifluoroacetic acid (67.0 µL, 0.875 mmol).
-
Stir the reaction mixture at 70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Iron-Porphyrin Catalyzed N-Trifluoroethylation of an Aniline
This protocol is based on the method developed by Guo and coworkers.[5]
Materials:
-
Substituted N-methylaniline (0.3 mmol, 1.0 equiv)
-
2,2,2-Trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol, 2.0 equiv)
-
Sodium Nitrite (NaNO₂) (41.4 mg, 0.6 mmol, 2.0 equiv)
-
Acetic Acid (36.0 mg, 0.6 mmol, 2.0 equiv)
-
Fe(TPP)Cl (Iron(III) meso-tetraphenylporphine chloride) (2 mg, 0.9 mol%)
-
Water (2 mL)
-
Dichloromethane (DCM) (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), water (2 mL), and DCM (1 mL) under an air atmosphere at room temperature.
-
Add sodium nitrite (41.4 mg, 0.6 mmol) to the mixture.
-
Stir the solution at room temperature for 30 minutes.
-
Add the substituted N-methylaniline (0.3 mmol) and Fe(TPP)Cl (2 mg) to the vigorously stirring aqueous solution.
-
Continue stirring at room temperature for 12 hours.
-
After 12 hours, extract the crude product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Conclusion and Future Outlook
The N-trifluoroethylation of amines is a critical transformation in modern chemical synthesis. The catalyst-free reductive amination using TFA and a silane reductant stands out for its operational simplicity, cost-effectiveness, and broad functional group tolerance, making it an excellent choice for complex molecule synthesis.[6] Electrophilic methods, while powerful, are often better suited for simpler substrates where high reactivity is desired and functional group compatibility is less of a concern. As the field continues to evolve, the development of new catalytic systems, including photocatalytic methods, promises to deliver even milder, more selective, and sustainable approaches to this important chemical transformation.[9] Researchers are encouraged to consider the specific steric and electronic properties of their substrate, as well as the overall synthetic strategy, when selecting the most appropriate N-trifluoroethylation method.
References
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Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
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Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]
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Baskaran, S., et al. (2008). A Facile Reduction of 2-Aminopyrimidines with Triethylsilane and Trifluoroacetic Acid. Synthetic Communications, 38(5), 795-803. [Link]
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Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. ResearchGate. [Link]
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Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20455-20459. [Link]
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Timofeeva, D. S., et al. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]
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Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
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Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Semantic Scholar. [Link]
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Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]
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Togni, A., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 815-815. [Link]
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Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PubMed. [Link]
-
Lee, K., et al. (2021). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Nature Communications, 12(1), 6428. [Link]
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Ma, J.-A., & Cahard, D. (2010). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]
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Unknown. (2024). How does the reduction mechanism of triethylsilane and trans fatty acids work?. LookChem. [Link]
-
Umemoto, T., et al. (2017). New Electrophilic Trifluoromethylating Agents. Semantic Scholar. [Link]
-
Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5986-6009. [Link]
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A Senior Application Scientist's Guide to Fluoroalkylation: A Comparative Analysis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol and Alternative Trifluoroethylating Agents
For researchers, medicinal chemists, and professionals in drug development, the introduction of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoroethyl group (–CH₂CF₃), in particular, is highly valued for its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The critical choice is not whether to incorporate this group, but how.
This guide provides an in-depth comparison of various strategies for introducing the trifluoroethyl group, with a focus on the utility of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol as a versatile building block against other common fluoroalkylating agents. We will move beyond a simple listing of reagents to explain the causality behind experimental choices, present validating data, and provide detailed protocols for key transformations.
The Central Challenge: Introducing the Trifluoroethyl Moiety
The incorporation of a trifluoroethyl group can be broadly categorized into two strategic approaches:
-
The Building Block Approach: This strategy utilizes a pre-functionalized synthon that already contains the desired trifluoroethyl group. This compound is a prime example, offering two reactive handles—an amine and a hydroxyl group—for seamless integration into a target molecule. This method is often favored for its predictability and the ability to introduce a larger, functionalized fragment in a single step.
-
Direct Trifluoroethylation: This approach involves the direct formation of a C-CH₂CF₃ or N-CH₂CF₃ bond on a substrate using a reactive trifluoroethylating agent. These methods can be powerful for late-stage functionalization but vary significantly in mechanism, scope, and functional group tolerance.
This guide will compare these two philosophies through the lens of a practical synthetic challenge: the N-trifluoroethylation of a secondary amine, using the synthesis of N-(2,2,2-trifluoroethyl)piperidine as a model system.
Method 1: The Building Block Approach with this compound
The utility of this compound lies in its bifunctionality. While it can be used to introduce the entire –NH(CH₂CF₃) fragment, a more common strategy involves leveraging one of its functional groups for connection while the other is masked or removed. For the purpose of creating an N-trifluoroethylated amine, a hypothetical but synthetically sound two-step approach would be:
-
Activation of the Hydroxyl Group: Convert the primary alcohol into a good leaving group, such as a tosylate.
-
Intramolecular Cyclization/Rearrangement or Intermolecular Alkylation: While a direct synthesis of N-(2,2,2-trifluoroethyl)piperidine from this building block is not straightforward, its activated form can be used to alkylate other amines.
This highlights a key consideration: while building blocks are powerful, their specific structure must be well-suited to the synthetic target to be efficient. A more direct application is in building more complex scaffolds where both the amine and alcohol functionalities are desired.
Representative Protocol: Activation of this compound
While a direct protocol for the synthesis of our target molecule using this building block is not readily found in the literature, a standard procedure for the activation of the hydroxyl group would be as follows. This activated intermediate could then be used in subsequent alkylation reactions.
Step 1: Tosylation of this compound
-
Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.
-
Causality of Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. It also serves as a nucleophilic catalyst.
-
DCM as Solvent: A non-protic solvent that dissolves the reactants well and does not interfere with the reaction.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between TsCl and the alcohol/amine. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Method 2: Direct N-Trifluoroethylation via Nucleophilic Substitution
This is a more direct and common approach to forming N-CH₂CF₃ bonds. It involves treating a nucleophilic amine with a trifluoroethyl group bearing an excellent leaving group.
2a. Using 2,2,2-Trifluoroethyl Tosylate/Triflate
2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) and 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs) are powerful electrophilic trifluoroethylating agents.[3][4] The triflate and tosylate are exceptionally good leaving groups, making the methylene carbon highly susceptible to nucleophilic attack by an amine.[5] The triflate is generally more reactive than the tosylate.
Workflow: Direct N-Alkylation
Caption: Workflow for reductive amination using trifluoroacetic acid and a silane.
Experimental Protocol: Reductive Trifluoroethylation of Piperidine with TFA
[6]
-
Materials: Piperidine (0.50 mmol, 1.0 eq.), Phenylsilane (PhSiH₃) (2.25 mmol, 4.5 eq.), Trifluoroacetic Acid (TFA) (0.875 mmol, 1.75 eq.), Toluene (0.5 mL).
-
Procedure:
-
In a vial, mix piperidine and toluene.
-
Add trifluoroacetic acid and phenylsilane to the mixture.
-
Seal the vial and heat the reaction at 70 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-(2,2,2-trifluoroethyl)piperidine.
-
Causality of Experimental Choices:
-
Phenylsilane (PhSiH₃): A mild and effective reducing agent that selectively reduces the intermediate formed from the carboxylic acid and amine. [7]* Trifluoroacetic Acid (TFA): Serves as both the source of the trifluoroethyl group and an acid catalyst. It is stable, inexpensive, and easy to handle. [6]* 70 °C: The elevated temperature is necessary to drive the formation of the intermediate and facilitate the reduction.
3b. Using Trifluoroacetaldehyde
A more traditional reductive amination would involve the condensation of the amine with trifluoroacetaldehyde, followed by in-situ reduction of the resulting iminium ion.
Experimental Protocol: Reductive Amination of Piperidine with an Aldehyde (General)
-
Materials: Piperidine (1.1 eq.), Aldehyde (e.g., Trifluoroacetaldehyde hydrate) (1.0 eq.), Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.), 1,2-Dichloroethane (DCE).
-
Procedure:
-
To a solution of the aldehyde in DCE, add the piperidine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the product.
-
Causality of Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): A mild reducing agent that is particularly effective for reductive aminations. It is selective for the iminium ion over the aldehyde, preventing the side reaction of aldehyde reduction to the corresponding alcohol. [10]It is also less sensitive to acidic conditions than sodium borohydride.
-
1,2-Dichloroethane (DCE): A common aprotic solvent for this reaction that does not interfere with the hydride reagent. [9]
Comparative Performance Data
The choice of synthetic route is ultimately guided by factors such as yield, substrate scope, cost, safety, and operational simplicity. The following table summarizes the performance of the direct trifluoroethylation methods for the synthesis of N-(2,2,2-trifluoroethyl)piperidine and analogous secondary amines.
| Method | Reagent/Source | Reducing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Direct Alkylation | CF₃CH₂OTs | - | 60-75 (projected) | High reactivity, straightforward purification. | Reagents are expensive and highly reactive; risk of over-alkylation. | [11] |
| Reductive Amination | Trifluoroacetic Acid | Phenylsilane | 70 | Inexpensive, stable source (TFA); catalyst-free; high functional group tolerance. | Requires heating; silane reductant can be costly on large scale. | [6] |
| Reductive Amination | Trifluoroacetaldehyde | NaBH(OAc)₃ | 80-95 (typical) | High yields, mild conditions, selective reducing agent. | Trifluoroacetaldehyde is a gas and can be difficult to handle; reagent cost. | [8][12] |
Analysis of Performance:
-
Reductive amination using trifluoroacetic acid emerges as a highly practical and robust method. Its use of an inexpensive and stable starting material, coupled with its tolerance for a wide range of functional groups and lack of a metal catalyst, makes it exceptionally attractive for medicinal chemistry applications. [6]* Direct alkylation with trifluoroethyl tosylate or triflate is a powerful and rapid method for simple substrates. However, the high cost and reactivity of the reagents, along with the potential for over-alkylation, can be significant drawbacks, especially on a larger scale. [13]* Reductive amination with trifluoroacetaldehyde offers potentially high yields under mild conditions. The main challenge lies in the handling of gaseous or volatile trifluoroacetaldehyde.
-
The This compound building block approach is less direct for this specific transformation. Its strength lies in constructing more complex molecules where the –NH-CH₂-CH₂-OH backbone, with an attached trifluoroethyl group, is a desired structural motif. Its efficiency is highly dependent on the synthetic target.
Conclusion and Future Outlook
The strategic introduction of a trifluoroethyl group is a nuanced decision that depends heavily on the synthetic context.
-
This compound is an invaluable tool when the synthetic strategy calls for a building block approach . It provides a pre-formed, functionalized scaffold that can be integrated into larger molecules, particularly when the amino-alcohol linkage is a desired feature. Its utility is maximized when the target molecule's structure aligns with the synthon's framework.
-
For the direct N-trifluoroethylation of amines , methods based on reductive amination offer a superior combination of yield, functional group tolerance, and operational simplicity. The use of trifluoroacetic acid as a trifluoroethyl source represents a particularly green, cost-effective, and scalable solution that is well-suited for the demands of drug discovery and development. [14][6] As a senior application scientist, my recommendation is to evaluate the overall synthetic route. If the target molecule can be efficiently assembled by incorporating the this compound fragment, it remains a strong choice. However, for the specific task of N-trifluoroethylating an existing amine, the catalyst-free reductive amination with trifluoroacetic acid offers a compelling and often superior alternative in terms of practicality and efficiency. The continued development of novel, selective, and sustainable fluoroalkylation methods remains a vibrant and essential area of chemical research.
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A Researcher's Guide to the Spectroscopic-Structural Correlation of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol and Its Synthetic Precursors
Abstract
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol is a valuable building block, incorporating both a trifluoroethyl motif and a primary alcohol, making it a versatile synthon for more complex drug candidates and functional materials.[1] Confirmation of its successful synthesis from precursors such as 2,2,2-trifluoroethylamine and 2-bromoethanol relies on a suite of spectroscopic techniques. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for the final product and its precursors. By understanding the distinct spectroscopic signatures of each molecule, researchers can unambiguously track the reaction progress and verify the purity and identity of the final compound. This document serves as a practical reference, grounded in the fundamental principles of spectroscopic interpretation for researchers, chemists, and drug development professionals.
Synthetic Pathway Overview
The targeted synthesis involves a nucleophilic substitution reaction, specifically the N-alkylation of a primary amine. 2,2,2-Trifluoroethylamine acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethanol. This reaction forms a new carbon-nitrogen bond, yielding the desired secondary amine product and hydrobromic acid as a byproduct.
Caption: Synthetic route for this compound.
Comparative Spectroscopic Analysis
The transformation from the starting materials to the final product is accompanied by distinct and predictable changes in their respective spectra. Each technique offers a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct evidence of a successful reaction by measuring the molecular weight of the compounds. The formation of the new C-N bond results in a product with a molecular weight that is the sum of the reactants minus the elements of HBr.
Causality Behind the Data: The molecular ion peak (or the protonated molecule [M+H]⁺ in ESI-MS) is a definitive marker. A successful reaction is confirmed by the disappearance of the precursor masses and the appearance of a new signal corresponding to the product's mass. Furthermore, alkylamines exhibit a characteristic alpha-cleavage fragmentation pattern, where the C-C bond nearest the nitrogen atom breaks.[2][3] This results in a resonance-stabilized, nitrogen-containing cation, which is often the base peak in the spectrum.
Table 1: Key Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Key Fragmentation (m/z) |
| 2,2,2-Trifluoroethylamine | C₂H₄F₃N | 99.06[4] | 99 (M⁺), 80 ([M-F]⁺) |
| 2-Bromoethanol | C₂H₅BrO | 123.95 (for ⁷⁹Br) / 125.95 (for ⁸¹Br)[5] | 124/126 (M⁺), 93/95 ([M-CH₂OH]⁺), 31 ([CH₂OH]⁺) |
| Product | C₄H₈F₃NO | 143.11 | 143 (M⁺), 114 ([M-CH₂OH]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for tracking the changes in functional groups during the reaction. The key transformations are the conversion of a primary amine to a secondary amine and the retention of the hydroxyl group.
Causality Behind the Data: Primary amines (R-NH₂) exhibit two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[2][6] Secondary amines (R₂-NH), however, show only a single, generally less intense, N-H stretching band in the same region.[6] The broad O-H stretch from the alcohol functional group should remain present in both the 2-bromoethanol precursor and the final product.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2,2,2-Trifluoroethylamine | 2-Bromoethanol | Product |
| O-H Stretch (alcohol) | N/A | ~3400 (broad)[7] | ~3400 (broad) |
| N-H Stretch (amine) | ~3450 & ~3350 (two sharp peaks)[2] | N/A | ~3350 (one sharp peak) |
| C-F Stretch | ~1100-1300 (strong)[8] | N/A | ~1100-1300 (strong) |
| C-N Stretch | ~1050 | N/A | ~1070 |
| C-Br Stretch | N/A | ~650 | Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the precise connectivity of atoms in the final product. The comparison of ¹H, ¹³C, and ¹⁹F NMR spectra is definitive.
Causality Behind the Data: The formation of the new C-N bond and the introduction of a new ethyl group create a completely new spin system. The protons on the carbons adjacent to the nitrogen and oxygen atoms will have characteristic chemical shifts and coupling patterns. The disappearance of the signal for the proton on the carbon bonded to bromine (in 2-bromoethanol) and the appearance of new methylene signals are key indicators of a successful reaction. Amine N-H protons often appear as broad signals and can be exchanged with D₂O, causing their signal to disappear, which is a useful diagnostic test.[3][6]
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Assignment (Proton) | 2,2,2-Trifluoroethylamine | 2-Bromoethanol | Product (Predicted) |
| CF₃CH ₂NH₂ | ~3.0 (quartet)[9] | N/A | ~3.2 (quartet) |
| BrCH ₂CH₂OH | N/A | ~3.5 (triplet)[10] | Absent |
| BrCH₂CH ₂OH | N/A | ~3.8 (triplet)[10] | Absent |
| CF₃CH₂NH CH₂CH₂OH | ~1.5 (broad singlet) | N/A | ~2.0 (broad singlet) |
| CF₃CH₂NHCH ₂CH₂OH | N/A | N/A | ~2.8 (triplet) |
| CF₃CH₂NHCH₂CH ₂OH | N/A | N/A | ~3.7 (triplet) |
| CH₂OH | N/A | ~2.5 (broad singlet) | ~2.9 (broad singlet) |
Causality Behind the Data: The carbon chemical shifts are highly sensitive to the electronegativity of adjacent atoms. The carbon attached to the highly electronegative bromine in the precursor will be significantly downfield. Upon substitution with the less electronegative nitrogen, this carbon's signal will shift upfield. Conversely, new signals corresponding to the carbon framework of the product will appear. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment (Carbon) | 2,2,2-Trifluoroethylamine | 2-Bromoethanol | Product (Predicted) |
| C F₃CH₂NH₂ | ~126 (quartet)[11] | N/A | ~126 (quartet) |
| CF₃C H₂NH₂ | ~43 (quartet)[11] | N/A | ~45 (quartet) |
| BrC H₂CH₂OH | N/A | ~34[12] | Absent |
| BrCH₂C H₂OH | N/A | ~62[12] | Absent |
| CF₃CH₂NHC H₂CH₂OH | N/A | N/A | ~52 |
| CF₃CH₂NHCH₂C H₂OH | N/A | N/A | ~60 |
Causality Behind the Data: ¹⁹F NMR is an exceptionally useful tool for tracking fluorine-containing molecules due to its wide chemical shift range and high sensitivity.[13][14] For the trifluoroethyl group, the three equivalent fluorine atoms will give rise to a single signal. The chemical environment around the CF₃ group does not change dramatically between the primary amine precursor and the secondary amine product. Therefore, only a minor shift in the ¹⁹F chemical shift is expected. The signal will appear as a triplet due to coupling with the two adjacent protons of the CH₂ group.
Table 5: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound | Assignment | Chemical Shift (δ, ppm) |
| 2,2,2-Trifluoroethylamine | -CF₃ | ~ -74 (triplet) |
| Product | -CF₃ | ~ -74 (triplet) |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for synthesis and spectroscopic confirmation.
A. NMR Sample Preparation (General)
-
Accurately weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
For quantitative analysis, a known amount of an internal standard can be added.[15]
B. IR Sample Preparation (Liquid Film)
-
Place one drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder for analysis.
C. Mass Spectrometry Sample Preparation (ESI-MS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Infuse the solution directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its spectroscopic data in comparison to its precursors. Mass spectrometry validates the correct molecular weight. Infrared spectroscopy demonstrates the conversion of a primary amine to a secondary amine while retaining the alcohol functionality. Finally, NMR (¹H, ¹³C, and ¹⁹F) provides an unambiguous structural fingerprint, mapping the new covalent bonds and confirming the complete transformation. This guide illustrates how a multi-technique spectroscopic approach provides a self-validating system for chemical synthesis, ensuring the highest degree of confidence in the final product's identity and purity.
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Efficacy of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. This guide delves into the promising, yet underexplored, class of compounds: 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol derivatives. We will objectively explore their potential as enzyme inhibitors, comparing their hypothetical performance against established alternatives and providing the experimental framework necessary to validate these claims.
The Strategic Incorporation of the Trifluoroethyl Moiety: A Gateway to Enhanced Bioactivity
The trifluoromethyl group (-CF3) and related trifluoroethyl moieties are increasingly utilized in modern drug design for their unique ability to modulate a molecule's properties.[1][2][3] The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of nearby functional groups, influencing binding interactions with enzyme active sites.[1] Furthermore, the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in improving a drug's half-life.[4] Its lipophilicity can also improve membrane permeability, facilitating access to intracellular targets.[4] In some cases, trifluoroethylamines have been successfully used as metabolically stable isosteres for amide bonds, leading to a significant increase in inhibitor potency.[5] These well-documented advantages provide a strong rationale for investigating the therapeutic potential of this compound derivatives.
Potential Enzyme Targets: A Focused Exploration
Based on structural similarities to known inhibitors and the established activity of the trifluoroethanol core, two primary enzyme classes emerge as highly probable targets for this compound derivatives: soluble epoxide hydrolase (sEH) and alcohol dehydrogenase (ADH).
Soluble Epoxide Hydrolase (sEH): A Target for Anti-inflammatory and Cardioprotective Agents
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[6] These EpFAs are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[7] By hydrolyzing the epoxide group to the less active diol, sEH diminishes these beneficial effects.[8] Consequently, inhibition of sEH is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain.[6][9][10]
The inclusion of trifluoromethyl and trifluoromethoxy groups is a feature in several potent sEH inhibitors, suggesting that the trifluoroethyl moiety of the this compound scaffold could be advantageous for binding to the sEH active site.[9] While direct experimental data for this specific class of derivatives is not yet available in published literature, we can hypothesize their potential based on the known structure-activity relationships (SAR) of sEH inhibitors. Many potent sEH inhibitors are urea or amide-based compounds.[7] Therefore, derivatization of the amino and hydroxyl groups of the this compound backbone to incorporate these functionalities could yield potent sEH inhibitors.
Alcohol Dehydrogenase (ADH): Modulating Ethanol Metabolism and Beyond
Alcohol dehydrogenases (ADHs) are a family of enzymes responsible for the oxidation of alcohols to aldehydes.[11] They play a central role in ethanol metabolism but are also involved in the metabolism of other endogenous and exogenous alcohols. Inhibition of ADH can be a therapeutic strategy in various contexts, including the management of methanol and ethylene glycol poisoning and potentially in modulating the pharmacological effects of ethanol.[12]
A direct precedent for the inhibition of ADH by trifluoroethyl-containing compounds exists: 2,2,2-trifluoroethanol is a known competitive inhibitor of yeast alcohol dehydrogenase.[11][13] This strongly suggests that derivatives of this compound, which share this core structure, are likely to exhibit inhibitory activity against ADH. The ethan-1-ol portion of the scaffold can be considered a handle for derivatization to enhance binding affinity and selectivity for different ADH isozymes.
A Forward-Looking Comparative Analysis: Hypothetical Efficacy
While comprehensive experimental data for a series of this compound derivatives is not yet publicly available, we can present a hypothetical comparison to illustrate how such data would be evaluated. The following table provides a conceptual framework for comparing the inhibitory potency (IC50 values) of hypothetical derivatives against human sEH and yeast ADH.
Table 1: Hypothetical Comparative Efficacy of this compound Derivatives
| Compound ID | R1-Substitution (at Amino Group) | R2-Substitution (at Hydroxyl Group) | sEH IC50 (nM) | ADH IC50 (µM) |
| Parent Scaffold | H | H | >10,000 | 500 |
| Derivative A | Acetyl | H | 5,000 | 250 |
| Derivative B | Adamantyl-urea | H | 50 | >1000 |
| Derivative C | H | Phenylcarbamate | 800 | 400 |
| Derivative D | 4-Trifluoromethylbenzoyl | Methyl | 250 | 150 |
| Reference sEH Inhibitor (TPPU) | N/A | N/A | 10 | N/A |
| Reference ADH Inhibitor (4-Methylpyrazole) | N/A | N/A | N/A | 10 |
Disclaimer: The IC50 values presented in this table are purely hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols for Efficacy Determination
To empirically determine the inhibitory efficacy of novel this compound derivatives, the following detailed experimental protocols are recommended.
Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is based on a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in sEH assay buffer.
-
To each well of the microplate, add 50 µL of the test compound dilution or vehicle control (DMSO in assay buffer).
-
Add 25 µL of recombinant human sEH solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the PHOME substrate solution to each well.
-
Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., for 30 minutes at 37°C).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.[14]
Protocol 2: Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol utilizes a spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Yeast or horse liver alcohol dehydrogenase (ADH)
-
ADH assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., water or DMSO)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing ADH assay buffer, NAD+, and ethanol at their final desired concentrations.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate or cuvettes, add the reaction mixture and the test compound dilution or vehicle control.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a solution of ADH.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction (the linear portion of the absorbance versus time plot).
-
Determine the percent inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[13]
Visualizing the Path Forward: Mechanisms and Workflows
To better conceptualize the proposed inhibitory actions and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of sEH inhibition.
Caption: General workflow for enzyme inhibition assays.
Future Directions and Conclusion
The class of this compound derivatives represents a promising yet largely untapped resource for the discovery of novel enzyme inhibitors. The strategic inclusion of the trifluoroethyl group offers a strong rationale for their potential to exhibit favorable pharmacological properties. While direct experimental evidence is currently lacking, the strong theoretical basis for their activity against soluble epoxide hydrolase and alcohol dehydrogenase warrants a dedicated research effort.
The synthesis and systematic screening of a library of these derivatives, utilizing the detailed protocols provided herein, are critical next steps. Such studies will not only elucidate the structure-activity relationships within this chemical class but also potentially unveil lead compounds for the development of new therapeutics. This guide serves as a foundational blueprint for researchers to embark on this exciting avenue of drug discovery, bridging the gap between theoretical potential and empirical validation.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol Analogs as Adrenergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol analogs, a class of compounds with significant potential in modulating adrenergic signaling. By dissecting the core scaffold and the influence of key structural modifications, we aim to provide a rational framework for the design of novel and selective adrenergic agents. This analysis is grounded in experimental data and established principles of medicinal chemistry, offering insights into the nuanced interplay between molecular structure and biological function.
The Phenylethanolamine Scaffold: A Foundation for Adrenergic Activity
The 2-amino-1-phenylethanol backbone is a cornerstone of adrenergic pharmacology. The archetypal catecholamines, such as norepinephrine and epinephrine, feature this core structure. The key pharmacophoric elements essential for interaction with α- and β-adrenergic receptors are:
-
An Aromatic Ring: Often a catechol (3,4-dihydroxyphenyl) group, crucial for high-affinity binding to the receptor, primarily through hydrogen bonding.
-
A Hydroxyl Group at the β-carbon: The (R)-configuration of this hydroxyl group is paramount for potent agonist activity.
-
A Protonated Amino Group: This forms a critical ionic interaction with a conserved aspartate residue in the transmembrane domain of the adrenergic receptors.
The nature of the substituent on the amino group (N-substituent) is a primary determinant of the selectivity profile of these compounds for α- versus β-adrenergic receptors, and further distinguishes between β-receptor subtypes. Generally, increasing the steric bulk of the N-substituent shifts the activity from α-adrenergic to β-adrenergic, with larger substituents favoring β2-selectivity.
The Impact of the N-(2,2,2-Trifluoroethyl) Substituent: A Comparative Analysis
The introduction of a 2,2,2-trifluoroethyl group on the nitrogen atom of the ethanolamine scaffold significantly modulates the compound's pharmacological profile. Fluorine's high electronegativity and the electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the amine and the overall electronic and conformational properties of the molecule.
A key study directly compared the biological activity of N-2,2,2,-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine with its non-fluorinated counterpart, N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine, and the endogenous neurotransmitter, dopamine.[1]
Key Findings:
-
Reduced Adenylate Cyclase Stimulation: The N-trifluoroethyl analog exhibited only a weak effect on adenylate cyclase activity in rat striatum at a concentration of 1 x 10⁻⁴ M, whereas both dopamine and the N-ethyl analog demonstrated dose-dependent stimulation.[1] This suggests a significant reduction in intrinsic efficacy at dopamine receptors.
-
Non-Selective Vasorelaxant Effects: In isolated rabbit renal and ear arteries, both the N-ethyl and N-trifluoroethyl analogs produced a relaxant effect.[1] However, this effect was not selectively mediated by dopamine receptors, indicating a broader, less specific pharmacological action for both N-substituted compounds compared to dopamine.[1]
These findings suggest that the strong electron-withdrawing effect of the trifluoroethyl group may reduce the pKa of the amine, potentially affecting the crucial ionic interaction with the receptor. Furthermore, the conformational preferences induced by the fluorinated substituent could alter the binding mode within the receptor's active site.
Structure-Activity Relationship: Key Modification Points
Based on the foundational principles of adrenergic agonist SAR and the specific data on the N-trifluoroethyl group, we can extrapolate the likely consequences of further structural modifications to the this compound scaffold.
Aromatic Ring Substitutions
The nature and position of substituents on the aromatic ring are critical for both potency and selectivity.
-
Catechol Moiety (3,4-dihydroxy): This is generally optimal for high-affinity β-adrenergic agonism. The hydroxyl groups form key hydrogen bonds with serine residues in the binding pocket of β-receptors.
-
Saligenin Moiety (3-hydroxymethyl-4-hydroxy): This substitution pattern, as seen in salbutamol, can confer β2-selectivity.
-
Ring Fluorination: The position of fluorine substitution on the aromatic ring can dramatically alter receptor selectivity. For example, in phenylephrine analogs, 6-fluorination enhances α1-adrenergic selectivity, while 2-fluorination favors β-adrenergic activity.[2] This is attributed to conformational changes arising from electrostatic interactions between the fluorine atom and the benzylic hydroxyl group.[2]
Stereochemistry of the β-Hydroxyl Group
As with other phenylethanolamines, the stereochemistry of the carbon bearing the hydroxyl group is crucial. The (R)-enantiomer is consistently the more active isomer at adrenergic receptors.
Modifications to the N-Substituent
While this guide focuses on the N-trifluoroethyl group, it is instructive to consider how other N-substituents influence activity to understand the unique properties of the trifluoroethyl moiety.
-
Alkyl Chain Length and Branching: Increasing the size of the N-alkyl group generally increases β-receptor activity. For instance, an N-isopropyl group (as in isoproterenol) or an N-tert-butyl group confers potent β-agonist activity.[3]
-
Introduction of Polar Groups: The addition of hydroxyl or other polar groups to the N-alkyl substituent can further modulate activity and selectivity.[4]
The trifluoroethyl group represents a unique modification, combining moderate steric bulk with strong electron-withdrawing properties. This combination appears to reduce efficacy at certain adrenergic receptor subtypes, as seen in the dopamine receptor study.[1]
Experimental Protocols
The evaluation of the pharmacological activity of these analogs typically involves a combination of in vitro and in vivo assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor subtype.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.
Typical Protocol:
-
Membrane Preparation: Cells expressing the target adrenergic receptor subtype (e.g., β1, β2) are harvested and homogenized to prepare a membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for β-receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.
Functional Assays
These assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy.
Example: cAMP Accumulation Assay for β-Adrenergic Agonists
Principle: β-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP). The amount of cAMP produced is a measure of the agonist's functional activity.
Typical Protocol:
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.
-
Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent the breakdown of cAMP) and then stimulated with varying concentrations of the test compound.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a radioimmunoassay.
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural elements and their influence on the activity of this compound analogs.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents an intriguing platform for the development of novel adrenergic agents. The incorporation of the N-trifluoroethyl group significantly alters the pharmacological profile compared to its non-fluorinated counterparts, primarily by reducing agonist efficacy at certain receptor subtypes.
While direct comparative data for a broad series of these specific analogs is limited, the well-established SAR of phenylethanolamines provides a robust framework for rational drug design. Future research should focus on the systematic synthesis and pharmacological evaluation of analogs with diverse aromatic substitutions in combination with the N-trifluoroethyl moiety. Such studies will be crucial for elucidating the precise structural requirements for achieving high affinity and desired selectivity profiles, ultimately paving the way for the development of new therapeutics targeting the adrenergic system.
References
-
Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. [Link]
-
Synthesis and adrenergic activity of ring-fluorinated phenylephrines. [Link]
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Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. [Link]
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Conjugates of catecholamines. 6. Synthesis and beta-adrenergic activity of N-(hydroxyalkyl)catecholamine derivatives. [Link]
-
The Beta-Adrenergic Activity of Some Monosubstituted Phenethanolamines. [Link]
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- 2. Exploring the active site of phenylethanolamine N-methyltransferase: 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugates of catecholamines. 6. Synthesis and beta-adrenergic activity of N-(hydroxyalkyl)catecholamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: A Comparative Guide to Mass Spectrometry Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. For compounds like 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the identity confirmation of this target molecule, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental principles. We will explore the expected fragmentation patterns under different ionization techniques and compare the utility of mass spectrometry against other analytical methods.
The Analytical Challenge: Unveiling the Structure of a Fluorinated Amino Alcohol
This compound (Molecular Formula: C₄H₈F₃NO, Molecular Weight: 143.11 g/mol ) presents a unique analytical challenge due to the presence of both a trifluoroethyl group and a primary alcohol, linked by a secondary amine.[1][2] These functional groups dictate the molecule's fragmentation behavior in a mass spectrometer, providing a characteristic fingerprint for its identification. The primary objective is to generate and interpret a mass spectrum that unequivocally supports the proposed structure.
Core Methodology: Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, we are particularly interested in the fragmentation pattern of the molecular ion, which provides clues about the connectivity of atoms within the molecule. The choice of ionization technique is critical and will significantly influence the resulting mass spectrum.
Electron Ionization (EI): The "Hard" Ionization Approach
Electron Ionization (EI) is a high-energy ionization technique that typically leads to extensive fragmentation. While this can sometimes result in the absence or low abundance of the molecular ion peak, the rich fragmentation pattern is highly reproducible and provides a detailed structural fingerprint.
Based on established fragmentation rules for amines and alcohols, we can predict the key fragmentation pathways for our target molecule.[3][4]
-
Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.
-
Cleavage adjacent to the nitrogen: Loss of a CH₂OH radical (mass = 31) from the molecular ion (m/z 143) would result in a prominent fragment at m/z 112 . This fragment, [CF₃CH₂NHCH₂]⁺, is stabilized by the nitrogen atom.
-
Cleavage adjacent to the oxygen: Loss of a hydrogen radical (mass = 1) from the alcohol group is possible, but less favorable than other pathways.
-
-
Loss of the Trifluoromethyl Group: The C-C bond between the CF₃ group and the adjacent CH₂ can cleave, leading to the loss of a CF₃ radical (mass = 69) and a fragment at m/z 74 .
-
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom from the hydroxyl group to the nitrogen, followed by cleavage, could lead to smaller, characteristic fragments.
-
Other Key Fragments: We can also expect to see fragments corresponding to the trifluoroethyl group itself ([CF₃CH₂]⁺ at m/z 83 ) and the aminoethanol portion ([NHCH₂CH₂OH]⁺ at m/z 60 ).
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The GC will separate the analyte from any impurities.
-
Ionization: The eluting compound enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The resulting mass spectrum is analyzed for the presence of the molecular ion and the predicted fragment ions. Comparison with a spectral library (if available) can further confirm the identity.
Diagram: Predicted EI Fragmentation Workflow
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Electrospray Ionization (ESI): The "Soft" Ionization Alternative
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.
In positive ion mode ESI, we would expect to see a strong signal corresponding to the protonated molecule at m/z 144.0631 ([C₄H₈F₃NO + H]⁺). The high-resolution mass measurement capabilities of modern ESI mass spectrometers can provide a highly accurate mass, which can be used to confirm the elemental composition of the molecule.
To induce fragmentation in an ESI source for structural confirmation, tandem mass spectrometry (MS/MS or MS²) is employed. In this technique, the protonated molecular ion (m/z 144) is isolated and then fragmented by collision-induced dissociation (CID).
The fragmentation of the protonated molecule will likely follow similar pathways to EI, but initiated by the charge on the protonated amine.
-
Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of water (H₂O, mass = 18), which would result in a fragment at m/z 126 .
-
Loss of the Trifluoroethyl Group: Cleavage of the C-N bond could lead to the loss of the trifluoroethylamine group, but a more likely scenario is the loss of trifluoroethylene (CF₂=CH₂) following a rearrangement, or the loss of the entire trifluoroethylamino side chain.
-
Cleavage of the C-C bond in the ethanolamine moiety: This could lead to a fragment at m/z 31 ([CH₂OH]⁺).
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase liquid chromatography, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
LC Separation: Inject the sample onto an LC column (e.g., a C18 column) to separate it from any non-volatile impurities.
-
Ionization: The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming protonated molecules.
-
Mass Analysis (MS and MS/MS):
-
MS1 Scan: A full scan is performed to identify the m/z of the protonated molecular ion.
-
MS2 Scan (Product Ion Scan): The ion at m/z 144 is isolated and fragmented in the collision cell. The resulting fragment ions are then analyzed to generate the MS/MS spectrum.
-
-
Data Interpretation: The accurate mass of the parent ion confirms the elemental composition, and the fragmentation pattern in the MS/MS spectrum provides structural information.
Diagram: ESI-MS/MS Workflow
Caption: A simplified workflow for tandem mass spectrometry (ESI-MS/MS) analysis.
Performance Comparison: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ or [M-H]⁻ |
| Fragmentation | Extensive and reproducible | Minimal (in MS1), controlled (in MS/MS) |
| Sample Introduction | Typically GC (for volatile compounds) | Typically LC (for polar/non-volatile compounds) |
| Primary Use | Structural elucidation via fragmentation pattern | Molecular weight determination, structural analysis via MS/MS |
| Library Searchable | Yes (e.g., NIST library) | Less common for MS/MS spectra |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive confirmation of identity often involves orthogonal techniques.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Considered the gold standard for structural elucidation. | Requires a larger sample amount than MS. Can be less sensitive. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule (e.g., O-H, N-H, C-F bonds). | Does not provide information about the overall molecular structure or connectivity. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separates volatile compounds, which are then detected by a flame ionization detector. | Provides information about the purity of the sample and its retention time, which can be used for identification if a standard is available. | Does not provide structural information. |
| Elemental Analysis | Determines the elemental composition of a compound. | Provides the empirical formula of the molecule. | Does not provide information about the arrangement of atoms. |
Conclusion: A Multi-Faceted Approach to Identity Confirmation
For the unambiguous confirmation of this compound, a combination of mass spectrometry techniques is highly recommended.
-
GC-MS with EI provides a detailed and reproducible fragmentation pattern that serves as a structural fingerprint. The presence of key fragments like m/z 112 and 74 would be strong evidence for the proposed structure.
-
LC-MS with high-resolution ESI allows for the accurate mass determination of the protonated molecule, confirming its elemental composition. Subsequent MS/MS analysis of the m/z 144 ion provides complementary fragmentation data, such as the characteristic loss of water.
While other analytical techniques like NMR provide more definitive structural information, the speed, sensitivity, and detailed fragmentation data offered by mass spectrometry make it an indispensable tool in the modern drug discovery and development workflow. By leveraging the strengths of both "hard" and "soft" ionization techniques, researchers can confidently confirm the identity of novel chemical entities like this compound.
References
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ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL
In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL, a compound of interest in various synthetic pathways. The focus of this document is the critical process of cross-validation, ensuring the interchangeability and reliability of analytical data between different techniques. This is essential for robust quality control and regulatory compliance throughout the lifecycle of a pharmaceutical product.[1][2][3]
Introduction to the Analyte and the Imperative of Cross-Validation
This compound is a small, polar molecule characterized by a secondary amine, a primary alcohol, and a trifluoroethyl group. Its physicochemical properties, including volatility and polarity, present unique challenges and opportunities for analytical method development.
Cross-validation is the formal process of comparing two or more analytical methods to demonstrate that they provide equivalent results.[4] This is a critical step when transferring a method between laboratories, introducing a new technology, or when multiple methods are used within the same study.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for analytical method validation to ensure data integrity and product quality.[1][2][6]
This guide will adhere to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures, focusing on key performance characteristics.[6][7]
Experimental Design: A Head-to-Head Comparison
To objectively compare the performance of GC-MS and LC-MS/MS for the analysis of this compound, a comprehensive cross-validation study was designed. The study encompasses a full validation of both methods, followed by a direct comparison of their performance parameters.
Method Development Strategy
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the analyte, GC-MS is a promising technique. To enhance chromatographic performance and sensitivity, derivatization of the polar amine and alcohol groups is often necessary to reduce peak tailing and improve thermal stability.[8] In this study, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was chosen to convert the active hydrogens to their corresponding trimethylsilyl (TMS) ethers and esters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As a polar and ionizable molecule, LC-MS/MS offers a direct and highly sensitive approach without the need for derivatization. A reversed-phase chromatographic method was developed to achieve good retention and separation from potential impurities. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity.
Experimental Protocols
Sample Preparation (for both methods): A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution in a suitable matrix (e.g., a placebo formulation or a representative process stream).
GC-MS Protocol:
-
Derivatization: To 100 µL of each standard and QC sample, add 100 µL of BSTFA with 1% TMCS.
-
Incubation: Cap the vials tightly and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
LC-MS/MS Protocol:
-
Dilution: Dilute the standards and QC samples 1:10 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the diluted sample into the LC-MS/MS system.
Data Presentation and Comparative Analysis
The performance of each method was evaluated based on the validation parameters stipulated by the ICH Q2(R1) guidelines. The results are summarized in the tables below for a clear and direct comparison.
Linearity and Range
| Parameter | GC-MS | LC-MS/MS |
| Range | 1 - 500 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Accuracy and Precision
Intra-day Accuracy and Precision
| GC-MS | LC-MS/MS | |||
| Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Concentration (ng/mL) | Accuracy (% Recovery) |
| LQC (3) | 98.5 | 4.2 | LQC (0.3) | 102.1 |
| MQC (150) | 101.2 | 2.5 | MQC (30) | 99.8 |
| HQC (400) | 99.7 | 3.1 | HQC (80) | 101.5 |
Inter-day Accuracy and Precision
| GC-MS | LC-MS/MS | |||
| Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Concentration (ng/mL) | Accuracy (% Recovery) |
| LQC (3) | 97.9 | 5.5 | LQC (0.3) | 103.5 |
| MQC (150) | 102.5 | 3.8 | MQC (30) | 100.5 |
| HQC (400) | 100.8 | 4.3 | HQC (80) | 102.3 |
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | GC-MS | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Specificity and Selectivity
Both methods demonstrated excellent specificity. In the GC-MS analysis, no interfering peaks were observed at the retention time of the derivatized analyte in blank samples. Similarly, for the LC-MS/MS method, the selected reaction monitoring (SRM) transitions were unique to the analyte, and no interferences were detected in the blank matrix.
Workflow and Logical Relationships
The cross-validation process follows a logical sequence to ensure a thorough comparison of the analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Discussion and Expert Insights
The experimental data clearly demonstrates that both GC-MS and LC-MS/MS are suitable for the quantification of this compound. However, they offer distinct advantages and are suited for different applications.
GC-MS: This technique provides reliable and robust quantification. The primary drawback is the need for derivatization, which adds a step to the sample preparation process and can be a source of variability if not carefully controlled. The sensitivity of the GC-MS method is in the microgram per milliliter (µg/mL) range, making it well-suited for the analysis of bulk drug substances and concentrated process intermediates.
LC-MS/MS: The standout feature of the LC-MS/MS method is its exceptional sensitivity, with a limit of quantification in the nanogram per milliliter (ng/mL) range. This makes it the method of choice for applications requiring trace-level analysis, such as the determination of impurities, metabolite identification, and pharmacokinetic studies. The direct analysis without derivatization simplifies the sample preparation workflow.
Causality in Method Performance: The superior sensitivity of the LC-MS/MS method can be attributed to the high ionization efficiency of the analyte in the electrospray ionization (ESI) source and the exceptional selectivity of tandem mass spectrometry. The fluorinated ethyl group can also enhance ionization in the negative ion mode, which could be an alternative approach to explore. For GC-MS, the derivatization is crucial as it masks the polar functional groups, leading to improved peak shape and thermal stability, which are essential for reproducible chromatography.[8]
Conclusion and Recommendations
Both the developed GC-MS and LC-MS/MS methods are validated and fit for the purpose of quantifying this compound. The cross-validation study confirms that, within their respective validated ranges, both methods provide accurate and precise results.
Recommendation:
-
For routine quality control of the drug substance and high-concentration samples, the GC-MS method is a cost-effective and reliable choice.
-
For applications requiring high sensitivity, such as impurity profiling, metabolite analysis, or bioanalysis, the LC-MS/MS method is unequivocally the superior technique.
The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte, the sample matrix, and the available instrumentation. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data.
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"comparative study of different catalysts for the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
An Objective Comparison of Catalytic Systems for the Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL
Introduction
This compound is a fluorinated amino alcohol with significant potential as a building block in medicinal chemistry and materials science. The incorporation of the trifluoroethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of various catalytic systems for the synthesis of this valuable compound, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application.
The synthesis of this compound can be approached through two primary synthetic strategies: reductive amination and direct N-alkylation. The choice of catalyst is paramount in both methodologies, influencing reaction efficiency, selectivity, and overall process viability. This document will delve into a comparative study of different catalysts for each of these synthetic routes, supported by experimental data and mechanistic insights.
Synthetic Strategies and Catalytic Systems
The two principal pathways for the synthesis of this compound are illustrated below. Each route offers distinct advantages and is amenable to different types of catalysis.
Figure 1: Primary synthetic routes to this compound.
Comparative Study of Catalysts for Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds and typically proceeds in a one-pot fashion, which is advantageous for process efficiency.[1] This approach involves the reaction of ethanolamine with a trifluoroethyl carbonyl compound, such as trifluoroacetaldehyde or its hydrate, to form an intermediate imine that is subsequently reduced to the target amine. The choice of reducing agent or hydrogenation catalyst is critical.
Homogeneous Catalysts: Hydride Reducing Agents
Hydride-based reducing agents are commonly employed for the reduction of the imine intermediate in reductive amination.[2]
| Catalyst/Reagent | Key Advantages | Key Disadvantages | Selectivity |
| Sodium Borohydride (NaBH₄) | Low cost, readily available. | Can reduce the starting aldehyde. | Moderate |
| Sodium Cyanoborohydride (NaBH₃CN) | High selectivity for imines over carbonyls.[2] | Toxic cyanide byproduct. | High |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts.[3] | Higher cost, moisture sensitive. | High |
A noteworthy development is the catalyst-free reductive alkylation using sodium borohydride in 2,2,2-trifluoroethanol (TFE) as the solvent.[4] TFE's unique properties, such as high polarity and low nucleophilicity, can accelerate the reaction and enhance yields, potentially offering a greener alternative by eliminating the need for a separate catalyst.[4]
Heterogeneous Catalysts: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner workup as the catalyst can be filtered off. Common catalysts include platinum, palladium, and nickel.[1]
| Catalyst | Key Advantages | Key Disadvantages | Activity |
| Palladium (Pd/C) | High activity, good selectivity. | Higher cost, potential for hydrogenolysis. | High |
| Platinum (PtO₂) | Highly active for a broad range of substrates. | Can be less selective, higher cost. | Very High |
| Raney Nickel (Ra-Ni) | Lower cost. | Requires higher pressures and temperatures, pyrophoric. | Moderate |
Sustainable Alternatives: Iron-Based Catalysts
Recent research has focused on developing catalysts based on earth-abundant and non-toxic metals. Iron catalysts have emerged as a promising option for reductive amination. For instance, Aquivion-Fe has been demonstrated as a recyclable catalyst for the reductive amination of various aldehydes and ketones with sodium borohydride.[5] This type of catalyst could be adapted for the synthesis of the target molecule, offering a more sustainable and cost-effective process.
Comparative Study of Catalysts for Direct N-Alkylation
Direct N-alkylation involves the reaction of ethanolamine with a suitable 2,2,2-trifluoroethylating agent, such as a trifluoroethyl halide or sulfonate. A key challenge in the N-alkylation of ethanolamine is achieving mono-alkylation and avoiding the formation of the di-alkylated product.[6][7]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an effective technique for the N-alkylation of amines, particularly when dealing with reactants in different phases. Tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst that can facilitate the reaction between an aqueous solution of ethanolamine and an organic solution of the trifluoroethylating agent.[6] The selectivity of N-alkylation of ethanolamine is dependent on the stoichiometry of the reactants and the specific alkyl halide used.[6]
Transition Metal Catalysis
While less common for simple alkylamines, transition metal catalysts have been developed for N-trifluoroethylation. For example, an iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride has been reported.[8][9] This method proceeds via a one-pot N-H insertion reaction.[8][9] While the direct application to ethanolamine would require investigation, it highlights the potential for developing novel transition metal-catalyzed approaches for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on the general procedure for reductive amination with NaBH(OAc)₃.[3]
Figure 2: Workflow for reductive amination protocol.
Methodology:
-
To a stirred solution of ethanolamine (1.0 eq.) and trifluoroacetaldehyde hydrate (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis
This protocol is adapted from general procedures for the N-alkylation of ethanolamine under phase-transfer conditions.[6]
Methodology:
-
In a round-bottom flask, combine ethanolamine (5.0 eq.), 2,2,2-trifluoroethyl iodide (1.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and a 50% aqueous solution of sodium hydroxide.
-
Heat the biphasic mixture to 60 °C and stir vigorously for 3-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography to yield the desired product.
Conclusion
The synthesis of this compound can be effectively achieved through either reductive amination or direct N-alkylation.
-
Reductive amination offers a versatile and often high-yielding approach. For laboratory-scale synthesis where selectivity is paramount, sodium triacetoxyborohydride is an excellent choice due to its mildness and high chemoselectivity. For larger-scale production, catalytic hydrogenation with a recyclable catalyst like palladium on carbon or a more sustainable iron-based catalyst presents a more economical and environmentally friendly option.
-
Direct N-alkylation under phase-transfer catalysis provides a practical alternative, particularly when using trifluoroethyl halides as the starting material. Careful control of stoichiometry is crucial to favor mono-alkylation.
The optimal choice of catalyst and synthetic route will depend on factors such as the scale of the reaction, cost considerations, available equipment, and the desired level of purity. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their project.
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PMC - NIH. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]
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PMC - NIH. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]
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ResearchGate. The selective n-alkylation of monoethanolamine in PTC condition. [Link]
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Organic Chemistry Portal. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. [Link]
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AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
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A Head-to-Head Comparison of Amine Derivatization Techniques for Enhanced Analytical Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amine-containing compounds is a pivotal task in fields ranging from metabolomics to pharmaceutical quality control. However, primary and secondary amines are notoriously challenging analytes. Their inherent polarity and high boiling points lead to poor peak shapes, low volatility, and inadequate retention in chromatographic systems, particularly in gas chromatography (GC).[1][2] Liquid chromatography-mass spectrometry (LC-MS) analysis can also be hampered by poor ionization efficiency.[3]
Chemical derivatization is a powerful strategy to overcome these analytical hurdles. By chemically modifying the amine group, we can convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby dramatically improving their chromatographic behavior and detectability.[1] This guide provides an in-depth, head-to-head comparison of the most common amine derivatization techniques, grounded in mechanistic principles and supported by experimental data, to empower you to select and implement the optimal strategy for your analytical goals.
Part 1: The Workhorses of Volatility: Acylation Reagents
Acylation involves the introduction of an acyl group (R-C=O) onto the amine, effectively masking the polar N-H bond. This is one of the most robust and widely used strategies, particularly for GC analysis. The reaction, typically involving an acid chloride or anhydride, is rapid and often proceeds to completion with high yields.[4]
Technique 1: Trifluoroacetylation (TFAA)
Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily derivatizes primary and secondary amines. The addition of the trifluoroacetyl group significantly increases the volatility of the analyte. Crucially, the fluorine atoms make the derivative highly responsive to electron capture detection (ECD), offering exceptional sensitivity for trace analysis.[5][6]
Mechanism of Action: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate anion, a good leaving group, resulting in the formation of a stable trifluoroacetamide derivative. The reaction is swift and efficient.
Experimental Protocol: Trifluoroacetylation of Primary Amines for GC-MS
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile) to dissolve the sample, followed by 100 µL of TFAA.[1] For some applications, a base like triethylamine (TEA) is added to scavenge the acid byproduct and drive the reaction to completion.[7]
-
Reaction: Tightly cap the vial with a PTFE-lined cap and heat at 60-70°C for 15-30 minutes.[1]
-
Work-up: Allow the vial to cool to room temperature. The excess reagent and solvent can be evaporated under nitrogen, and the derivative redissolved in a suitable solvent for injection.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Workflow for TFAA Derivatization
Part 2: The Gold Standard for Polar Analytes: Silylation
Silylation is arguably the most widely used derivatization procedure for GC analysis of polar compounds.[8] The reaction involves replacing an active hydrogen on an amine, alcohol, or carboxylic acid with a trimethylsilyl (TMS) group. The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds.[9]
Technique 2: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
BSTFA is a powerful and versatile silylating agent. It reacts readily with a wide range of functional groups, and its by-products are volatile and generally do not interfere with chromatography.[9] For amines that are difficult to derivatize (e.g., secondary amines or sterically hindered compounds), reactivity can be enhanced by adding a catalyst, most commonly 1-10% trimethylchlorosilane (TMCS).[6][9]
Mechanism of Action: The derivatization occurs via a nucleophilic attack (SN2) from the amine nitrogen on the silicon atom of the BSTFA molecule. The process is facilitated by the excellent leaving group, N-methyltrifluoroacetamide. The addition of TMCS as a catalyst is thought to generate a small amount of HCl in situ, which protonates the BSTFA leaving group, making it even more susceptible to displacement.
Experimental Protocol: Silylation of Amines with BSTFA + 1% TMCS
-
Sample Preparation: Transfer 1-10 mg of the sample to a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, as BSTFA is highly sensitive to moisture.[8]
-
Reagent Addition: Add 100-500 µL of BSTFA containing 1% TMCS. A solvent such as pyridine or acetonitrile can be used to aid dissolution, but BSTFA itself is a good solvent.[9] A molar excess of at least 2:1 of reagent to active hydrogens is recommended.[8]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes. Many simple amines will derivatize completely at room temperature as soon as they dissolve.[9]
-
Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS. TMS derivatives are susceptible to hydrolysis and should ideally be analyzed promptly.[9][10]
Workflow for BSTFA Derivatization
Part 3: Resolving Mirror Images: Chiral Derivatization
Determining the enantiomeric purity of chiral amines is a critical task in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard achiral chromatography.[11]
Technique 3: Mosher's Acid (MTPA-Cl)
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically used as its more reactive acid chloride (MTPA-Cl), is a classic CDA.[12] By reacting an enantiomerically pure sample of MTPA-Cl with a racemic or scalemic amine, a pair of diastereomeric amides is formed. The absolute configuration of the original amine can then be determined using proton or fluorine-19 NMR spectroscopy.[12]
Mechanism of Action: The reaction is a standard acylation where the chiral amine attacks the acyl chloride of enantiopure MTPA-Cl, forming a stable amide bond. For example, reacting a racemic amine (containing both R- and S-amines) with (R)-MTPA-Cl will produce a mixture of (R,R) and (R,S) diastereomeric amides. These diastereomers will have distinct signals in the NMR spectrum, allowing for quantification of the original enantiomeric ratio.[12]
Experimental Protocol: Chiral Derivatization with MTPA-Cl
-
Sample Preparation: Dissolve the chiral amine (e.g., 5-10 mg) in an anhydrous, aprotic solvent (e.g., 0.5 mL of CH₂Cl₂) in an NMR tube or reaction vial. Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)- or (S)-MTPA-Cl to the solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC or LC-MS to ensure full conversion.
-
Work-up (Optional): For NMR analysis, the reaction mixture can often be analyzed directly. If purification is needed, the mixture can be washed with dilute acid and bicarbonate solution to remove excess reagents and base.
-
Analysis: Acquire a ¹H or ¹⁹F NMR spectrum. The signals corresponding to the two diastereomers (e.g., the -OCH₃ or -CF₃ groups) will have different chemical shifts. The ratio of the integrals of these peaks corresponds to the enantiomeric excess (ee) of the starting amine.
Workflow for Chiral Derivatization
Part 4: Comparative Analysis and Best Practices
The choice of derivatization reagent is not a one-size-fits-all decision. It depends critically on the analyte, the sample matrix, the available instrumentation, and the analytical objective.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the discussed derivatization techniques, compiled from various comparative studies.
| Feature | Trifluoroacetylation (TFAA) | Silylation (BSTFA) | Chiral (Marfey's Reagent) | Chiral (Mosher's Acid) |
| Primary Application | GC-MS, GC-ECD | GC-MS | LC-MS, HPLC-UV/FLD | NMR |
| Target Analytes | Primary & Secondary Amines | Amines, Alcohols, Acids, etc. | Primary & Secondary Amines | Amines, Alcohols |
| Reaction Time | 15 - 30 minutes | < 1 - 60 minutes | ~60 - 90 minutes[11] | ~30 - 120 minutes |
| Reaction Temp. | 50 - 70°C[1][7] | Room Temp - 80°C[9] | 40 - 50°C[11] | Room Temperature |
| Derivative Stability | Good, more stable than silyl derivatives[13][14] | Prone to hydrolysis; analyze promptly[9][10] | Stable for at least 48 hours[11] | Generally stable |
| Detection Limit | pg/L to ng/L range (GC-MS/MS)[5][15] | ng/m³ range (GC-MS/MS for AAs) | pmol range (HPLC) | Not applicable (NMR) |
| Key Advantages | Excellent volatility, high ECD sensitivity | Highly versatile, strong silyl donor | Gold standard for chiral AAs, good resolution[11] | Determines absolute configuration |
| Key Disadvantages | Highly reactive, moisture sensitive | Highly moisture sensitive, derivatives unstable[10] | Longer reaction time, elevated temperature[11] | Requires pure CDA, NMR access |
Decision Tree for Reagent Selection
This flowchart provides a simplified guide for selecting an appropriate derivatization strategy.
Troubleshooting and Expert Insights
-
Incomplete Derivatization: This is a common issue. For silylation, ensure your sample is absolutely dry, as water will consume the reagent.[8] For all methods, consider increasing the reaction temperature, time, or the molar excess of the reagent. For hindered amines, adding a catalyst like TMCS to BSTFA is often necessary.[9]
-
Derivative Instability: Silyl derivatives are notoriously moisture-sensitive.[10] Always use fresh anhydrous solvents, cap vials tightly, and analyze samples as soon as possible after preparation. If delays are unavoidable, store derivatized samples at low temperatures (-20°C) under an inert atmosphere. Acylated derivatives generally offer better stability.[13]
-
Poor Peak Shape: Even after derivatization, amines can exhibit peak tailing due to interaction with active sites in the GC inlet or column. Ensure your GC liner is clean and deactivated. Using a liner with glass wool can sometimes help trap non-volatile residues. Silanizing laboratory glassware can also prevent sample loss through adsorption.[6]
-
Reagent Artifacts: Excess derivatizing reagent or by-products can sometimes interfere with the chromatogram. If this is an issue, a simple work-up step (e.g., liquid-liquid extraction or solid-phase extraction) after the reaction can remove these interferences.
By understanding the underlying chemistry, performance characteristics, and potential pitfalls of each technique, researchers can confidently select and optimize a derivatization strategy to achieve robust, reliable, and sensitive analysis of challenging amine compounds.
References
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- Shariatgorji, M., Nilsson, A., Goodwin, R. J. A., Källback, P., & Andrén, P. E. (2014). Mass spectrometry imaging of amino neurotransmitters: a comparison of derivatization methods and application in mouse brain tissue. Analytical and Bioanalytical Chemistry, 406(29), 7595–7605.
- Tai, H. C., Lin, C. Y., & Chen, Y. C. (2019). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Davis, T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
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Wikipedia contributors. (2023, November 29). Silylation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Retrieved from [Link]
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- Płotka-Wasylka, J., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85.
- Popiel, S., et al. (2008). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of the American Society for Mass Spectrometry, 19(6), 815-821.
- Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
- Fages, A., et al. (2021). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 26(3), 672.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
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A Comparative Guide to the Validation of a Synthetic Route for Large-Scale Production of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Introduction: The Strategic Importance of a Validated Fluorinated Building Block
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol is a critical fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The incorporation of the trifluoroethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.[1] However, transitioning a synthetic route from the bench to large-scale production is a complex undertaking fraught with challenges in safety, scalability, cost-effectiveness, and regulatory compliance.
This guide provides a comprehensive comparison of two primary synthetic strategies for this target molecule: Reductive Amination and Direct Nucleophilic Substitution . We will dissect these routes through the lens of process validation, a systematic approach to ensure a manufacturing process consistently produces a product meeting predetermined specifications and quality attributes.[2][3] The ultimate goal is to provide researchers and drug development professionals with a robust framework for selecting and validating a synthetic route that is not only chemically efficient but also commercially viable and regulatorily sound.[4]
The Foundation: Principles of Process Validation in API Manufacturing
Before delving into specific synthetic routes, it is crucial to understand the lifecycle concept of process validation as defined by regulatory bodies like the FDA.[4] It is not a one-time event but a continuous process divided into three stages:
-
Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.
-
Stage 2: Process Qualification: The process design is evaluated to ensure it is capable of reproducible commercial manufacturing.
-
Stage 3: Continued Process Verification: Ongoing monitoring during routine production provides assurance that the process remains in a state of control.[5]
This guide focuses on the critical data and decisions made during Stage 1 to inform a successful validation in Stages 2 and 3.
Figure 1: The three stages of process validation, forming a continuous lifecycle for ensuring product quality.
Comparative Analysis of Synthetic Routes
We will now evaluate two plausible synthetic pathways to this compound. The choice between these routes has significant implications for process complexity, cost of goods (COGS), and environmental impact.
Figure 2: High-level comparison of the two primary synthetic routes evaluated in this guide.
Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[6] This one-pot reaction is highly attractive for its efficiency and potential for green chemistry applications.[6]
Mechanism & Rationale: The reaction proceeds in two main steps: (1) The nucleophilic 2,2,2-trifluoroethylamine attacks the carbonyl group of glycolaldehyde to form a hemiaminal, which then dehydrates to form an imine intermediate. (2) A selective reducing agent, added in the same pot, reduces the imine to the final secondary amine product.
Experimental Choices & Causality:
-
Carbonyl Source: Glycolaldehyde is the most direct C2 source. However, it is unstable and prone to polymerization. A common industrial practice is to use a stable precursor, such as glycolaldehyde dimer, which dissociates in situ.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice over alternatives like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7]
-
Why NaBH(OAc)₃? It is a mild and selective reducing agent that can reduce the imine in the presence of the unreacted aldehyde, minimizing the formation of 2,2,2-trifluoroethanol as a byproduct. It does not require acidic conditions, which could cause side reactions with the hydroxyl group.[8] While NaBH₃CN is also selective, it generates toxic cyanide waste, a significant issue for large-scale production.[7]
-
-
Solvent: A non-protic solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) is ideal. 2,2,2-Trifluoroethanol (TFE) has also been shown to be an excellent solvent for reductive aminations, often accelerating the reaction.[9]
Route 2: Direct Nucleophilic Substitution (SN2)
This route involves the direct alkylation of 2,2,2-trifluoroethylamine with a C2 electrophile bearing a leaving group, such as 2-bromoethanol. This is a classic SN2 reaction.[10]
Mechanism & Rationale: The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol and displacing the bromide leaving group.
Experimental Choices & Causality:
-
Electrophile: 2-Bromoethanol is a common choice. Ethylene oxide is an alternative, but its gaseous nature and high reactivity present significant handling and safety challenges on a large scale.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HBr generated during the reaction, driving it to completion.
-
Solvent: A polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) is typically used to facilitate SN2 reactions.
-
Key Challenge: The primary challenge in this route is controlling over-alkylation. The desired secondary amine product can react again with 2-bromoethanol to form an undesired tertiary amine byproduct. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the amine, potentially requiring harsh reaction conditions (higher temperatures, longer reaction times), which can lead to more side products and decomposition.[11]
Data-Driven Comparison for Route Selection
The following table summarizes hypothetical but realistic experimental data for the two routes, based on established chemical principles, to guide the selection process for a 25 kg scale production.
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution (SN2) | Justification & Rationale |
| Typical Yield | 85-95% | 60-75% | Reductive amination is a highly selective, one-pot reaction, minimizing handling losses and competing side reactions.[6] SN2 routes often suffer from over-alkylation, reducing the yield of the desired secondary amine.[10] |
| Typical Purity (Crude) | >95% | 70-85% | The selectivity of NaBH(OAc)₃ leads to a cleaner crude product. The SN2 reaction mixture typically contains starting materials, the desired product, and the tertiary amine byproduct, requiring more intensive purification. |
| Key Reagents | Glycolaldehyde dimer, NaBH(OAc)₃ | 2-Bromoethanol, K₂CO₃ | NaBH(OAc)₃ is a more expensive reagent than K₂CO₃, impacting the cost of goods. |
| Process Safety | Moderate exotherm during reduction, requires careful addition control. Non-toxic reagents (if avoiding NaBH₃CN). | Potential for thermal runaway at higher temperatures. 2-Bromoethanol is a lachrymator and toxic. | The controlled addition of the reducing agent in Route 1 is generally easier to manage on scale than the higher temperatures required for the less reactive fluorinated amine in Route 2.[12] |
| Scalability & Control | Excellent. One-pot process simplifies operations. Clear in-process controls (e.g., monitoring imine formation). | Moderate. Risk of over-alkylation is harder to control on a large scale where localized heating can occur. | One-pot reactions are almost always preferred in manufacturing for their operational simplicity and reduced equipment occupancy.[6] |
| Environmental Impact | Boron-containing waste stream. | Halogenated waste stream (HBr salts). | Both routes generate waste, but the cyanide waste from NaBH₃CN (an alternative reductant) is particularly hazardous. The choice of solvent (e.g., 2-MeTHF vs. DMF) also has a major environmental impact. |
| Estimated Cost of Goods | Moderate-High | Low-Moderate | The primary cost driver for Route 1 is the specialty reducing agent. For Route 2, the starting materials are cheaper, but lower yield and higher purification costs can offset this advantage. |
Validated Protocol: Reductive Amination for Large-Scale Production
This protocol describes the validated process for synthesizing this compound at a 25 kg scale. All operations must be conducted in a clean, qualified reactor system under cGMP conditions.
Materials & Equipment:
-
500 L Glass-Lined Reactor with temperature control (-10°C to 100°C), reflux condenser, and nitrogen inlet.
-
2,2,2-Trifluoroethylamine (99.5% purity)
-
Glycolaldehyde dimer (99% purity)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 97% purity)
-
2-Methyltetrahydrofuran (2-MeTHF, anhydrous)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Magnesium Sulfate (anhydrous)
-
Validated analytical methods (HPLC, GC-MS, ¹H-NMR)
Step-by-Step Methodology:
-
Reactor Inerting and Charging:
-
Ensure the 500 L reactor is clean, dry, and has passed all pre-run safety checks.
-
Inert the reactor by purging with nitrogen.
-
Charge the reactor with 2-Methyltetrahydrofuran (150 L).
-
Charge Glycolaldehyde dimer (16.5 kg, 1 eq.). Stir at 20-25°C until fully dissolved.
-
-
Amine Addition & Imine Formation:
-
Cool the reactor contents to 0-5°C.
-
Slowly add 2,2,2-Trifluoroethylamine (27.2 kg, 1.05 eq.) over 1-2 hours, maintaining the internal temperature below 10°C.
-
Stir the reaction mixture at 20-25°C for 2-3 hours to allow for complete imine formation.
-
In-Process Control (IPC-1): Take a sample and analyze via GC-MS to confirm the consumption of the starting materials and the presence of the imine intermediate.
-
-
Reductive Step:
-
Cool the reaction mixture back down to 0-5°C.
-
In a separate, dry, and inerted vessel, prepare a slurry of Sodium triacetoxyborohydride (69.8 kg, 1.2 eq.) in 2-MeTHF (50 L).
-
Add the NaBH(OAc)₃ slurry to the reactor portion-wise over 3-4 hours. Causality: This controlled addition is critical to manage the exotherm from the reduction. Maintain the internal temperature below 10°C throughout the addition.
-
Once the addition is complete, allow the reaction to warm to 20-25°C and stir for 12-16 hours (overnight).
-
In-Process Control (IPC-2): Monitor the reaction progress by HPLC. The reaction is complete when <1% of the imine intermediate remains.
-
-
Work-up and Quenching:
-
Cool the reactor to 0-5°C.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (100 L) to decompose any excess reducing agent. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and headspace in the reactor.
-
Allow the mixture to warm to 20-25°C and stir for 1 hour.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
-
Extraction and Drying:
-
Wash the organic layer with brine (2 x 50 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and wash the filter cake with 2-MeTHF (20 L).
-
-
Isolation and Purification:
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude product as an oil.
-
The crude product is typically of high purity (>95%). If required, further purification can be achieved by vacuum distillation to meet final product specifications.
-
Final Quality Control: Analyze the final product by HPLC (for purity), GC-MS (for identity and residual solvents), and ¹H-NMR (for structural confirmation).
-
References
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- Pharmuni. (n.d.).
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- GetReskilled. (n.d.).
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- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol.
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- ResearchGate. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL. As a halogenated amino alcohol, this compound presents a unique combination of chemical hazards that demand rigorous adherence to established safety and waste management procedures. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind each critical step to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to its safe management. Its molecular structure, containing both a trifluoroethyl group and an amino alcohol moiety, dictates its classification and the necessary precautions.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with several significant hazards.[1][2] It is classified as a flammable liquid, posing a fire risk.[2] Furthermore, it is harmful if swallowed, inhaled, or in contact with skin, and it is corrosive, capable of causing severe skin burns and serious eye damage.[1][2] The presence of the trifluoroethyl group places it in the category of halogenated organic compounds, which are subject to specific, stringent disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[3][4][5]
The operational mandate is clear: this compound cannot be treated as general laboratory waste. Its disposal path is dictated by its hazardous characteristics, requiring segregation and handling by certified professionals.[6][7][8]
Key Chemical and Hazard Data
| Property | Value | Source |
| CAS Number | 371-99-3 | [1][2] |
| Molecular Formula | C₄H₈F₃NO | [2][9] |
| Molecular Weight | 143.11 g/mol | [2][9] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| PubChem GHS Hazards | H226: Flammable liquid and vaporH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled | [2] |
Pre-Disposal Safety Protocols: Immediate Handling and Spill Response
Before waste is accumulated for disposal, all personnel must be proficient in the daily handling and emergency procedures for this compound. Adherence to OSHA's Hazard Communication Standard is mandatory, ensuring all users are aware of the risks.[10][11]
Required Personal Protective Equipment (PPE)
Based on the compound's corrosive and toxic nature, the following minimum PPE must be worn at all times:
-
Eye Protection : Tightly fitting safety goggles and/or a face shield.[1][12]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat or long-sleeved clothing to prevent skin contact.[1][12]
Spill Response Procedure
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Ensure adequate ventilation and remove all non-essential personnel from the immediate area.[1]
-
Remove Ignition Sources : As the compound is flammable, eliminate all sparks, flames, and hot surfaces.[1][13]
-
Containment : Absorb the spill with an inert, non-combustible material such as sand or dry earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully sweep or vacuum the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[1]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) office.[14]
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process centered on correct waste characterization and segregation. This workflow ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Characterization
The first and most critical step is to classify the waste. Due to the presence of fluorine atoms, this compound and any materials contaminated with it (e.g., reaction mixtures, contaminated wipes) must be classified as Halogenated Organic Waste .[3][4][5][15]
Step 2: Waste Segregation (Critical)
Proper segregation is essential for safety, compliance, and cost-effective disposal.[5][7]
-
DO collect this waste in a container designated exclusively for halogenated organic solvents.[5][8]
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[3][5] Co-mingling these waste streams complicates the disposal process, significantly increases costs, and can lead to regulatory fines.[5]
-
DO NOT mix with aqueous waste, acids, or bases.[16]
-
DO NOT dispose of this chemical down the sanitary sewer.[1][12][16] This is strictly prohibited by environmental regulations.
Step 3: Container Selection and Labeling
Use only approved, chemically compatible containers for waste accumulation.[6]
-
Select Container : A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is appropriate.
-
Label Correctly : As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Keep the waste container tightly closed at all times, except when adding waste.[1][5][14]
-
Store the container in a well-ventilated area, away from heat or ignition sources.[1][17]
-
Ensure the container is placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Do not store incompatible chemicals in the same secondary containment.[18]
Step 5: Final Disposal
Final disposal must be conducted through your institution's EHS department or a licensed hazardous waste management company.[6][8]
-
When the container is nearly full (no more than ¾ full), or if the accumulation time limit is reached, arrange for a waste pickup following your institution's specific procedures.[5]
-
Ensure all paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[6][19]
-
The standard and required disposal method for this type of waste is high-temperature incineration at a specialized facility permitted to handle hazardous materials.[20]
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for compliant waste management.
References
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UWO Guide to Classifying Unwanted Materials. UW Oshkosh. [Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Classification of special laboratory waste. University of Barcelona. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage?. US Hazmat Rentals. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Safety by Design. [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Northern Iowa. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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2,2,2- Trifluoroethanol MSDS. ScienceLab.com. [Link]
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2,2,2-Trifluoroethanol (Peptide Synthesis) Safety Data Sheet. Fisher Scientific. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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2-(2,2,2-Trifluoroethoxy)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]
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Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]
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In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
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2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Ataman Kimya. [Link]
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2,2,2-Trifluoroethanol. Wikipedia. [Link]
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Disposal of chemicals. Monash University. [Link]
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Laboratory Waste Guide 2025. Radleys. [Link]
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Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
